molecular formula C16H16O8 B1241218 5-O-Caffeoylshikimic acid CAS No. 73263-62-4

5-O-Caffeoylshikimic acid

Cat. No.: B1241218
CAS No.: 73263-62-4
M. Wt: 336.29 g/mol
InChI Key: QMPHZIPNNJOWQI-GDDAOPKQSA-N
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Description

5-[(E)-caffeoyl]shikimic acid is a carboxylic ester obtained by formal condensation of the carboxy group of (E)-caffeic acid with the 5-hydroxy group of shikimic acid. It has a role as a plant metabolite. It is an alpha,beta-unsaturated monocarboxylic acid, a cyclohexenecarboxylic acid, a member of catechols and a carboxylic ester. It is functionally related to a shikimic acid and a trans-caffeic acid. It is a conjugate acid of a 5-[(E)-caffeoyl]shikimate.
5-O-Caffeoylshikimic acid has been reported in Equisetum arvense, Equisetum pratense, and other organisms with data available.
from bracken fern, Pteridium aquilinum;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R,5R)-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4-dihydroxycyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O8/c17-10-3-1-8(5-11(10)18)2-4-14(20)24-13-7-9(16(22)23)6-12(19)15(13)21/h1-6,12-13,15,17-19,21H,7H2,(H,22,23)/b4-2+/t12-,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPHZIPNNJOWQI-GDDAOPKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C=C1C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501312675
Record name 5-O-Caffeoylshikimic acid
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Molecular Weight

336.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dattelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

73263-62-4
Record name 5-O-Caffeoylshikimic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-O-Caffeoylshikimic acid
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Record name 5-O-Caffeoylshikimic acid
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Record name 5-CAFFEOYLSHIKIMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U399BD0RZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dattelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

300 °C
Record name Dattelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources of 5-O-Caffeoylshikimic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Caffeoylshikimic acid is a phenolic compound of significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities. As a derivative of shikimic acid, a key intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms, this compound represents a valuable natural product for drug discovery and development. This technical guide provides an in-depth overview of its natural sources, quantitative data, and the experimental protocols for its extraction and analysis, tailored for researchers, scientists, and professionals in drug development.

Natural Sources of this compound

This compound has been identified in a variety of plant species. The concentration of this compound can vary significantly depending on the plant species, the part of the plant, and the environmental conditions. Below is a summary of notable natural sources.

Table 1: Quantitative Analysis of this compound in Various Plant Sources
Plant SpeciesFamilyPlant PartConcentration (% Dry Weight)Reference
Solanum somalenseSolanaceaeLeaves0.74%[1]
Equisetum arvense (Field Horsetail)EquisetaceaeAerial partsPresence confirmed[2]
Pteridium aquilinum (Bracken Fern)DennstaedtiaceaeNot specifiedPresence confirmed[3][4]
Vaccinium species (Blueberries)EricaceaeFruitPresence confirmed[5]

Experimental Protocols

Extraction and Isolation of this compound from Solanum somalense

The following protocol is based on the successful isolation of this compound from the leaves of Solanum somalense.[1]

3.1.1. Methanolic Extraction

  • Sample Preparation: Air-dry the leaves of Solanum somalense and grind them into a fine powder.

  • Extraction: Macerate the powdered leaves with methanol (MeOH) at room temperature. The ratio of plant material to solvent should be optimized for maximum extraction efficiency.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

3.1.2. Purification by Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase for column chromatography.

  • Mobile Phase: Employ a gradient elution system with a mixture of chloroform (CHCl₃), methanol (MeOH), and water (H₂O). A starting ratio of 9.5:10:5 (v/v/v) has been reported to be effective.[1]

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

3.1.3. Further Purification by Centrifugal Partition Chromatography (CPC)

  • Solvent System: A two-phase solvent system of chloroform/methanol/water (9.5:10:5 v/v/v) can be utilized.

  • Operation: The crude extract or enriched fractions from column chromatography are subjected to CPC to yield highly pure this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC method that can be adapted for the quantification of this compound in plant extracts.

3.2.1. Instrumentation

  • HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

3.2.2. Chromatographic Conditions

  • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.5% acetic acid in water.

    • Solvent B: Methanol or acetonitrile.

  • Gradient Program:

    • Start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B over a period of 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at 320-330 nm, which is the characteristic absorbance maximum for caffeic acid derivatives.

  • Column Temperature: 25-30 °C.

3.2.3. Sample and Standard Preparation

  • Standard Solution: Prepare a stock solution of pure this compound in methanol. Create a series of dilutions to generate a calibration curve.

  • Sample Solution: Dissolve the dried plant extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

Signaling Pathways and Biological Activity

This compound and structurally related compounds, such as caffeic acid and its esters, have been shown to possess anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7][8][9][10] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried Plant Material extraction Methanolic Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography hplc HPLC-PDA/UV Analysis crude_extract->hplc enriched_fractions Enriched Fractions column_chromatography->enriched_fractions cpc Centrifugal Partition Chromatography (CPC) pure_compound Pure this compound cpc->pure_compound enriched_fractions->cpc pure_compound->hplc quantification Quantification hplc->quantification

Experimental workflow for extraction and analysis.

nf_kb_pathway Inhibition of NF-κB Signaling Pathway cluster_nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor inflammatory_stimuli->receptor signaling_cascade Signaling Cascade receptor->signaling_cascade ikk IKK Complex signaling_cascade->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nf_kb_inactive NF-κB (p50/p65) (Inactive) nf_kb_active NF-κB (p50/p65) (Active) nf_kb_inactive->nf_kb_active Release nucleus Nucleus nf_kb_active->nucleus Translocation pro_inflammatory_genes Pro-inflammatory Gene Expression nf_kb_active->pro_inflammatory_genes caffeoylshikimic_acid 5-O-Caffeoylshikimic Acid caffeoylshikimic_acid->ikk Inhibition

Inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a promising natural compound with identifiable sources and established methods for its extraction and analysis. This guide provides a foundational resource for researchers to explore its potential further. The significant concentration in Solanum somalense highlights this plant as a primary candidate for sourcing this compound. The outlined experimental protocols offer a starting point for isolation and quantification, which are crucial steps in drug development. Furthermore, the elucidation of its inhibitory action on the NF-κB pathway provides a clear direction for investigating its therapeutic applications in inflammatory diseases. Continued research is warranted to identify other rich natural sources and to fully characterize the pharmacological profile of this compound.

References

Biosynthesis of 5-O-Caffeoylshikimic Acid in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-caffeoylshikimic acid is a significant phenolic compound in the plant kingdom, serving as a key intermediate in the biosynthesis of chlorogenic acids (CGAs) and lignin.[1] As a precursor to various bioactive molecules, understanding its synthesis is crucial for applications in agriculture, human health, and drug development. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound, detailing the enzymatic reactions, experimental protocols for key enzymes, and the signaling pathways that regulate its production.

Core Biosynthetic Pathway

The formation of this compound is primarily a two-step process within the broader phenylpropanoid pathway. This process begins with the production of p-coumaroyl-CoA, a central intermediate derived from phenylalanine.[2]

The two key enzymes directly involved in the synthesis of this compound are:

  • Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) : This enzyme catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to shikimate, forming p-coumaroyl-5-O-shikimate.[3]

  • p-Coumaroyl ester 3'-hydroxylase (C3'H) : A cytochrome P450 monooxygenase, C3'H, then hydroxylates p-coumaroyl-5-O-shikimate at the 3' position of the phenolic ring to produce this compound.[1]

An alternative pathway has been proposed where HCT can also utilize caffeoyl-CoA as a substrate to directly produce this compound.[4] However, the primary and most widely accepted route involves the sequential action of HCT and C3'H.

Biosynthetic Pathway of this compound

Biosynthesis of this compound p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaroyl-5-O-shikimate p-Coumaroyl-5-O-shikimate p-Coumaroyl-CoA->p-Coumaroyl-5-O-shikimate HCT Shikimate Shikimate Shikimate->p-Coumaroyl-5-O-shikimate This compound This compound p-Coumaroyl-5-O-shikimate->this compound C3'H

Core enzymatic steps in the biosynthesis of this compound.

Quantitative Data

The accumulation of this compound and the kinetic properties of the enzymes involved in its biosynthesis can vary significantly between plant species and tissues. Below is a summary of available quantitative data.

Plant SpeciesCompound/EnzymeMeasurementValueReference
Solanum somalenseThis compoundContent in leaves (dry weight)0.74%[5]
Anthoceros agrestisHCT (AaHCT6)Km for p-coumaroyl-CoA (with shikimic acid)14.4 ± 1.4 µM[6]
Km for shikimic acid (with p-coumaroyl-CoA)24.6 ± 10.4 µM[6]
Km for caffeoyl-CoA (with shikimic acid)19.2 ± 16.2 µM[6]

Experimental Protocols

Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) Enzyme Assay

This protocol is adapted from a UPLC-MS-based method for analyzing HCT activity in plant protein extracts.[7][8]

a. Protein Extraction:

  • Homogenize plant tissue in a suitable protein extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM DTT, 15% glycerol, 1% PVPP, and protease inhibitors).[7]

  • Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude protein extract.

  • Determine the protein concentration of the extract using a standard method like the Bradford assay.

b. Enzyme Reaction:

  • Prepare a reaction mix in a microcentrifuge tube containing:

    • 100 mM Tris-HCl, pH 7.0[7]

    • 1 mM DTT[7]

    • 100 µM p-coumaroyl-CoA[7]

    • 100 µM shikimic acid[7]

    • 10 µg of xylem protein extract[7]

  • As a negative control, use an equal amount of boiled protein extract.[8]

  • Initiate the reaction by adding the protein extract.[8]

  • Incubate the reaction mixture at 30°C for 30 minutes.[8]

  • Terminate the reaction by boiling for 5 minutes.[8]

c. Product Analysis:

  • Analyze the reaction products using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[7]

  • Separate the compounds on a C18 column with a gradient of acetonitrile and water, both containing 0.1% formic acid.[7]

  • Detect the product, p-coumaroyl-shikimate, using mass spectrometry in negative ion mode, monitoring for its specific mass-to-charge ratio (m/z 319).[7]

Experimental Workflow for HCT Assay

HCT Assay Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Protein_Extraction Protein Extraction from Plant Tissue Bradford_Assay Protein Quantification (Bradford Assay) Protein_Extraction->Bradford_Assay Reaction_Setup Set up Reaction Mix: - Tris-HCl (pH 7.0) - DTT - p-coumaroyl-CoA - Shikimic Acid - Protein Extract Bradford_Assay->Reaction_Setup Incubation Incubate at 30°C for 30 min Reaction_Setup->Incubation Termination Terminate Reaction (Boil for 5 min) Incubation->Termination UPLC_MS UPLC-MS Analysis Termination->UPLC_MS Product_Detection Detect p-Coumaroyl-shikimate (m/z 319) UPLC_MS->Product_Detection

A typical workflow for the HCT enzyme assay.
p-Coumaroyl ester 3'-hydroxylase (C3'H) Enzyme Assay

This protocol is based on published methodologies for C3'H activity.[6][9]

a. Protein Source:

  • Heterologously express the C3'H protein in a suitable system, such as E. coli or yeast, for higher purity and activity.

  • Alternatively, use microsomal fractions isolated from plant tissues known to have high C3'H activity.

b. Enzyme Reaction:

  • Prepare a reaction mixture containing:

    • Phosphate buffer (pH ~7.5)

    • NADPH as a cofactor

    • The substrate, p-coumaroyl-5-O-shikimate or p-coumaroyl-quinate.

    • The purified C3'H enzyme or microsomal fraction.

  • Initiate the reaction by adding the enzyme.

  • Incubate at a suitable temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or acid.

c. Product Analysis:

  • Extract the reaction products with an organic solvent.

  • Analyze the products by High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

  • Identify the products, this compound or caffeoylquinate, by comparing their retention times and UV spectra with authentic standards.

Regulatory Signaling Pathways

The biosynthesis of this compound is tightly regulated by various internal and external signals, including light and plant hormones. These signals modulate the expression of the key biosynthetic genes, HCT and C3'H.

Light Signaling Pathway

Light is a critical environmental cue that influences the production of phenolic compounds.[3] Photoreceptors such as phytochromes (PHY) and cryptochromes (CRY) perceive red/far-red and blue light, respectively.[10] This perception leads to the stabilization of key transcription factors, most notably ELONGATED HYPOCOTYL 5 (HY5).[3] HY5, in turn, can bind to the promoter regions of HCT and C3'H to activate their transcription, thereby promoting the synthesis of this compound.

Light Signaling Pathway Light Light Photoreceptors Photoreceptors (PHY, CRY) Light->Photoreceptors HY5_Stabilization HY5 Stabilization Photoreceptors->HY5_Stabilization Gene_Expression HCT & C3'H Gene Expression HY5_Stabilization->Gene_Expression Activation Biosynthesis This compound Biosynthesis Gene_Expression->Biosynthesis

Simplified light signaling pathway regulating biosynthesis.
Hormonal Signaling Pathways

Plant hormones play a crucial role in regulating secondary metabolism in response to developmental cues and environmental stresses. Jasmonates (e.g., methyl jasmonate, MeJA), auxins, and abscisic acid (ABA) have been shown to influence the expression of genes in the phenylpropanoid pathway.[1][11][12] For instance, MeJA treatment can lead to the upregulation of transcription factors from the MYB, bHLH, and WRKY families, which can then activate the promoters of HCT and C3'H.[1]

Hormonal Signaling Pathway Hormones Hormones (e.g., Jasmonates, Auxin, ABA) Hormone_Signaling Hormone Signaling Cascade Hormones->Hormone_Signaling Transcription_Factors Transcription Factors (MYB, bHLH, WRKY) Hormone_Signaling->Transcription_Factors Activation Gene_Expression HCT & C3'H Gene Expression Transcription_Factors->Gene_Expression Activation Biosynthesis This compound Biosynthesis Gene_Expression->Biosynthesis

General hormonal signaling pathway influencing biosynthesis.

Conclusion

The biosynthesis of this compound is a well-defined pathway central to the production of a wide array of plant secondary metabolites. The key enzymes, HCT and C3'H, are subject to complex transcriptional regulation by environmental and hormonal signals. The protocols and data presented in this guide offer a solid foundation for researchers to investigate this pathway further, with potential applications in metabolic engineering to enhance the production of valuable bioactive compounds for the pharmaceutical and nutraceutical industries.

References

An In-depth Technical Guide to 5-O-Caffeoylshikimic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key biological activities of 5-O-Caffeoylshikimic acid. It details the initial isolation and structural elucidation of this compound, along with modern analytical techniques. The guide presents a compilation of its known biological activities, supported by quantitative data and detailed experimental protocols. Furthermore, it elucidates the molecular mechanisms of action by visualizing the key signaling pathways modulated by this compound. This document is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound, a phenolic compound belonging to the hydroxycinnamic acid ester family, has garnered significant interest in the scientific community for its diverse biological activities. It is an ester formed from the condensation of caffeic acid and shikimic acid. This guide delves into the historical context of its discovery, its chemical properties, and its potential therapeutic applications.

Discovery and Historical Context

This compound was first identified and isolated in 1964 by V. P. Maier, D. M. Metzler, and A. F. Huber.[1] Their research focused on the enzymatic browning of dates (Phoenix dactylifera), where they identified this compound and its isomers as key substrates for the browning process.[1] Initially, it was named "dactylifric acid" after the fruit from which it was isolated. Some older literature may also refer to it as 3-O-caffeoylshikimic acid.

Nomenclature and Chemical Structure
  • Systematic Name: (3R,4R,5R)-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4-dihydroxycyclohex-1-ene-1-carboxylic acid

  • Synonyms: Dactylifric acid, 5-CSA, trans-5-O-Caffeoylshikimic acid

  • CAS Number: 73263-62-4

  • Molecular Formula: C₁₆H₁₆O₈

  • Molecular Weight: 336.29 g/mol

The structure consists of a shikimic acid core esterified with a caffeic acid moiety at the 5-hydroxyl position.

Isolation and Structural Elucidation

Original Methods (1964)

The initial isolation by Maier, Metzler, and Huber involved classical phytochemical techniques. While the full paper is not widely available, the publication's MeSH terms suggest the use of paper chromatography and electrophoresis for separation, and UV spectroscopy for characterization.[1]

Modern Isolation and Purification Protocol

A contemporary and efficient method for isolating this compound has been demonstrated from the leaves of Solanum somalense. The following is a detailed protocol based on this research.

Experimental Protocol: Isolation of this compound from Solanum somalense

  • Extraction:

    • Air-dried and powdered leaves of Solanum somalense are extracted with methanol (MeOH) at room temperature.

    • The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.

  • Purification by Centrifugal Partition Chromatography (CPC):

    • Instrumentation: A high-performance CPC instrument is used.

    • Solvent System: A biphasic solvent system of chloroform-methanol-water (CHCl₃/MeOH/H₂O) in a 9.5:10:5 (v/v/v) ratio is prepared and equilibrated. The organic phase serves as the stationary phase, and the aqueous phase as the mobile phase.

    • Procedure:

      • The CPC column is filled with the stationary phase.

      • The crude methanol extract, dissolved in a mixture of the stationary and mobile phases, is injected into the column.

      • The mobile phase is pumped through the column at a defined flow rate, and the column is rotated at a specific speed.

      • Fractions are collected at regular intervals and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Outcome: This method allows for the recovery of this compound with high purity (e.g., 97%) and a good yield (e.g., 2.63% from the crude extract).

Structural Elucidation

The definitive structure of this compound is confirmed using modern spectroscopic techniques:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern, which helps in identifying the caffeoyl and shikimate moieties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons, revealing the characteristic signals of the caffeoyl and shikimic acid backbones.

    • ¹³C NMR: Shows the number of carbon atoms and their chemical shifts, confirming the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, and for confirming the exact position of the ester linkage at C-5 of the shikimic acid ring.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with potential applications in the management of various diseases.

Xanthine Oxidase Inhibition

This compound has been identified as a potent inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid. This makes it a promising candidate for the treatment of hyperuricemia and gout.

Biological ActivityTest SystemIC₅₀ (µM)Reference
Xanthine Oxidase InhibitionIn vitro enzymatic assay13.96[2]

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

  • Reagents:

    • Xanthine Oxidase (from bovine milk)

    • Xanthine (substrate)

    • This compound (test compound)

    • Phosphate buffer (e.g., 70 mM, pH 7.5)

    • Allopurinol (positive control)

  • Procedure:

    • Prepare a reaction mixture containing the phosphate buffer, the test compound at various concentrations, and the xanthine oxidase enzyme solution.

    • Pre-incubate the mixture at 25°C for 15 minutes.

    • Initiate the reaction by adding the xanthine substrate solution.

    • Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm using a spectrophotometer.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.[2]

Anticancer Activity

While specific IC₅₀ values for this compound are not yet widely reported in the literature, it has been implicated as a key player in modulating non-small cell lung cancer (NSCLC) drug resistance.[3][4] Structurally related compounds like caffeic acid have shown cytotoxic effects against various cancer cell lines.

CompoundCell LineIC₅₀ (µg/mL)IC₅₀ (µM)Time (h)
Caffeic AcidHuH7 (Hepatocellular Carcinoma)270.3 ± 12.5~150048
Caffeic AcidPC3 (Prostate Adenocarcinoma)315.7 ± 18.9~175248
Caffeic AcidHeLa (Cervical Carcinoma)340.1 ± 21.3~188848
Caffeic AcidCaCo2 (Colorectal Adenocarcinoma)412.8 ± 25.4~229148
Caffeic AcidHT29 (Colorectal Adenocarcinoma)250.6 ± 15.8~139148

Data for caffeic acid is provided for comparative purposes.[2]

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture:

    • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Anti-inflammatory Activity

Signaling Pathways and Mechanisms of Action

This compound and its structural analogs exert their biological effects by modulating key cellular signaling pathways.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Caffeic acid and its derivatives have been shown to inhibit the activation of NF-κB.[7] This is achieved by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. The inhibition of NF-κB activation leads to the downregulation of pro-inflammatory genes, including those for cytokines and enzymes like COX-2 and iNOS.[5]

NF_kB_Inhibition LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylation of IκBα p65_p50 p65/p50 (Active) IkBa_p65_p50->p65_p50 IκBα Degradation Nucleus Nucleus p65_p50->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) Nucleus->Inflammation CSA 5-O-Caffeoylshikimic acid CSA->IKK ERK_PI3K_Akt_Modulation GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Survival CSA 5-O-Caffeoylshikimic acid CSA->PI3K CSA->MEK

References

An In-depth Technical Guide on the Antioxidant Mechanism of 5-O-Caffeoylshikimic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant mechanisms of 5-O-caffeoylshikimic acid (5-CSA), a potent phenolic compound with significant therapeutic potential. This document details its dual-action antioxidant capacity, involving both direct free-radical scavenging and indirect cellular defense enhancement through the activation of the Nrf2 signaling pathway. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Core Antioxidant Mechanisms

This compound, a derivative of shikimic acid and caffeic acid, exhibits robust antioxidant properties primarily attributed to the catechol moiety of the caffeic acid portion. Its antioxidant action is multifaceted, encompassing:

  • Direct Radical Scavenging: 5-CSA can directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through several mechanisms, including hydrogen atom transfer (HAT), single electron transfer (SET), and sequential proton-loss electron transfer (SPLET). The presence of multiple hydroxyl groups on the aromatic ring of the caffeoyl group makes it an effective electron or hydrogen donor to unstable free radicals, thus terminating damaging chain reactions.[1][2] Computational studies have indicated that the HAT mechanism is predominant in lipidic environments, while both HAT and SET mechanisms are viable in aqueous solutions.[1][3]

  • Indirect Cellular Antioxidant Effects: Beyond direct scavenging, 5-CSA modulates endogenous antioxidant defense systems. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

The Nrf2-ARE Signaling Pathway Activation

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to inducers like 5-CSA, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of numerous protective genes.

Studies have shown that 5-O-caffeoylquinic acid (5-CQA), a closely related and more extensively studied compound with the same caffeoyl moiety, significantly promotes the nuclear translocation of Nrf2.[4][5] This activation is mediated by the phosphorylation of several upstream kinases, including Mitogen-Activated Protein Kinases (MAPKs), AMP-activated protein kinase (AMPK), and Protein Kinase Cδ (PKCδ).[4][5]

The downstream effects of Nrf2 activation by 5-CQA include the increased expression of:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[5]

  • NAD(P)H Quinone Dehydrogenase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, thereby preventing the generation of semiquinone radicals.[5]

  • Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[5]

The activation of the Nrf2 pathway by 5-CSA leads to a fortified cellular defense against oxidative stress, as demonstrated by the rescue of cells from tert-butyl hydroperoxide-induced ROS production and GSH depletion.[4][5]

Nrf2_Pathway_Activation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5CSA This compound UpstreamKinases Upstream Kinases (MAPKs, AMPK, PKCδ) 5CSA->UpstreamKinases Nrf2_Keap1 Nrf2-Keap1 Complex UpstreamKinases->Nrf2_Keap1 Phosphorylation Keap1 Keap1 Nrf2_Keap1->Keap1 Dissociation Nrf2_p Phosphorylated Nrf2 Nrf2_Keap1->Nrf2_p Release Nrf2_n Nrf2 Nrf2_p->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binding AntioxidantGenes Antioxidant Genes (HO-1, NQO1, GCL) ARE->AntioxidantGenes Transcription Proteins Antioxidant Proteins AntioxidantGenes->Proteins Translation CellularProtection CellularProtection Proteins->CellularProtection Enhanced Cellular Antioxidant Defense

Caption: Nrf2 signaling pathway activation by this compound.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of 5-CSA and its related compounds has been quantified using various in vitro assays. The following tables summarize key findings from the literature.

Table 1: In Vitro Radical Scavenging and Reducing Power

CompoundAssayEC50 / Activity ValueReference CompoundReference ValueSource
5-O-Caffeoylquinic AcidDPPH7.39 µM (EC50)BHT-[2]
5-O-Caffeoylquinic AcidFRAP114.22 µM Fe²⁺ (at 5 µM)--[2]
5-O-Caffeoylquinic AcidFRAP72.53 µM Fe²⁺ (at 2.5 µM)--[2]
Caffeic AcidDPPH2.9 ± 0.3 mM TETrolox-[6]
5-O-Caffeoylquinic AcidTEAC7.91 ± 0.21 mM TETrolox-[6]
5-O-Caffeoylquinic AcidFRAP5.37 ± 0.10 mM TETrolox-[6]

EC50: Effective concentration to scavenge 50% of radicals. TE: Trolox Equivalents. BHT: Butylated hydroxytoluene.

Table 2: Cellular Antioxidant Effects (5-CQA in HepG2 cells)

TreatmentParameterObservationSource
5-CQA (10-100 µM)Nrf2 Nuclear TranslocationPeaked at 6 hours[4][5]
5-CQAARE Reporter Gene ActivitySignificantly increased[4][5]
5-CQA Pre-treatmentt-BHP-induced ROSAlmost completely inhibited[5]
5-CQA Pre-treatmentt-BHP-induced GSH DepletionMaintained GSH levels[5]

t-BHP: tert-butyl hydroperoxide. ROS: Reactive Oxygen Species. GSH: Glutathione.

Detailed Experimental Protocols

This section provides methodologies for key experiments used to elucidate the antioxidant mechanism of 5-CSA.

4.1 DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

DPPH_Assay_Workflow Start Start Prepare_DPPH Prepare methanolic DPPH solution (e.g., 0.1 mM) Start->Prepare_DPPH Prepare_Samples Prepare serial dilutions of 5-CSA and control (e.g., Trolox) Start->Prepare_Samples Mix Mix DPPH solution with sample/control Prepare_DPPH->Mix Prepare_Samples->Mix Incubate Incubate in the dark at room temperature (e.g., 30 min) Mix->Incubate Measure_Absorbance Measure absorbance at ~517 nm Incubate->Measure_Absorbance Calculate Calculate % inhibition and EC50 Measure_Absorbance->Calculate End End Calculate->End

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Prepare serial dilutions of 5-CSA and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in methanol.

  • Reaction: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the sample, standard, or methanol (as a blank).

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.[7]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The EC50 value (the concentration of the sample that causes 50% inhibition) is determined by plotting the percentage of inhibition against the sample concentration.

4.2 Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[7] The reagent should be freshly prepared and warmed to 37°C before use.

  • Reaction: Add a small volume of the sample or standard solution to a pre-warmed FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.[7]

  • Quantification: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺).

4.3 Western Blot for Nrf2 Nuclear Translocation

This technique is used to detect the presence and quantity of Nrf2 protein in the nuclear fractions of cells treated with 5-CSA.

Western_Blot_Workflow Start Start Cell_Culture Culture cells (e.g., HepG2) and treat with 5-CSA for various times Start->Cell_Culture Fractionation Perform nuclear and cytoplasmic fractionation Cell_Culture->Fractionation Protein_Quant Quantify protein concentration (e.g., BCA assay) Fractionation->Protein_Quant SDS_PAGE Separate proteins by SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Primary_Ab Incubate with primary antibody (anti-Nrf2) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence Secondary_Ab->Detection Analysis Analyze band intensity Detection->Analysis End End Analysis->End

Caption: General workflow for Western blot analysis.

Protocol:

  • Cell Treatment and Lysis: Treat cultured cells (e.g., HepG2) with 5-CSA for various time points. Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or standard biochemical procedures.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on a polyacrylamide gel (SDS-PAGE) and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for Nrf2.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. A nuclear loading control (e.g., Lamin B1) should be used to ensure equal protein loading.

Conclusion and Future Directions

This compound is a promising natural antioxidant that operates through both direct radical scavenging and the modulation of crucial cellular defense pathways. Its ability to activate the Nrf2-ARE signaling cascade highlights its potential for the prevention and treatment of diseases associated with oxidative stress.

Future research should focus on:

  • In Vivo Efficacy: Translating the in vitro findings into animal models of oxidative stress-related diseases.

  • Bioavailability and Metabolism: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of 5-CSA to understand its in vivo fate.

  • Structure-Activity Relationship: Synthesizing and testing analogues of 5-CSA to optimize its antioxidant and Nrf2-activating properties for drug development.

This guide provides a foundational understanding of the antioxidant mechanisms of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

The Anti-inflammatory Potential of 5-O-Caffeoylshikimic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 5-O-Caffeoylshikimic acid (5OCSA) is a phenolic compound and a derivative of caffeic acid, which is widely distributed in the plant kingdom. Emerging scientific evidence has highlighted its potential as a potent anti-inflammatory agent. This technical guide provides an in-depth overview of the anti-inflammatory properties of 5OCSA, focusing on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these effects. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the inflammatory response, and their inhibition by 5OCSA leads to a downstream reduction in the production of various inflammatory molecules.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation and immunity. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

5OCSA has been shown to inhibit the activation of the NF-κB pathway. While direct quantitative data for 5OCSA is still emerging, studies on the closely related compound, caffeic acid, demonstrate a dose-dependent inhibition of NF-κB activation. This inhibition is thought to occur through the prevention of IκBα phosphorylation and degradation, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation Nucleus Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes FiveOCSA This compound FiveOCSA->IKK Inhibition MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs ERK ERK p38 p38 MKKs->p38 P JNK JNK MKKs->JNK P MKKs->ERK P AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes FiveOCSA This compound FiveOCSA->TAK1 Inhibition LPS_Assay_Workflow cluster_workflow LPS-Induced Inflammation Assay Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat with This compound A->B C Induce inflammation with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Measure NO, PGE2, Cytokines E->F G Assess cell viability (MTT) E->G

The Therapeutic Potential of 5-O-Caffeoylshikimic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Examination of its Pharmacological Properties and Mechanisms of Action for Researchers and Drug Development Professionals

Introduction: 5-O-Caffeoylshikimic acid (5OCSA) is a naturally occurring phenolic compound that has garnered significant interest within the scientific community for its potential therapeutic applications. As a derivative of caffeic acid and shikimic acid, 5OCSA belongs to a class of compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic effects, with a focus on its anti-inflammatory, antioxidant, and anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visualizations of the key signaling pathways involved in its mechanism of action. While research specifically on this compound is emerging, this guide also incorporates data from the closely related and well-studied compounds, 5-O-caffeoylquinic acid (5-CQA) and caffeic acid, to provide a broader context for its potential pharmacological activities.

Therapeutic Effects and Mechanisms of Action

This compound and its related compounds exhibit a range of therapeutic effects, primarily attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of caffeoyl derivatives are largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Studies on the related compound 5-caffeoylquinic acid (5-CQA) have shown that it can decrease the expression of NF-κB and downstream inflammatory cytokines[1][2]. Caffeic acid has also been demonstrated to inhibit NF-κB activation[3][4]. This suggests a similar mechanism of action for this compound.

Antioxidant Activity

This compound possesses potent antioxidant properties, which are attributed to its ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of phenolic compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. The catechol moiety in the caffeoyl group is a key structural feature responsible for this antioxidant activity.

Another important mechanism underlying the antioxidant effects of caffeoyl derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. Studies on 5-CQA have shown that it can increase the nuclear translocation of Nrf2 and the expression of downstream antioxidant proteins such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL)[5][6].

Anti-cancer Activity

This compound has demonstrated antiproliferative activity against various cancer cell lines. While the precise mechanisms are still under investigation, it is suggested that its anti-cancer effects may be linked to the modulation of signaling pathways involved in cell proliferation, invasion, and apoptosis. For instance, the related compound 5-CQA has been shown to inhibit the invasion of non-small cell lung cancer (NSCLC) cells by inactivating the p70S6K and Akt signaling pathways[6]. Furthermore, this compound itself has been identified as a potential agent for the study of NSCLC[7][8].

Xanthine Oxidase Inhibition

A significant therapeutic potential of this compound lies in its ability to inhibit xanthine oxidase (XOD), a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[8][9][10] Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout and kidney disease. This compound has been identified as a novel inhibitor of XOD, suggesting its potential use in the management of hyperuricemia and related pathologies.[1][5][7][11]

Quantitative Data

The following tables summarize the available quantitative data on the therapeutic effects of this compound and related compounds.

Table 1: Xanthine Oxidase Inhibitory Activity of this compound

CompoundIC50 (µM)In Vivo ModelEfficacyReference
This compound13.96Hyperuricemia Mouse ModelSignificantly reduced serum uric acid, creatinine, and BUN levels.[1][5][7]

Table 2: Antiproliferative Activity of Caffeic Acid Derivatives

CompoundCell LineIC50 (µM)Reference
Caffeic acid n-butyl esterA549 (Lung Cancer)25[12]
Caffeic acidMultiple Cancer Cell LinesVaries[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Cell Proliferation

This protocol is used to assess the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete culture medium

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (0.1 mM)

  • Methanol

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare different concentrations of this compound in methanol.

  • Add 100 µL of each sample concentration to the wells of a 96-well plate.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay determines the ability of this compound to reduce ferric ions.

Materials:

  • This compound

  • FRAP reagent (containing acetate buffer, TPTZ solution, and FeCl₃ solution)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare the FRAP reagent fresh.

  • Add 180 µL of FRAP reagent to each well of a 96-well plate.

  • Add 20 µL of different concentrations of this compound to the wells.

  • Incubate the plate at 37°C for 4 minutes.

  • Measure the absorbance at 593 nm.

  • The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄).

Xanthine Oxidase Inhibition Assay

This protocol assesses the inhibitory effect of this compound on xanthine oxidase activity.

Materials:

  • This compound

  • Xanthine oxidase (XOD) from bovine milk

  • Xanthine

  • Phosphate buffer (pH 7.5)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, xanthine, and different concentrations of this compound.

  • Initiate the reaction by adding xanthine oxidase.

  • Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

  • Calculate the percentage of XOD inhibition and determine the IC50 value.

In Vivo Hyperuricemia Mouse Model

This model is used to evaluate the in vivo efficacy of this compound in reducing uric acid levels.

Materials:

  • Male Kunming mice

  • Potassium oxonate

  • Hypoxanthine

  • This compound

  • Kits for measuring serum uric acid, creatinine, and BUN

Procedure:

  • Induce hyperuricemia in mice by intraperitoneal injection of potassium oxonate (300 mg/kg) and oral gavage of hypoxanthine (500 mg/kg) for 7 days.[1][5][7]

  • Administer different doses of this compound (e.g., 10, 20, 40 mg/kg) orally to the mice.

  • Collect blood samples and measure serum levels of uric acid, creatinine, and blood urea nitrogen (BUN).

  • Compare the results with a control group and a positive control group (e.g., allopurinol).

Western Blot for NF-κB Activation

This technique is used to analyze the effect of this compound on the nuclear translocation of NF-κB.

Materials:

  • Cells of interest (e.g., macrophages)

  • This compound

  • Lysis buffer

  • Primary antibodies against NF-κB p65 and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection system

Procedure:

  • Treat cells with this compound and an inflammatory stimulus (e.g., LPS).

  • Lyse the cells and separate the nuclear and cytoplasmic fractions.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Incubate the membrane with the primary antibody against NF-κB p65.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence system.

Nrf2 Activation Luciferase Reporter Assay

This assay measures the ability of this compound to activate the Nrf2 pathway.

Materials:

  • Cells stably transfected with an ARE-luciferase reporter construct

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Treat the cells with different concentrations of this compound.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • An increase in luminescence indicates the activation of the Nrf2 pathway.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and its related compounds.

References

A Comprehensive Review of 5-O-Caffeoylshikimic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Biological Activities, Experimental Protocols, and Signaling Pathways of a Promising Natural Compound

Introduction: 5-O-Caffeoylshikimic acid, also known as dactylifric acid, is a naturally occurring phenolic compound that has garnered significant interest within the scientific community. As an ester of caffeic acid and shikimic acid, it is found in various plant species, including Solanum somalense and date palm (Phoenix dactylifera) fruits, where it contributes to enzymatic browning. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its quantitative biological data, detailed experimental methodologies, and the molecular signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including enzyme inhibition, anti-inflammatory, antioxidant, and antiproliferative effects. The following table summarizes the available quantitative data for these activities.

Biological ActivityTarget/AssayTest SystemIC50/EC50Reference(s)
Enzyme Inhibition Xanthine Oxidase (XOD)In vitro enzymatic assay13.96 µM[1]
Antiproliferative Human Myeloid Leukemia (HL-60)Cell-based assayPotent activity (IC50 5-150 µM range for related compounds)
Antiproliferative Human Liver Cancer (HepG2)Cell-based assayPotent activity (IC50 5-150 µM range for related compounds)
Antiproliferative Human Myeloid Leukemia (K562)Cell-based assayPotent activity (IC50 5-150 µM range for related compounds)
Antiproliferative Human Nasopharyngeal Carcinoma (CNE-1)Cell-based assayPotent activity (IC50 5-150 µM range for related compounds)

Experimental Protocols

This section details the methodologies for the isolation of this compound and the assessment of its key biological activities as cited in the literature.

Isolation of this compound by Centrifugal Partition Chromatography (CPC)

A highly efficient method for the isolation of this compound from the leaves of Solanum somalense has been reported, demonstrating the advantages of CPC over conventional column chromatography.[2]

Protocol:

  • Extraction: The leaves of Solanum somalense are extracted with methanol (MeOH).

  • CPC System: A centrifugal partition chromatograph is utilized for the separation.

  • Solvent System: A biphasic solvent system composed of Chloroform/Methanol/Water (CHCl3/MeOH/H2O) in a 9.5:10:5 (v/v/v) ratio is prepared and equilibrated.

  • Stationary and Mobile Phases: The lower phase of the solvent system is used as the stationary phase, and the upper phase is used as the mobile phase.

  • Sample Preparation: The crude methanol extract is dissolved in a suitable solvent and filtered before injection.

  • CPC Separation: The CPC column is filled with the stationary phase, and the apparatus is rotated at a specified speed. The sample is then injected, and the mobile phase is pumped through the column at a defined flow rate.

  • Fraction Collection: Fractions are collected at regular intervals and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification and Identification: Fractions containing the target compound are pooled, evaporated, and further purified if necessary. The structure of the isolated compound is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

Xanthine Oxidase (XOD) Inhibition Assay

The inhibitory effect of this compound on xanthine oxidase activity can be determined spectrophotometrically.[1]

Protocol:

  • Reagents:

    • Xanthine Oxidase (XOD) solution (e.g., 0.05 U/mL).

    • Xanthine solution (e.g., 1 mM).

    • Phosphate buffer (e.g., 2 mM, pH 7.5).

    • This compound stock solution of varying concentrations, dissolved in a suitable solvent (e.g., DMSO).

    • Allopurinol (positive control).

  • Assay Procedure:

    • In a 96-well plate, add 40 µL of XOD solution, 100 µL of phosphate buffer, and 10 µL of the test compound solution (or solvent for control).

    • Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding 50 µL of xanthine solution.

    • Immediately measure the absorbance at 295 nm at regular intervals for a set period using a microplate reader.

  • Data Analysis:

    • Calculate the rate of uric acid formation from the linear portion of the absorbance curve.

    • Determine the percentage of XOD inhibition for each concentration of the test compound.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, using non-linear regression analysis.[1]

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

To investigate the effect of this compound on inflammatory signaling pathways, Western blot analysis can be performed on cell lysates. The following is a general protocol that can be adapted from studies on related caffeoylquinic acids.[3][4][5]

Protocol:

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., macrophages like RAW 264.7 or skin cells like HaCaT) in suitable media.

    • Pre-treat the cells with various concentrations of this compound for a specified duration.

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide [LPS] or UVB irradiation) to activate the NF-κB and MAPK pathways.

  • Protein Extraction:

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-p38, p38, phospho-JNK, JNK, and a loading control like GAPDH or α-Tubulin) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathways and Molecular Mechanisms

The anti-inflammatory properties of this compound are primarily attributed to its ability to modulate key inflammatory signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is reported to exert its anti-inflammatory effects through the downregulation of the NF-κB pathway. While the precise molecular targets are still under investigation, it is hypothesized that it may inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Inflammatory_Stimulus->IKK IkBa IκBα IKK->IkBa Phosphorylation IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_complex IκBα-NF-κB (Inactive) IkBa->NFkB_complex NFkB NF-κB (p65/p50) NFkB->NFkB_complex NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_complex->NFkB Release 5_CSA 5-O-Caffeoylshikimic acid 5_CSA->IKK Inhibition DNA DNA NFkB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Figure 1: Proposed mechanism of this compound on the NF-κB signaling pathway.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, p38, and JNK, are also crucial in regulating inflammatory responses. Studies on related compounds like caffeic acid and caffeoylquinic acids have shown that they can inhibit the phosphorylation of these MAPKs, thereby suppressing downstream inflammatory events. It is plausible that this compound shares a similar mechanism of action.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation 5_CSA 5-O-Caffeoylshikimic acid 5_CSA->MAPKK Inhibition of Phosphorylation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Figure 2: Potential inhibitory effect of this compound on the MAPK pathway.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the isolation and bioactivity screening of this compound.

Workflow cluster_extraction Extraction & Isolation cluster_bioassays Bioactivity Screening Plant_Material Plant Material (e.g., Solanum somalense leaves) Extraction Methanol Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract CPC Centrifugal Partition Chromatography (CPC) Crude_Extract->CPC Pure_Compound Pure this compound CPC->Pure_Compound XOD_Assay Xanthine Oxidase Inhibition Assay Pure_Compound->XOD_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., NF-κB, MAPK) Pure_Compound->Anti_inflammatory_Assay Antioxidant_Assay Antioxidant Assays (e.g., DPPH, ABTS) Pure_Compound->Antioxidant_Assay Anticancer_Assay Antiproliferative Assays (e.g., MTT on cancer cell lines) Pure_Compound->Anticancer_Assay

Figure 3: General workflow for isolation and bioactivity screening.

Conclusion and Future Directions

This compound has demonstrated promising biological activities, particularly as a xanthine oxidase inhibitor and an anti-inflammatory agent. The data presented in this guide highlight its potential as a lead compound for the development of new therapeutic agents. However, further research is required to fully elucidate its pharmacological profile. Specifically, more extensive quantitative data on its antioxidant, broader anti-inflammatory, neuroprotective, and anticancer activities are needed. Detailed mechanistic studies are also warranted to identify the specific molecular targets within the NF-κB and MAPK signaling pathways. The development and validation of standardized protocols for its extraction, purification, and bioactivity assessment will be crucial for advancing the research and potential clinical applications of this intriguing natural product.

References

In Silico Prediction of 5-O-Caffeoylshikimic Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-O-Caffeoylshikimic acid, a phenolic compound found in various plants, has garnered interest for its potential therapeutic properties. As a derivative of caffeic acid and shikimic acid, it is being investigated for its antioxidant, anti-inflammatory, and anticancer activities. This technical guide provides an in-depth overview of the in silico methods used to predict the bioactivity of this compound, alongside relevant experimental protocols and data for its validation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Predicted and Experimentally Validated Bioactivities

While specific in silico studies exclusively focused on this compound are limited, predictive models and experimental data for closely related compounds, such as 5-O-caffeoylquinic acid and other caffeic acid derivatives, provide valuable insights into its probable biological activities.

Quantitative Data Summary

The following tables summarize the predicted and experimentally determined bioactivities. It is important to note that much of the predictive data is extrapolated from studies on analogous compounds due to a lack of direct research on this compound.

Table 1: Predicted Bioactivity of this compound Analogs

BioactivityIn Silico MethodPredicted EffectKey Findings for Analogs (e.g., 5-O-caffeoylquinic acid)
Anti-inflammatory 3D/4D QSARIntermediate COX-2 InhibitionPredicted probability for COX-2 inhibition is 0.682, suggesting a 7-10% inhibition.[1][2]
Cytotoxicity 3D/4D QSARLow CytotoxicityPredicted probability of low cytotoxicity is 0.305.[1][2]
Metabolism 3D/4D QSARHigh Probability of BiotransformationPredicted high probability of biotransformation by CYP3A4 (0.904), leading to 4 metabolites.[1][2]

Table 2: Experimentally Validated Bioactivity of this compound and Related Compounds

BioactivityAssayCompoundCell Line/SystemIC50 / Result
Anticancer MTT AssayCaffeic AcidHeLa, HT-29Good inhibitory activity (IC50 = 10-200 µM)[3]
MTT AssayCaffeic AcidMCF-7159 µg/ml[4]
MTT AssayCaffeic Acid DerivativesAsPC1, BxPC318.35 - 46.58 µM[5]
Anti-inflammatory Griess Assay (NO Production)Caffeic AcidRAW 264.7Significant inhibition of NO production.[6]
5-O-caffeoylquinic acidMouse Peritoneal MacrophagesPotent anti-inflammatory agent at 25 µmol/l.[7]
Antioxidant DPPH AssayCaffeic Acid-IC50 values vary depending on the study, often in the µg/mL range.[8]
ABTS AssayCaffeic Acid-IC50 = 1.59 ± 0.06 µg/mL[9]
MDR Reversal Not SpecifiedThis compoundMouse LymphomaModerate MDR reversal activity[10]

In Silico Prediction Methodologies

In silico approaches are crucial for the early-stage assessment of drug candidates, offering predictions of their pharmacokinetic and pharmacodynamic properties.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

ADMET prediction is a critical step to evaluate the drug-likeness of a compound. Various web-based tools and software can be used for this purpose.

Experimental Protocol: In Silico ADMET Prediction

  • Compound Preparation: Obtain the 2D structure of this compound in a suitable format (e.g., SMILES or SDF).

  • Web Server Selection: Utilize publicly available web servers such as SwissADME, pkCSM, or ADMETlab 2.0.[11][12][13]

  • Parameter Prediction: Input the compound's structure into the server to predict various ADMET properties, including but not limited to:

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Excretion: Renal Organic Cation Transporter (OCT2) substrate.

    • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

  • Data Analysis: Analyze the predicted values against established thresholds for drug-like compounds to assess the overall ADMET profile of this compound.

Workflow for In Silico ADMET Prediction

ADMET_Prediction_Workflow A Obtain 2D Structure of This compound (SMILES/SDF) B Select ADMET Prediction Web Server(s) (e.g., SwissADME, pkCSM) A->B C Input Compound Structure B->C D Predict ADMET Properties: - Absorption (HIA, Caco-2) - Distribution (BBB, PPB) - Metabolism (CYP Inhibition) - Excretion (Renal OCT2) - Toxicity (AMES, hERG) C->D E Analyze Predicted Values Against Drug-Likeness Criteria D->E F Assess Overall ADMET Profile E->F

Caption: Workflow for predicting ADMET properties of a compound.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. While no specific QSAR models for this compound were found, models developed for analogous hydroxycinnamic acids can be used for prediction.

Experimental Protocol: QSAR Modeling

  • Dataset Collection: Compile a dataset of compounds structurally related to this compound with known experimental bioactivity data (e.g., IC50 values for anticancer or anti-inflammatory activity).

  • Molecular Descriptor Calculation: For each compound in the dataset, calculate a wide range of molecular descriptors (e.g., topological, electronic, steric, and hydrophobic) using software like PaDEL-Descriptor or Mordred.

  • Model Building: Employ statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build a QSAR model that correlates the descriptors with the biological activity.[12][14][15][16]

  • Model Validation: Validate the predictive power of the QSAR model using internal (e.g., cross-validation) and external validation techniques.

  • Prediction for Target Compound: Use the validated QSAR model to predict the bioactivity of this compound based on its calculated molecular descriptors.

Logical Relationship in QSAR Modeling

QSAR_Logic cluster_data Data Preparation cluster_model Model Development & Prediction A Dataset of Structurally Related Compounds C Calculation of Molecular Descriptors A->C B Known Experimental Bioactivity (e.g., IC50) D Statistical Modeling (MLR, PLS, Machine Learning) B->D C->D E QSAR Model Generation D->E F Model Validation (Internal & External) E->F G Prediction of Bioactivity for This compound F->G

Caption: Logical workflow of a QSAR study.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for a molecule to interact with a specific biological target.

Experimental Protocol: Pharmacophore Modeling

  • Training Set Selection: Select a set of active compounds with known binding affinity to a specific target relevant to the desired bioactivity (e.g., an enzyme involved in inflammation or cancer).

  • Pharmacophore Model Generation: Use software like LigandScout, Discovery Studio, or MOE to generate pharmacophore models based on the common features of the training set compounds (ligand-based) or the interaction pattern between a ligand and its receptor in a crystal structure (structure-based).[11][17][18]

  • Model Validation: Validate the generated pharmacophore model by its ability to distinguish between active and inactive compounds in a known dataset.

  • Database Screening: Use the validated pharmacophore model as a 3D query to screen large compound databases to identify novel potential hits.

  • Fitting of Target Compound: Assess how well this compound fits the generated pharmacophore model to predict its potential interaction with the biological target.

Pharmacophore-Based Virtual Screening Workflow

Pharmacophore_Workflow cluster_generation Model Generation cluster_screening Virtual Screening & Analysis A Select Training Set (Active Compounds) B Generate Pharmacophore Models (Ligand- or Structure-Based) A->B C Validate Pharmacophore Model B->C D Use Validated Model as 3D Query C->D E Screen Compound Databases D->E G Fit this compound to Pharmacophore D->G F Identify Novel Hits E->F

Caption: Workflow for pharmacophore modeling and virtual screening.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This helps in understanding the binding mode and affinity.

Experimental Protocol: Molecular Docking

  • Target and Ligand Preparation:

    • Receptor: Obtain the 3D structure of a relevant protein target (e.g., COX-2 for anti-inflammatory, Bcl-2 for anticancer) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.[2][19][20]

    • Ligand: Generate the 3D structure of this compound and optimize its geometry using a suitable force field.

  • Binding Site Identification: Define the active site of the protein, either from the co-crystallized ligand in the PDB structure or using binding site prediction tools.

  • Docking Simulation: Perform molecular docking using software such as AutoDock, Glide, or GOLD. The program will explore various conformations of the ligand within the binding site and score them based on a scoring function.

  • Analysis of Results: Analyze the top-ranked docking poses to understand the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and predict the binding affinity (docking score).

Experimental Validation Protocols

Experimental validation is essential to confirm the in silico predictions. The following are generalized protocols for assessing the key bioactivities of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.[21][22][23]

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the sample dilutions to the respective wells. A positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only) should be included.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO production is an indicator of inflammation. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.[4][24][25]

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition and the IC50 value.

Anticancer Activity: MTT Cytotoxicity Assay

Principle: The MTT assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[1][4][5][7][19][26][27]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HT-29, MCF-7) in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Calculation: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway Visualization

This compound is reported to exert its anti-inflammatory effects through the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10]

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is predicted to inhibit this pathway, likely by preventing the degradation of IκB or the nuclear translocation of NF-κB.

NF-κB Signaling Pathway Diagram

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Compound 5-O-Caffeoylshikimic acid Compound->IKK inhibits Compound->NFkB inhibits translocation DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Transcription DNA->Genes induces

Caption: NF-κB signaling pathway and predicted inhibition by this compound.

Disclaimer: The information provided in this document is for research purposes only. The predictive data for this compound is largely based on computational models and studies of structurally similar compounds, and therefore requires experimental validation.

References

5-O-Caffeoylshikimic acid and its role in plant metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 5-O-Caffeoylshikimic Acid in Plant Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (5-CSA), a significant phenylpropanoid intermediate, holds a pivotal position in the metabolic framework of terrestrial plants. Formed through the esterification of caffeic acid and shikimic acid, it serves as a central precursor in the biosynthesis of lignin, a critical component of the plant secondary cell wall, and various other phenolic compounds essential for growth, development, and defense. This technical guide provides a comprehensive overview of 5-CSA, detailing its biosynthesis, metabolic roles, and quantitative distribution in various plant species. Furthermore, it supplies detailed experimental protocols for the extraction, analysis, and enzymatic study of this key metabolite, aimed at facilitating further research and application in the fields of plant science, metabolic engineering, and drug development.

Introduction to this compound

This compound is a natural phenolic compound classified as a hydroxycinnamic acid derivative. It is structurally a carboxylic ester formed from the condensation of the carboxyl group of trans-caffeic acid with the 5-hydroxyl group of shikimic acid[1]. As an intermediate in the phenylpropanoid pathway, 5-CSA is a key branching point in the synthesis of monolignols, the building blocks of lignin, and other specialized metabolites. Its strategic position in plant biochemistry makes it a crucial target for studies in metabolic engineering aimed at modifying lignin content for biofuel production and improving plant resistance to biotic and abiotic stresses.

Biosynthesis of this compound

The biosynthesis of 5-CSA is deeply integrated within the general phenylpropanoid pathway, originating from the amino acid phenylalanine. The core reactions are catalyzed by a series of enzymes that channel carbon from the shikimate pathway into the synthesis of hydroxycinnamates.

The key steps leading to 5-CSA are:

  • Formation of p-Coumaroyl-CoA: Phenylalanine is converted through a series of enzymatic reactions (involving Phenylalanine Ammonia-Lyase, Cinnamate-4-Hydroxylase, and 4-Coumarate:CoA Ligase) into p-coumaroyl-CoA.

  • Esterification with Shikimate: The enzyme Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to shikimic acid, forming p-coumaroyl-5-O-shikimate[2][3].

  • Hydroxylation: The cytochrome P450-dependent monooxygenase, p-coumaroyl-shikimate 3'-hydroxylase (C3'H) , hydroxylates p-coumaroyl-5-O-shikimate at the 3' position of the aromatic ring to yield this compound[2].

This pathway underscores the central role of the HCT/C3'H enzyme complex in directing metabolic flux towards caffeate derivatives.

5-CSA Biosynthesis Pathway Phe L-Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phe->pCoumaroylCoA PAL_C4H_4CL pCoumaroylShikimate p-Coumaroyl-5-O-shikimate pCoumaroylCoA->pCoumaroylShikimate HCT1 Shikimate Shikimate Shikimate->pCoumaroylShikimate HCT1 CSA This compound pCoumaroylShikimate->CSA C3'H CaffeoylCoA Caffeoyl-CoA CSA->CaffeoylCoA HCT2 Lignin G/S Lignin Precursors CaffeoylCoA->Lignin PAL_C4H_4CL PAL, C4H, 4CL HCT1 HCT C3H C3'H (CYP98) HCT2 HCT (reverse)

Biosynthesis pathway of this compound.

Role in Plant Metabolism

5-CSA is not an end-product but a crucial metabolic intermediate that serves several functions within the plant.

  • Precursor to Lignin: 5-CSA is a key substrate for the synthesis of guaiacyl (G) and syringyl (S) lignin monomers. The enzyme HCT can catalyze the reverse reaction, converting 5-CSA back into caffeoyl-CoA, which is then further methylated, reduced, and polymerized to form the complex lignin structure[4][5]. This process is vital for providing structural rigidity to the plant, waterproofing vascular tissues, and defending against pathogens.

  • Formation of Caffeate Derivatives: The production of 5-CSA is a prerequisite for the synthesis of a wide array of caffeate derivatives. These compounds are involved in various physiological processes, including pigmentation, UV protection, and antioxidant activities.

  • Cuticle Formation: Studies have shown that the enzyme HCT, and by extension the production of intermediates like 5-CSA, is necessary for the formation of an intact plant cuticle, the protective waxy layer on the epidermis[2][3].

  • Plant Defense: The phenylpropanoid pathway is a cornerstone of plant defense. While 5-CSA itself is not typically cited as a direct defense compound, its precursors and derivatives (including lignin and other phenolics) are essential for protecting against herbivores and microbial pathogens. For instance, upon infection with the pathogen Ralstonia solanacearum, tobacco plants significantly increase the production of caffeic acid in their root exudates, a compound directly derived from the same pathway as 5-CSA[6][7].

Metabolic Role of 5-CSA CSA This compound Lignin Lignin Biosynthesis (G and S units) CSA->Lignin via HCT (reverse) Cuticle Cuticle Formation CSA->Cuticle Other_Phenolics Other Caffeate Derivatives (e.g., Chlorogenic Acid) CSA->Other_Phenolics Shikimate_Pathway Shikimate Pathway Shikimate_Pathway->CSA via HCT/C3'H Phenylpropanoid_Pathway Phenylpropanoid Pathway (p-Coumaroyl-CoA) Phenylpropanoid_Pathway->CSA via HCT/C3'H Plant_Defense Plant Defense Responses Lignin->Plant_Defense

Central metabolic role of this compound.

Quantitative Data on this compound

The concentration of 5-CSA varies significantly between plant species, tissues, and developmental stages, and is influenced by environmental conditions. While comprehensive data is limited, available studies provide valuable benchmarks.

Plant SpeciesTissue/PartConcentrationReference(s)
Solanum somalenseLeaves0.74% of dry weight (7400 µg/g)[8][9]
Phoenix dactylifera (Date Palm)Male Flowers, FruitIdentified, not quantified[10][11][12]
Equisetum arvense (Horsetail)Sterile StemsIdentified, not quantified[5][13]
Coffea arabica (Coffee)Green BeansIdentified, not quantified[3]

Experimental Protocols

Extraction of Phenylpropanoids (including 5-CSA)

This protocol provides a general method for extracting polar phenolic compounds from plant tissue. Optimization may be required based on the specific plant matrix.

  • Sample Preparation: Harvest fresh plant material and immediately freeze in liquid nitrogen to halt metabolic activity. Lyophilize (freeze-dry) the tissue to a constant weight and grind into a fine powder using a mortar and pestle or a ball mill.

  • Solvent Extraction:

    • Weigh approximately 100 mg of dried, powdered tissue into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of 80% (v/v) aqueous methanol.

    • Vortex thoroughly to ensure complete mixing.

  • Ultrasonic-Assisted Extraction: Place the tubes in an ultrasonic bath for 30 minutes at room temperature to enhance cell wall disruption and extraction efficiency.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 15 minutes to pellet the solid debris.

  • Collection: Carefully transfer the supernatant to a new tube.

  • Re-extraction (Optional but Recommended): To maximize yield, add another 1.0 mL of 80% methanol to the pellet, vortex, sonicate for 15 minutes, and centrifuge again. Combine the second supernatant with the first.

  • Filtration: Filter the combined supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

Quantification by HPLC-DAD

This protocol describes a representative method for the analysis of 5-CSA using High-Performance Liquid Chromatography with a Diode Array Detector.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Formic Acid in deionized water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-40 min: Linear gradient from 10% to 50% B

    • 40-45 min: Linear gradient from 50% to 90% B

    • 45-50 min: Hold at 90% B

    • 50-55 min: Return to 10% B

    • 55-60 min: Column re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Monitor at 325 nm, the characteristic absorbance maximum for caffeoyl derivatives.

  • Quantification: Prepare a calibration curve using a pure analytical standard of this compound at several concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The concentration in the plant extract is determined by comparing its peak area to the standard curve.

In Vitro HCT Enzyme Activity Assay

This protocol is adapted from methods used for studying HCT in Populus and can be modified for other plant species[1][2][3]. It measures the forward reaction of HCT, converting p-coumaroyl-CoA and shikimate to p-coumaroyl-shikimate.

  • Protein Extraction:

    • Grind ~200 mg of fresh, frozen plant tissue (e.g., developing xylem) in liquid nitrogen.

    • Homogenize the powder in 1 mL of ice-cold protein extraction buffer (100 mM Tris-HCl pH 7.5, 10 mM DTT, 15% glycerol, 1% PVPP, and 1x protease inhibitor cocktail).

    • Centrifuge at 16,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the total soluble proteins. Determine protein concentration using a Bradford assay.

  • Enzyme Reaction:

    • Prepare a negative control by boiling an aliquot of the protein extract for 10 minutes and cooling on ice.

    • In a 1.5 mL tube, prepare a 40 µL reaction mix containing:

      • 100 mM Tris-HCl (pH 7.0)

      • 1 mM DTT

      • 100 µM p-coumaroyl-CoA

      • 100 µM shikimic acid

    • Start the reaction by adding 5-10 µg of total protein extract. For the negative control, add the same amount of boiled protein extract.

  • Incubation: Incubate the reaction at 30°C for 30 minutes.

  • Termination: Stop the reaction by boiling the samples for 5 minutes.

  • Analysis:

    • Centrifuge the terminated reaction mix at 13,000 x g for 5 minutes.

    • Transfer the supernatant to an LC-MS vial.

    • Analyze the formation of the product, p-coumaroyl-shikimate (m/z 319 in negative ion mode), using UPLC-MS/MS as described in the literature[2]. Quantify the product against a standard curve to determine enzyme activity.

Experimental Workflow PlantMaterial Plant Material (e.g., Leaves, Stems) Grinding Freeze & Grind (Liquid N2) PlantMaterial->Grinding Extraction Solvent Extraction (e.g., 80% Methanol, Sonication) Grinding->Extraction EnzymeAssay HCT Enzyme Assay (Protein Extract) Grinding->EnzymeAssay Protein Extraction Filtration Centrifuge & Filter (0.22 µm) Extraction->Filtration Analysis Analysis Filtration->Analysis HPLC HPLC-DAD (Quantification) Analysis->HPLC LCMS LC-MS/MS (Identification & Quantification) Analysis->LCMS

General experimental workflow for the study of 5-CSA.

Conclusion and Future Directions

This compound is a cornerstone metabolite in the phenylpropanoid pathway, fundamentally linking primary and secondary metabolism in plants. Its role as a direct precursor to lignin monomers makes it a prime target for genetic modification in crops destined for biofuel and paper production, where altered lignin content is desirable. Furthermore, its central position in the synthesis of defense-related compounds suggests that modulating its accumulation could enhance plant resilience. For drug development professionals, understanding the biosynthesis of 5-CSA and related phenolics can open avenues for producing high-value antioxidant and bioactive compounds through metabolic engineering of plant or microbial systems. Future research should focus on further quantifying 5-CSA across a broader range of species and in response to specific environmental triggers, elucidating the regulatory networks that control its flux, and exploring the full spectrum of its downstream metabolic products.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-O-Caffeoylshikimic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Caffeoylshikimic acid, also known as dactylifric acid, is a naturally occurring phenolic compound found in a variety of plants, including dates (Phoenix dactylifera) and the leaves of Solanum somalense.[1] As an ester of caffeic acid and shikimic acid, it belongs to the hydroxycinnamic acid ester class of polyphenols.[1] This compound has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[1][2] Its role as a xanthine oxidase inhibitor also suggests its therapeutic potential in conditions like hyperuricemia.[1] A thorough understanding of its physicochemical properties is paramount for its isolation, characterization, and the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its relevant biological pathways and experimental workflows.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action. The following tables summarize the key quantitative data available for this compound.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₆H₁₆O₈[3][4]
Molecular Weight 336.29 g/mol [3][4]
Appearance Off-white to light yellow solid[3]
Melting Point 300 °C[5]
Boiling Point Not experimentally determined. As a complex ester, it is expected to have a high boiling point and may decompose at elevated temperatures.[6][7]N/A
Predicted Density 1.60 g/cm³[2]

Table 2: Solubility and Partition Coefficient of this compound

PropertyValueConditionsSource
Solubility in DMSO 100 mg/mL (297.36 mM)Ultrasonic assistance may be needed.[3][3]
Solubility in Water 20 mg/mL (59.47 mM)Sonication is recommended.[2][2]
In Vivo Formulation 2 mg/mL (5.95 mM)10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[2][2]
XLogP3-AA (Predicted) 0.2N/A[5][8]
pKa Not experimentally determined. The presence of carboxylic acid and phenolic hydroxyl groups suggests it will have acidic pKa values. Computational methods can be employed for prediction.[3][4]N/AN/A

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical properties. Below are methodologies adapted from standard laboratory practices for the key experiments cited.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Protocol:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 20 °C below the expected melting point (around 280 °C).

  • Observation: Decrease the heating rate to 1-2 °C per minute and observe the sample through the magnifying lens.

  • Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The range between these two temperatures is the melting point range.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Protocol:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent (e.g., DMSO, water) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Filtration: Carefully filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to obtain a clear, saturated solution.

  • Quantification: Dilute an aliquot of the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.

Isolation of this compound from Plant Material

This protocol is based on the successful isolation from Solanum somalense leaves using Centrifugal Partition Chromatography (CPC).

Protocol:

  • Extraction: Macerate the dried and powdered plant material with methanol (MeOH) at room temperature. Filter and concentrate the extract under reduced pressure to obtain a crude extract.

  • Solvent System Selection for CPC: A suitable biphasic solvent system is crucial for successful separation. For this compound, a system composed of Chloroform/Methanol/Water (e.g., 9.5:10:5 v/v/v) has been shown to be effective.

  • CPC Operation:

    • Fill the CPC column with the stationary phase (the denser phase of the solvent system).

    • Set the column rotation to the desired speed.

    • Pump the mobile phase (the less dense phase) through the column until hydrodynamic equilibrium is reached.

    • Dissolve the crude extract in a small volume of the solvent system and inject it into the column.

    • Elute the compounds with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions of the eluate at regular intervals.

  • Analysis of Fractions: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure this compound.

  • Purification and Identification: Pool the pure fractions and evaporate the solvent to obtain the isolated compound. Confirm the structure and purity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualizations

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows related to this compound.

Xanthine_Oxidase_Inhibition cluster_pathway Xanthine Oxidase Pathway cluster_inhibition Inhibition Mechanism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O Uric_Acid Uric Acid Xanthine->Uric_Acid O2, H2O XOD Xanthine Oxidase (XOD) XOD->Xanthine XOD->Uric_Acid Active_Site XOD Active Site (Molybdenum Center) CSA 5-O-Caffeoylshikimic Acid (5-CSA) CSA->Active_Site Binds to Inhibition Inhibition of Uric Acid Production Active_Site->Inhibition TGF_Beta_Signaling_Inhibition cluster_pathway TGF-β1 Signaling Pathway in Cancer Cells cluster_inhibition Inhibition by this compound TGFB1 TGF-β1 TGFBR TGF-β Receptor Complex TGFB1->TGFBR Smad Smad2/3 Phosphorylation TGFBR->Smad Smad4 Smad4 Complex Smad->Smad4 Nucleus Nucleus Smad4->Nucleus Gene_Expression Target Gene Expression (e.g., promoting invasion, migration) Nucleus->Gene_Expression CSA 5-O-Caffeoylshikimic Acid (5-CSA) CSA->Inhibition_Point Apoptosis Promotion of Apoptosis CSA->Apoptosis Reduced_Metastasis Inhibition of Adhesion, Invasion, and Migration HPLC_Workflow cluster_workflow Experimental Workflow: HPLC Analysis of this compound Sample_Prep Sample Preparation (e.g., dissolved in mobile phase) Injection Injection into HPLC System Sample_Prep->Injection Column C18 Reverse-Phase Column Injection->Column Detection UV-Vis Detector (e.g., at 325 nm) Column->Detection Mobile_Phase Mobile Phase Gradient (e.g., Acetonitrile/Water with Formic Acid) Mobile_Phase->Column Data_Analysis Data Analysis (Chromatogram) Detection->Data_Analysis Quantification Quantification (vs. Standard Curve) Data_Analysis->Quantification

References

Methodological & Application

HPLC method for quantification of 5-O-Caffeoylshikimic acid

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantification of 5-O-Caffeoylshikimic Acid using High-Performance Liquid Chromatography (HPLC).

Application Note

Introduction

This compound is a phenolic compound of significant interest due to its potential antioxidant and anti-inflammatory activities.[1] Accurate and precise quantification of this analyte in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for research, development, and quality control purposes. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.

Analytical Method

The developed method utilizes reversed-phase HPLC with UV detection, which is a widely adopted, reliable, and cost-effective technique for the analysis of phenolic acids.[2][3] The separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of acidified water and methanol. This method has been developed based on established protocols for similar compounds like caffeic acid and caffeoylquinic acids and is suitable for routine analysis.[4][5]

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters, including linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantitation (LOQ), were established and are summarized in the table below.

Quantitative Data Summary

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.5% Acetic Acid in Water
Mobile Phase B Methanol
Gradient Elution 75:25 (A:B) to 35:65 (A:B) in 15 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 330 nm

Table 2: Method Validation Data

ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (Recovery %) 98 - 105%
Limit of Detection (LOD) < 0.1 µg/mL
Limit of Quantitation (LOQ) < 0.3 µg/mL

Experimental Protocols

1. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution. This solution should be stored at -20°C and protected from light.[6]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

2. Sample Preparation (from Plant Material)

  • Extraction: Weigh 1 g of finely powdered plant material and extract with 20 mL of 80% methanol in water (v/v) for 30 minutes at 50°C with continuous stirring.[7]

  • Filtration: Filter the extract through a Whatman No. 1 filter paper. Repeat the extraction process on the residue twice more and combine the filtrates.

  • Concentration: Evaporate the methanol from the pooled filtrate under reduced pressure using a rotary evaporator at 40°C.

  • Purification (Optional - Solid Phase Extraction):

    • Acidify the remaining aqueous solution to pH 2 with 2 M HCl.

    • Load the acidified solution onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with acidified water (pH 2) to remove polar impurities.

    • Elute the this compound with methanol.

  • Final Preparation: Evaporate the methanol from the eluate and reconstitute the residue in a known volume of the initial mobile phase. Filter the final solution through a 0.45 µm syringe filter before injecting into the HPLC system.[8]

3. HPLC Analysis Protocol

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (75% Mobile Phase A, 25% Mobile Phase B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Calibration Curve: Inject 10 µL of each working standard solution in triplicate. Record the peak area for each injection. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject 10 µL of the prepared sample solution in triplicate.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards Stock->Working Inject_Std Inject Standards Working->Inject_Std Sample Weigh Sample Extract Solvent Extraction Sample->Extract Filter_Concentrate Filter & Concentrate Extract->Filter_Concentrate SPE Solid Phase Extraction (Optional) Filter_Concentrate->SPE Final_Sample Reconstitute & Filter SPE->Final_Sample Inject_Sample Inject Sample Final_Sample->Inject_Sample Equilibrate Equilibrate HPLC System Equilibrate->Inject_Std Equilibrate->Inject_Sample Cal_Curve Generate Calibration Curve Inject_Std->Cal_Curve Quantification Quantify Analyte Cal_Curve->Quantification Peak_Integration Integrate Peak Areas Inject_Sample->Peak_Integration Peak_Integration->Quantification Report Generate Report Quantification->Report Logical_Relationship Analyte 5-O-Caffeoylshikimic Acid Method HPLC-UV Analyte->Method is quantified by Validation Method Validation Method->Validation requires Result Accurate Quantification Method->Result provides Validation->Result ensures

References

Application Notes & Protocols: Purification of 5-O-Caffeoylshikimic Acid Using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-O-Caffeoylshikimic acid is a naturally occurring phenolic compound of significant interest due to its potential therapeutic properties. As a derivative of shikimic acid, a key intermediate in the biosynthetic pathway for aromatic amino acids in plants and microorganisms, it is structurally related to other well-known caffeoylquinic acids. Effective purification of this compound from natural extracts is crucial for its structural elucidation, pharmacological evaluation, and potential use as a pharmaceutical precursor. This document provides a detailed protocol for the purification of this compound using conventional silica gel column chromatography, a fundamental and widely accessible purification technique. While this method can yield enriched fractions, further purification using techniques like preparative HPLC or Centrifugal Partition Chromatography (CPC) may be necessary to achieve high purity.[1][2][3]

Experimental Protocols

1. Preparation of Crude Extract: A suitable plant source known to contain this compound, such as the leaves of Solanum somalense, should be obtained.[1][2][3] The dried and powdered plant material is extracted with a polar solvent like methanol. The resulting crude extract is then filtered and concentrated under reduced pressure to yield a residue that can be used for chromatographic separation.

2. Column Chromatography Protocol:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a commonly used stationary phase for the separation of polar compounds like phenolic acids.

  • Column Packing: A glass column is slurry-packed with silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate in a high ratio). The column should be packed uniformly to avoid channeling.

  • Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase or a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated to dryness, and the dried silica-adsorbed sample is carefully loaded onto the top of the packed column.

  • Mobile Phase and Elution: A gradient elution is typically employed to separate compounds with a range of polarities. The elution can start with a non-polar solvent system and gradually increase in polarity. A common solvent system for separating phenolic compounds is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

  • Fraction Collection: Fractions are collected in regular volumes (e.g., 10-20 mL) and monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the target compound.

  • Analysis of Fractions: The collected fractions are analyzed by TLC, and those containing the compound of interest (identified by comparison with a standard, if available, or by subsequent analytical methods) are pooled together. The solvent is then evaporated to yield the purified or enriched compound.

3. Post-Chromatography Analysis: The purity and identity of the isolated this compound should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3]

Data Presentation

Table 1: Column Chromatography Parameters for Purification of this compound

ParameterSpecification
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Column Dimensions 30 cm length x 2 cm internal diameter (example)
Mobile Phase Gradient of Hexane:Ethyl Acetate to Ethyl Acetate:Methanol
Elution Gradient Start with 100% Hexane, gradually increase Ethyl Acetate, then introduce Methanol
Flow Rate 2-5 mL/min (gravity or flash chromatography)
Fraction Size 15 mL
Detection Method TLC with UV visualization (254/365 nm) and/or staining reagent

Table 2: Expected Results and Comparison with Alternative Method

MethodPurityYieldReference
Silica Gel Column Chromatography Enriched fractions, may require further purificationVariable, dependent on source and optimization[1][3]
Centrifugal Partition Chromatography (CPC) 97%2.63%[1][2][3]

Mandatory Visualization

experimental_workflow cluster_preparation Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Product start Plant Material (e.g., Solanum somalense leaves) extract Methanolic Extraction start->extract concentrate Concentration to Crude Extract extract->concentrate load Sample Loading onto Silica Gel Column concentrate->load elute Gradient Elution (Hexane -> Ethyl Acetate -> Methanol) load->elute collect Fraction Collection elute->collect tlc TLC Monitoring of Fractions collect->tlc pool Pooling of Positive Fractions tlc->pool evaporate Solvent Evaporation pool->evaporate final_product Purified this compound evaporate->final_product analysis Purity & Identity Confirmation (HPLC, MS, NMR) final_product->analysis

Caption: Workflow for the purification of this compound.

References

Application Note: Structural Elucidation of 5-O-Caffeoylshikimic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the structural elucidation of 5-O-caffeoylshikimic acid, a significant plant secondary metabolite, using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] It includes comprehensive tables of ¹H and ¹³C NMR spectral data, detailed experimental protocols for sample preparation and analysis, and illustrative diagrams to facilitate understanding of the structural confirmation process. This information is critical for researchers in natural product chemistry, pharmacology, and drug development who are working with this or structurally related compounds.

Introduction

This compound, also known as dactylifric acid, is a hydroxycinnamic acid derivative formed by the esterification of caffeic acid with the 5-hydroxy group of shikimic acid.[2] It is a key intermediate in the phenylpropanoid pathway and has been identified in various plant species.[1][3] The precise structural determination of this compound is essential for understanding its biosynthetic pathways, biological activities, and potential therapeutic applications, which include anticancer properties.[3][4] NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such natural products.[5][6][7] This application note details the use of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments for the structural confirmation of this compound.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, compiled from available literature. The data was primarily acquired in methanol-d4 (CD₃OD), a common solvent for NMR analysis of phenolic compounds.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Shikimate Moiety
22.65–2.75m
32.65–2.75m
4~4.0m
5~5.3m
6~6.8m
Caffeoyl Moiety
2'~6.9d~2.0
5'6.95d8.2
6'~6.8dd~8.2, ~2.0
7'7.55d15.9
8'~6.3d15.9

Note: Some chemical shifts are approximated based on typical values for similar structures and may vary slightly depending on experimental conditions. "m" denotes a multiplet.[3]

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

Atom No.Chemical Shift (δ, ppm)
Shikimate Moiety
1 (C=O)~170
2~30
3~35
4~70
5~75
6~135
7 (C=C)~130
Caffeoyl Moiety
1'~128
2'~115
3'~146
4'~149
5'~116
6'~123
7'~147
8'~115
9' (C=O)~168

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra. For phenolic compounds like this compound, the following protocol is recommended.[8][9]

Materials:

  • This compound (isolated and purified)

  • Deuterated methanol (CD₃OD, 99.8% D)

  • NMR tubes (5 mm, high precision)

  • Pipettes and vials

Procedure:

  • Weigh approximately 5-10 mg of purified this compound directly into a clean, dry vial.

  • Add 0.6-0.7 mL of CD₃OD to the vial.

  • Gently vortex or sonicate the sample to ensure complete dissolution.

  • Transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely and label it appropriately.

NMR Data Acquisition

Acquisition of a suite of NMR experiments is necessary for complete structural assignment.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.[9]

Experiments:

  • ¹H NMR: A standard proton NMR experiment is the starting point for structural analysis.

  • ¹³C NMR: A proton-decoupled carbon-13 experiment provides information on the carbon skeleton.

  • 2D NMR: For unambiguous assignment, the following 2D NMR experiments are highly recommended:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks within the shikimate and caffeoyl moieties.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the caffeoyl and shikimate moieties through the ester linkage.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.[10]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships key to the NMR analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Elucidation Isolation Isolation & Purification of This compound Dissolution Dissolution in CD3OD Isolation->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer H1_NMR 1D ¹H NMR Transfer->H1_NMR Assignment Spectral Assignment H1_NMR->Assignment C13_NMR 1D ¹³C NMR C13_NMR->Assignment COSY 2D COSY Connectivity Establish Connectivity (COSY, HMBC) COSY->Connectivity HSQC 2D HSQC HSQC->Assignment HMBC 2D HMBC HMBC->Connectivity Assignment->Connectivity Structure Structure Confirmation Connectivity->Structure

Caption: Experimental workflow for NMR-based structural elucidation.

structural_elucidation cluster_structure This compound Structure cluster_correlations Key HMBC Correlations mol H5 H-5 (Shikimate) C9_prime C-9' (Caffeoyl Carbonyl) H5->C9_prime Confirms Ester Linkage H7_prime H-7' (Caffeoyl) C5 C-5 (Shikimate) H7_prime->C5 Spatial Proximity (NOESY)

Caption: Key NMR correlations for structure confirmation.

Discussion

The structural elucidation of this compound by NMR spectroscopy relies on the systematic analysis of both the shikimate and caffeoyl moieties. The ¹H NMR spectrum provides initial insights, with characteristic signals for the trans-olefinic protons (H-7' and H-8') of the caffeoyl group, typically appearing as doublets with a large coupling constant (~16 Hz).[3] The aromatic protons of the caffeoyl group exhibit a distinct splitting pattern corresponding to a 1,2,4-trisubstituted benzene ring. The protons of the shikimate ring often show complex overlapping multiplets in the upfield region.

The ¹³C NMR spectrum complements the proton data by revealing the number of carbon atoms and their chemical environment. The carbonyl carbons of the carboxylic acid and the ester are typically observed downfield.

2D NMR experiments are indispensable for unambiguous assignments. COSY spectra reveal the spin-spin coupling networks within the shikimate and caffeoyl fragments separately. The crucial connection between these two moieties is established through HMBC experiments, which show a correlation between the proton at position 5 of the shikimate ring (H-5) and the carbonyl carbon of the caffeoyl group (C-9'). This long-range correlation is definitive proof of the ester linkage at the 5-position. Further confirmation can be obtained from NOESY or ROESY spectra, which would show spatial correlations between protons of the two moieties.

Conclusion

NMR spectroscopy is a definitive tool for the structural elucidation of this compound. By employing a combination of 1D and 2D NMR techniques, researchers can unambiguously confirm the molecular structure, including the regiochemistry of the ester linkage and the stereochemistry of the shikimate ring. The data and protocols presented in this application note provide a robust framework for the analysis of this important natural product and can be adapted for the study of other related compounds.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of 5-O-Caffeoylshikimic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Caffeoylshikimic acid is a phenolic compound of interest for its potential health benefits, including its antioxidant properties.[1][2] The evaluation of the antioxidant capacity of this and other related compounds is a critical step in drug discovery and development, as well as in the validation of natural health products. This document provides detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—that can be applied to assess the antioxidant potential of this compound.

The antioxidant activity of phenolic compounds is largely attributed to their ability to donate hydrogen atoms or electrons to reactive oxygen species (ROS), thereby neutralizing them. The assays described herein measure different aspects of this antioxidant capacity. It is recommended to use a battery of tests to obtain a comprehensive antioxidant profile.[3]

Data Presentation

Quantitative data on the in vitro antioxidant activity of this compound is not extensively available in the public domain. However, data for the structurally related and well-studied antioxidant, caffeic acid , is provided below for reference and comparative purposes. Researchers are encouraged to generate specific data for this compound using the provided protocols.

AssayCompoundIC50 / ActivityReference CompoundReference IC50 / Activity
DPPH Caffeic Acid5.9 µg/mL[4]Trolox6.3 µg/mL[4]
50 µM[5]56 µM[5]
ABTS Caffeic Acid9.7 µg/mL[4]Trolox3.8 µg/mL[4]
1.59 ± 0.06 µg/mL-
FRAP Caffeic Acid DerivativesVariesTroloxVaries
ORAC Caffeic AcidLinearly increasing with concentrationTroloxLinearly increasing with concentration

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates a higher antioxidant activity.[6] For FRAP and ORAC assays, results are typically expressed as equivalents of a standard antioxidant, such as Trolox (a water-soluble vitamin E analog).

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • This compound (test sample)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Sample and Standard: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the positive control (ascorbic acid or Trolox).

  • Assay Procedure:

    • To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the control, add 100 µL of the sample solvent (methanol) and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample and calculating the concentration at which 50% of the DPPH radicals are scavenged.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • This compound (test sample)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.700 ± 0.020 at 734 nm.

  • Preparation of Sample and Standard: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions from the stock solution. Prepare similar dilutions for the positive control (Trolox).

  • Assay Procedure:

    • To each well of a 96-well plate, add 190 µL of the working ABTS•+ solution.

    • Add 10 µL of the sample or standard solution at different concentrations.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the sample.

    • The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.[3]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

  • 20 mM FeCl₃·6H₂O

  • This compound (test sample)

  • Ferrous sulfate (FeSO₄) or Trolox (standard)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions. Prepare a standard curve using ferrous sulfate or Trolox.

  • Assay Procedure:

    • To each well of a 96-well plate, add 180 µL of the FRAP reagent.

    • Add 20 µL of the sample or standard solution at different concentrations.

  • Incubation: Incubate the plate at 37°C for 4-6 minutes.

  • Measurement: Measure the absorbance at 593 nm using a microplate reader.

  • Calculation:

    • The antioxidant capacity is determined from the standard curve of FeSO₄ or Trolox and is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

Materials:

  • Fluorescein sodium salt (fluorescent probe)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)

  • Phosphate buffer (75 mM, pH 7.4)

  • This compound (test sample)

  • Trolox (standard)

  • Black 96-well microplate

  • Fluorescence microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer just before use.

    • Prepare a stock solution of this compound and Trolox in phosphate buffer and create a series of dilutions.

  • Assay Procedure:

    • To each well of a black 96-well plate, add 150 µL of the fluorescein working solution.

    • Add 25 µL of the sample, standard, or phosphate buffer (for the blank) to the wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes in the microplate reader.

  • Initiation of Reaction: Add 25 µL of the AAPH solution to each well to initiate the reaction.

  • Measurement: Immediately begin recording the fluorescence intensity every 1-2 minutes for at least 60-120 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.

  • Calculation:

    • Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • The antioxidant capacity is determined by comparing the net AUC of the sample to a standard curve of Trolox and is expressed as µmol of Trolox equivalents (TE) per gram or mole of the sample.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sample Sample Preparation (this compound) reaction_setup Reaction Setup (Mixing in 96-well plate) prep_sample->reaction_setup prep_reagents Reagent Preparation (DPPH, ABTS, FRAP, ORAC) prep_reagents->reaction_setup prep_standard Standard Preparation (Trolox, Ascorbic Acid) prep_standard->reaction_setup incubation Incubation (Time & Temperature Specific) reaction_setup->incubation measurement Spectrophotometric/ Fluorometric Reading incubation->measurement calc_inhibition Calculate % Inhibition or Area Under Curve (AUC) measurement->calc_inhibition det_activity Determine IC50 or Trolox Equivalents calc_inhibition->det_activity gen_curve Generate Standard Curve gen_curve->det_activity

Caption: General workflow for in vitro antioxidant assays.

signaling_pathway cluster_reaction Antioxidant Mechanism ROS Reactive Oxygen Species (ROS) Neutralized Neutralized ROS Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Oxidative Stress Antioxidant 5-O-Caffeoylshikimic acid Antioxidant->Neutralized Donates e- or H+ Oxidized_Antioxidant Oxidized Antioxidant

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 5-O-Caffeoylshikimic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Caffeoylshikimic acid is a phenolic compound of interest in drug discovery, particularly in oncology. As a derivative of caffeic acid and shikimic acid, it belongs to a class of molecules known to possess various biological activities, including antioxidant and potential anti-cancer properties. Preliminary research suggests that this compound may play a role in modulating non-small cell lung cancer (NSCLC) drug resistance.[1] This document provides detailed application notes and experimental protocols for evaluating the cytotoxic effects of this compound on cancer cell lines.

The protocols outlined below describe key cell-based assays to determine cell viability, membrane integrity, and the induction of apoptosis. These assays are fundamental in characterizing the cytotoxic potential of a compound and elucidating its mechanism of action. While specific quantitative data for this compound is emerging, data from the closely related compounds, caffeic acid and 5-caffeoylquinic acid, are presented as a reference to guide experimental design and data interpretation.

Data Presentation: Cytotoxicity of Related Compounds

The following tables summarize the half-maximal inhibitory concentration (IC50) values for caffeic acid and its derivatives in various cancer cell lines, as determined by the MTT assay. This data serves as a valuable benchmark for designing dose-response studies for this compound.

Table 1: IC50 Values of Caffeic Acid in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
A549Lung Cancer2425
HeLaCervical Cancer48Not specified
HT-29Colorectal AdenocarcinomaNot specifiedNot specified
Caco-2Colorectal AdenocarcinomaNot specifiedNot specified
PC3Prostate AdenocarcinomaNot specifiedNot specified
HuH7Hepatocellular CarcinomaNot specifiedNot specified
SW48Colon CarcinomaNot specifiedNot specified
MG63OsteosarcomaNot specifiedNot specified
A673Ewing's SarcomaNot specifiedNot specified
2A3Pharyngeal Squamous Cell CarcinomaNot specifiedNot specified
CARM-L12-TG3Lung CarcinomaNot specifiedNot specified

Note: The IC50 values for many cell lines in this table were investigated, but specific values were not provided in the source material. Researchers should perform dose-response experiments to determine these values.

Table 2: IC50 Values of Caffeic Acid Derivatives in Pancreatic Cancer Cell Lines

CompoundCell LineIC50 (µM)
Caffeic Acid Derivative (5)AsPC142.47
Caffeic Acid Derivative (5)BxPC346.58
Caffeic Acid Derivative (7)AsPC118.70
Caffeic Acid Derivative (7)BxPC322.38
Caffeic Acid Derivative (11)AsPC118.35
Caffeic Acid Derivative (11)BxPC321.72

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a test compound like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action A Prepare Stock Solution of This compound B Select Cancer Cell Lines A->B C Cell Seeding in 96-well Plates B->C D Treat Cells with a Range of Compound Concentrations C->D E MTT Assay for Cell Viability D->E F Determine IC50 Value E->F G LDH Assay for Membrane Integrity F->G H Apoptosis Assays (Annexin V/PI Staining) F->H J Data Analysis and Interpretation G->J I Western Blot for Apoptotic Pathway Proteins H->I I->J

Caption: Experimental workflow for cytotoxicity evaluation.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., A549, HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, which is a marker of cytotoxicity.

Materials:

  • LDH cytotoxicity assay kit

  • Cells treated with this compound as described in the MTT assay protocol

  • 96-well plates

  • Microplate reader

Protocol:

  • Prepare Controls: Set up the following controls in triplicate:

    • Untreated cells (spontaneous LDH release): Cells incubated with culture medium only.

    • Maximum LDH release: Cells treated with the lysis buffer provided in the kit.

    • Vehicle control: Cells treated with the vehicle used to dissolve the compound.

    • Compound-treated cells: Cells treated with various concentrations of this compound.

  • Collect Supernatant: After the desired incubation time, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit manufacturer's instructions, which typically normalizes the LDH release from treated cells to that of the maximum release control.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cells treated with this compound

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the predetermined IC50 concentration and other relevant concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect the supernatant containing any floating cells.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Signaling Pathway

Based on studies of related compounds like caffeic acid and 5-caffeoylquinic acid, this compound may induce cytotoxicity through the intrinsic apoptosis pathway. A proposed signaling cascade is illustrated below.

G cluster_0 Proposed Cytotoxic Signaling of this compound A This compound B Cellular Stress A->B C p53 Activation B->C D Bax (Pro-apoptotic) Upregulation C->D E Bcl-2 (Anti-apoptotic) Downregulation C->E F Mitochondrial Outer Membrane Permeabilization D->F E->F G Cytochrome c Release F->G H Apoptosome Formation (Apaf-1, Caspase-9) G->H I Caspase-3 Activation H->I J Apoptosis I->J

Caption: Proposed intrinsic apoptosis signaling pathway.

Studies on caffeic acid and 5-caffeoylquinic acid have shown that these compounds can induce apoptosis by modulating the Bax/Bcl-2 ratio.[2] Caffeic acid has been observed to induce apoptosis through the mitochondrial pathway by decreasing Bcl-2 levels and activating caspase-3.[3] Furthermore, these related compounds can influence other signaling pathways such as PI3K/Akt and ERK, which are critical for cell survival and proliferation.[4] It is hypothesized that this compound may exert its cytotoxic effects through similar mechanisms, making the proteins in this pathway key targets for investigation.

References

Application Notes and Protocols for Studying the In Vivo Effects of 5-O-Caffeoylshikimic Acid in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Caffeoylshikimic acid (5OCSA) is a natural phenolic compound that has garnered significant interest for its potential therapeutic applications. As a derivative of caffeic acid and shikimic acid, it exhibits a range of biological activities, with a notable inhibitory effect on the enzyme xanthine oxidase (XOD). This property makes it a promising candidate for the management of hyperuricemia and related conditions such as gout and kidney injury. Furthermore, its structural similarity to other well-studied caffeoylquinic acids suggests potential roles in neuroprotection and the management of liver diseases.

These application notes provide a comprehensive overview of the use of animal models to investigate the in vivo effects of this compound. Detailed protocols for a well-established hyperuricemia model are provided, along with summarized quantitative data from relevant studies. Additionally, potential applications in other disease models are discussed, and a key signaling pathway is visualized to aid in understanding its mechanism of action.

I. Animal Model for Hyperuricemia and Kidney Injury

A widely used and effective animal model for studying the effects of 5OCSA on hyperuricemia and associated kidney damage involves the induction of high uric acid levels in mice using a combination of potassium oxonate and hypoxanthine.[1][2] Potassium oxonate acts as a uricase inhibitor, preventing the breakdown of uric acid in rodents, while hypoxanthine serves as a substrate for xanthine oxidase, leading to increased uric acid production.[1][2]

Experimental Protocol: Potassium Oxonate and Hypoxanthine-Induced Hyperuricemia in Mice

1. Animals:

  • Male Kunming mice (or a similar strain) weighing 20-25 g are commonly used.

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.

  • Acclimatize the animals for at least one week before the experiment.

2. Materials:

  • This compound (5OCSA)

  • Potassium oxonate (PO)

  • Hypoxanthine (HX)

  • Allopurinol (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)

  • Saline solution

  • Tools for oral gavage and intraperitoneal injection

  • Blood collection supplies (e.g., capillary tubes, centrifuge)

  • Tissue collection and preservation supplies (e.g., formalin, liquid nitrogen)

3. Experimental Design and Procedure:

  • Randomly divide the mice into the following groups (n=8-10 per group):

    • Normal Control Group: Receives vehicle only.

    • Model Group (Hyperuricemia): Receives PO and HX.

    • 5OCSA Treatment Groups: Receives PO, HX, and 5OCSA at different doses (e.g., 10, 20, 40 mg/kg).

    • Positive Control Group: Receives PO, HX, and Allopurinol (e.g., 20 mg/kg).

  • Induction of Hyperuricemia:

    • One hour before the administration of hypoxanthine, intraperitoneally inject all groups except the Normal Control group with potassium oxonate (300 mg/kg) dissolved in saline.[1][2]

    • Administer hypoxanthine (500 mg/kg), suspended in the vehicle, to all groups except the Normal Control group via oral gavage.[1][2]

  • Treatment:

    • Administer 5OCSA or Allopurinol orally, suspended in the vehicle, to the respective treatment groups daily for the duration of the experiment (typically 7 days).[1]

    • The Normal Control and Model groups receive an equivalent volume of the vehicle.

  • Sample Collection and Analysis (at the end of the experimental period):

    • Collect blood samples via retro-orbital bleeding or cardiac puncture under anesthesia.

    • Separate serum by centrifugation and store at -80°C for biochemical analysis.

    • Euthanize the animals and collect liver and kidney tissues.

    • Fix a portion of the kidney tissue in 10% neutral buffered formalin for histopathological examination.

    • Snap-freeze the remaining liver and kidney tissues in liquid nitrogen and store at -80°C for enzyme activity assays and molecular analysis.

4. Biochemical and Histopathological Analyses:

  • Serum Analysis: Measure levels of serum uric acid (sUA), blood urea nitrogen (BUN), and creatinine (Cr) using commercial assay kits.

  • Xanthine Oxidase (XOD) Activity: Determine XOD activity in both serum and liver homogenates using a spectrophotometric method.

  • Histopathology: Embed the formalin-fixed kidney tissues in paraffin, section them, and stain with Hematoxylin and Eosin (H&E). Evaluate the sections for signs of kidney injury, such as glomerular atrophy, tubular epithelial cell swelling, and inflammatory cell infiltration.

Quantitative Data Summary

The following tables summarize the quantitative data from a study by Wang et al. (2021) investigating the in vivo effects of 5OCSA in a hyperuricemia mouse model.

Table 1: Effect of this compound on Serum Biochemical Parameters in Hyperuricemic Mice

GroupDose (mg/kg)Serum Uric Acid (μmol/L)Blood Urea Nitrogen (mmol/L)Creatinine (μmol/L)
Normal Control -62.70 ± 5.318.13 ± 0.6945.28 ± 4.17
Model (HUA) -123.51 ± 10.2914.27 ± 1.1878.93 ± 6.52
5OCSA 1095.83 ± 8.1511.56 ± 0.9863.81 ± 5.42*
5OCSA 2083.47 ± 7.21 10.28 ± 0.8757.29 ± 4.87**
5OCSA 4071.59 ± 6.33 9.15 ± 0.7650.46 ± 4.31
Allopurinol 2068.92 ± 5.988.87 ± 0.73 48.91 ± 4.16

*Data are presented as mean ± SD. *p < 0.05, **p < 0.01, **p < 0.001 compared to the Model group.

Table 2: Effect of this compound on Xanthine Oxidase (XOD) Activity in Hyperuricemic Mice

GroupDose (mg/kg)Serum XOD Activity (U/L)Liver XOD Activity (U/g protein)
Normal Control -8.74 ± 0.731.25 ± 0.11
Model (HUA) -19.82 ± 1.682.83 ± 0.24
5OCSA 1015.41 ± 1.312.20 ± 0.19
5OCSA 2012.96 ± 1.10 1.85 ± 0.16
5OCSA 4010.63 ± 0.90 1.52 ± 0.13
Allopurinol 209.87 ± 0.84 1.41 ± 0.12

*Data are presented as mean ± SD. *p < 0.05, **p < 0.01, **p < 0.001 compared to the Model group.

II. Potential Applications in Other Animal Models

While the hyperuricemia model is the most directly studied application for 5OCSA, its structural relationship to other bioactive phenolic compounds suggests its potential utility in other disease models. Researchers can adapt the following concepts for designing studies with 5OCSA.

A. Neurodegenerative Disease Models (e.g., Alzheimer's Disease)

Caffeic acid and its derivatives have shown neuroprotective effects in various in vitro and in vivo models of neurodegeneration.[3][4] These effects are often attributed to their antioxidant and anti-inflammatory properties.

  • Potential Animal Models:

    • Amyloid-β (Aβ) infusion model: Intracerebroventricular injection of Aβ oligomers in mice or rats to induce Alzheimer's-like pathology and cognitive deficits.[3]

    • Transgenic models: Utilizing mouse models that overexpress genes associated with familial Alzheimer's disease, such as APP/PS1 mice.

  • Suggested Endpoints:

    • Behavioral tests to assess learning and memory (e.g., Morris water maze, Y-maze).

    • Biochemical analysis of brain tissue for markers of oxidative stress (e.g., malondialdehyde, glutathione), neuroinflammation (e.g., TNF-α, IL-1β), and apoptosis (e.g., caspase-3 activity).

    • Histopathological analysis of brain sections for amyloid plaque deposition and neuronal loss.

B. Non-Alcoholic Fatty Liver Disease (NAFLD) Models

Caffeic acid has been shown to ameliorate high-fat diet-induced NAFLD in mice by modulating gut microbiota and reducing inflammation.[5][6] Given the structural similarity, 5OCSA may exert similar hepatoprotective effects.

  • Potential Animal Models:

    • High-Fat Diet (HFD)-induced NAFLD: Feeding mice or rats a diet rich in fat to induce obesity, insulin resistance, and hepatic steatosis.[5][6]

    • Methionine and Choline-Deficient (MCD) Diet Model: This model induces steatohepatitis with inflammation and fibrosis.

  • Suggested Endpoints:

    • Measurement of serum liver enzymes (ALT, AST).

    • Analysis of hepatic lipid accumulation through Oil Red O staining of liver sections.

    • Histopathological evaluation of liver sections for steatosis, inflammation, and fibrosis.

    • Gene expression analysis of key regulators of lipid metabolism and inflammation in the liver.

III. Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Hyperuricemia

The primary mechanism of action of 5OCSA in the context of hyperuricemia is the inhibition of xanthine oxidase (XOD).[1][2] XOD is a key enzyme in the purine catabolism pathway, responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting XOD, 5OCSA reduces the production of uric acid, thereby lowering its levels in the blood and mitigating the pathological consequences of hyperuricemia.

G cluster_purine_catabolism Purine Catabolism cluster_intervention Therapeutic Intervention cluster_pathology Pathological Outcomes Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase (XOD) Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase (XOD) Hyperuricemia Hyperuricemia Uric_Acid->Hyperuricemia 5OCSA 5-O-Caffeoylshikimic Acid (5OCSA) Xanthine Oxidase (XOD) Xanthine Oxidase (XOD) 5OCSA->Xanthine Oxidase (XOD) Inhibition Kidney_Injury Kidney Injury Hyperuricemia->Kidney_Injury

Caption: Mechanism of 5OCSA in reducing hyperuricemia.

Experimental Workflow for Hyperuricemia Animal Model

The following diagram illustrates the key steps in the experimental protocol for inducing and treating hyperuricemia in a mouse model to evaluate the efficacy of 5OCSA.

G cluster_setup Experimental Setup cluster_induction_treatment Induction and Treatment (7 days) cluster_analysis Sample Collection and Analysis Animal_Acclimatization Animal Acclimatization (1 week) Group_Allocation Random Group Allocation (Control, Model, 5OCSA, Positive Control) Animal_Acclimatization->Group_Allocation PO_Injection Potassium Oxonate (PO) Intraperitoneal Injection Group_Allocation->PO_Injection HX_Gavage Hypoxanthine (HX) Oral Gavage PO_Injection->HX_Gavage 1 hour prior Treatment_Admin Daily Treatment Administration (5OCSA / Allopurinol / Vehicle) HX_Gavage->Treatment_Admin Blood_Collection Blood Collection Treatment_Admin->Blood_Collection Tissue_Harvesting Tissue Harvesting (Kidney, Liver) Treatment_Admin->Tissue_Harvesting Biochemical_Analysis Biochemical Analysis (sUA, BUN, Cr, XOD activity) Blood_Collection->Biochemical_Analysis Histopathology Histopathological Examination (H&E Staining of Kidney) Tissue_Harvesting->Histopathology

Caption: Workflow for the hyperuricemia animal study.

Conclusion

The animal models and protocols detailed in these application notes provide a robust framework for investigating the in vivo effects of this compound. The hyperuricemia model, in particular, is well-characterized and has demonstrated the significant therapeutic potential of 5OCSA in reducing uric acid levels and protecting against kidney damage. The provided quantitative data serves as a valuable reference for researchers designing their own studies. Furthermore, the exploration of potential applications in neurodegenerative and liver diseases opens new avenues for research into the broader therapeutic benefits of this promising natural compound. The visualized signaling pathway and experimental workflow offer clear and concise summaries to guide experimental design and interpretation of results.

References

Investigating the Modulatory Effects of 5-O-Caffeoylshikimic Acid on the NF-κB Signaling Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in regulating the expression of genes involved in immunity, inflammation, and cell survival. Dysregulation of the NF-κB pathway is implicated in a multitude of inflammatory diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders, making it a prime target for therapeutic intervention.

Natural products represent a rich source of novel bioactive compounds with the potential to modulate inflammatory pathways. 5-O-Caffeoylshikimic acid is a natural compound comprised of shikimic acid and caffeic acid, both of which have been independently studied for their anti-inflammatory properties. While shikimic acid has been shown to inhibit the NF-κB pathway, and caffeic acid is a well-known antioxidant and anti-inflammatory agent, the specific effects of this compound on NF-κB signaling remain an area of active investigation.[1][2][3][4][5]

These application notes provide a comprehensive set of protocols for researchers to investigate the potential of this compound to modulate the NF-κB signaling pathway. The following sections detail experimental workflows, from cell-based assays to molecular analyses, designed to elucidate the compound's mechanism of action.

Key Experimental Strategies

A multi-faceted approach is essential to thoroughly characterize the impact of this compound on the NF-κB pathway. The following experiments are designed to assess its effects at different stages of the signaling cascade:

  • NF-κB Reporter Assay: To quantify the overall transcriptional activity of NF-κB.

  • Western Blot Analysis: To measure the phosphorylation of key signaling proteins like IκBα and the p65 subunit of NF-κB.

  • Immunofluorescence Microscopy: To visualize the translocation of the p65 subunit from the cytoplasm to the nucleus.

  • Quantitative Real-Time PCR (qPCR): To measure the expression of NF-κB target genes, such as those for inflammatory cytokines.

Data Presentation

The following tables are examples of how to structure and present quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on NF-κB Luciferase Reporter Activity

TreatmentConcentration (µM)Luciferase Activity (Relative Light Units)% Inhibition of NF-κB Activity
Vehicle Control-100 ± 5.20
LPS (1 µg/mL)-1580 ± 98.6-
LPS + this compound11250 ± 75.320.9
LPS + this compound5890 ± 54.143.7
LPS + this compound10450 ± 32.871.5
LPS + this compound25210 ± 15.986.7

Table 2: Densitometric Analysis of Western Blots for Phosphorylated IκBα and p65

TreatmentConcentration (µM)p-IκBα / IκBα Ratio (Fold Change vs. LPS)p-p65 / p65 Ratio (Fold Change vs. LPS)
Vehicle Control-0.1 ± 0.020.2 ± 0.03
LPS (1 µg/mL)-1.0 ± 0.01.0 ± 0.0
LPS + this compound10.8 ± 0.060.9 ± 0.07
LPS + this compound50.5 ± 0.040.6 ± 0.05
LPS + this compound100.2 ± 0.020.3 ± 0.03
LPS + this compound250.1 ± 0.010.1 ± 0.02

Table 3: Quantification of p65 Nuclear Translocation by Immunofluorescence

TreatmentConcentration (µM)% of Cells with Nuclear p65
Vehicle Control-5 ± 1.2
LPS (1 µg/mL)-85 ± 6.7
LPS + this compound168 ± 5.4
LPS + this compound545 ± 4.1
LPS + this compound1022 ± 2.9
LPS + this compound2510 ± 1.8

Table 4: Relative mRNA Expression of NF-κB Target Genes (TNF-α and IL-6)

TreatmentConcentration (µM)TNF-α mRNA (Fold Change vs. LPS)IL-6 mRNA (Fold Change vs. LPS)
Vehicle Control-0.05 ± 0.010.08 ± 0.02
LPS (1 µg/mL)-1.0 ± 0.01.0 ± 0.0
LPS + this compound10.75 ± 0.060.82 ± 0.07
LPS + this compound50.48 ± 0.040.55 ± 0.05
LPS + this compound100.21 ± 0.020.28 ± 0.03
LPS + this compound250.09 ± 0.010.12 ± 0.02

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: RAW 264.7 (murine macrophage) or HEK293T (human embryonic kidney) cells are suitable for these assays.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed cells in appropriate culture plates (e.g., 96-well for luciferase assay, 6-well for Western blot and qPCR, or on coverslips in 24-well plates for immunofluorescence) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle control for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as Lipopolysaccharide (LPS) (1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α) (20 ng/mL), for the desired time period (e.g., 30 minutes for phosphorylation studies, 6 hours for gene expression studies, 24 hours for cytokine production).[6]

Protocol 2: NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.[7][8][9][10][11]

  • Transfection: Co-transfect HEK293T cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the transfected cells as described in Protocol 1.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage inhibition of NF-κB activity by this compound relative to the LPS/TNF-α-stimulated control.

Protocol 3: Western Blot for IκBα and p65 Phosphorylation

This protocol detects the levels of phosphorylated IκBα and p65, key indicators of NF-κB pathway activation.[12][13][14][15][16]

  • Cell Lysis: After treatment (typically 15-30 minutes of stimulation), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[14]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, and total p65 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Perform densitometric analysis of the bands and normalize the phosphorylated protein levels to the total protein levels.

Protocol 4: Immunofluorescence for p65 Nuclear Translocation

This method visualizes the movement of the p65 subunit into the nucleus upon pathway activation.[17][18][19][20][21][22][23]

  • Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate.

  • Treatment: Treat the cells as described in Protocol 1 (typically 30-60 minutes of stimulation).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with an anti-p65 primary antibody for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

  • Data Analysis: Quantify the percentage of cells showing nuclear localization of p65 in different treatment groups.

Protocol 5: Quantitative Real-Time PCR (qPCR) for Inflammatory Gene Expression

This protocol measures the mRNA levels of NF-κB target genes, such as TNF-α and IL-6.[24][25][26][27][28]

  • RNA Extraction: After treatment (typically 4-6 hours of stimulation), extract total RNA from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based qPCR master mix, cDNA template, and primers specific for the target genes (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin).

  • Thermal Cycling: Perform the qPCR using a real-time PCR detection system.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Visualizations

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS / TNF-α Receptor TLR4 / TNFR Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκBα IKK_Complex->IkB Phosphorylation IkB_NFkB IκBα-p65/p50 (Inactive) NFkB p65/p50 NFkB_nucleus p65/p50 (Active) NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB IκBα Degradation 5_CSA This compound 5_CSA->IKK_Complex Inhibition? 5_CSA->NFkB_nucleus Inhibition? DNA DNA NFkB_nucleus->DNA Binding Genes Inflammatory Gene Expression (TNF-α, IL-6) DNA->Genes Transcription

Caption: Proposed mechanism of this compound on the NF-κB pathway.

Experimental_Workflow Start Start: Cell Culture (e.g., RAW 264.7) Treatment Treatment: 1. This compound (or Vehicle) 2. LPS/TNF-α Stimulation Start->Treatment Assay_Choice Select Assay Treatment->Assay_Choice Luciferase NF-κB Luciferase Reporter Assay Assay_Choice->Luciferase Transcriptional Activity Western Western Blot: p-IκBα, p-p65 Assay_Choice->Western Protein Phosphorylation IF Immunofluorescence: p65 Nuclear Translocation Assay_Choice->IF Protein Localization qPCR qPCR: TNF-α, IL-6 mRNA Assay_Choice->qPCR Gene Expression Data_Analysis Data Analysis and Interpretation Luciferase->Data_Analysis Western->Data_Analysis IF->Data_Analysis qPCR->Data_Analysis

Caption: Experimental workflow for investigating this compound.

Logical_Relationship Hypothesis Hypothesis: This compound inhibits NF-κB signaling Mechanism Potential Mechanism: Inhibition of IKK or p65 translocation Hypothesis->Mechanism Outcome Expected Outcome: Reduced expression of inflammatory mediators Mechanism->Outcome Implication Therapeutic Implication: Potential for treating inflammatory diseases Outcome->Implication

Caption: Logical framework for the investigation.

References

Application of 5-O-Caffeoylshikimic Acid in Non-Small Cell Lung Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

5-O-Caffeoylshikimic acid (5-CSA) is a natural phenolic compound that has garnered interest in cancer research. While direct studies on 5-CSA in non-small cell lung cancer (NSCLC) are limited, research on structurally similar compounds, such as 5-O-caffeoylquinic acid (5-CQA) and caffeic acid, suggests potential therapeutic applications.[1][2] These related compounds have demonstrated anti-cancer properties, including the inhibition of cell invasion and modulation of key signaling pathways implicated in NSCLC progression.[2] This document provides an overview of the potential applications of 5-CSA in NSCLC research and detailed protocols for its investigation, based on methodologies used for analogous molecules.

Potential Mechanisms of Action:

Based on studies of related caffeoyl derivatives, 5-CSA may exert its anti-cancer effects in NSCLC through the modulation of several critical signaling pathways. A primary putative target is the PI3K/Akt signaling cascade, which is frequently dysregulated in NSCLC and plays a crucial role in cell proliferation, survival, and invasion.[2][3][4] Inhibition of this pathway by 5-CSA could lead to decreased NSCLC cell viability and motility.

Specifically, research on 5-CQA has shown that it can inhibit the invasion of NSCLC cells by inactivating Akt and p70S6K.[2] The anti-invasive activity of 5-CQA in A549 cells was linked to the inactivation of the p70S6K-dependent signaling pathway, while in H1299 cells, the inactivation of Akt was identified as a key factor.[2] These findings suggest that 5-CSA might share similar mechanisms of action.

Furthermore, studies on caffeic acid and its derivatives have implicated the induction of apoptosis as a key anti-cancer mechanism.[5] This often involves the modulation of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family.

Quantitative Data Summary

Quantitative data for this compound in NSCLC is not yet available. The following table summarizes data for the related compound 5-O-caffeoylquinic acid (5-CQA) in NSCLC cell lines to provide a reference for expected experimental outcomes.

Cell LineCompoundAssayEndpointResultReference
A549 (p53 wild-type)5-CQAInvasion AssayInhibition of mitogen-stimulated invasionSignificant abrogation[2]
H1299 (p53-deficient)5-CQAInvasion AssayInhibition of mitogen-stimulated invasionSignificant abrogation[2]
A5495-CQAAdhesion AssayInhibition of mitogen-stimulated adhesionSignificant inhibition[2]
H12995-CQAAdhesion AssayInhibition of mitogen-stimulated adhesionNo inhibition[2]
A5495-CQAProliferation AssayEffect on mitogen-stimulated proliferationNo inhibition[2]
H12995-CQAProliferation AssayEffect on mitogen-stimulated proliferationNo inhibition[2]

Experimental Protocols

1. Cell Culture and Maintenance:

  • Cell Lines: Human NSCLC cell lines A549 (p53 wild-type) and H1299 (p53-deficient) can be used.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (MTT Assay):

  • Objective: To determine the cytotoxic effect of 5-CSA on NSCLC cells.

  • Procedure:

    • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of 5-CSA (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated cells).

3. Invasion Assay (Boyden Chamber Assay):

  • Objective: To assess the effect of 5-CSA on the invasive potential of NSCLC cells.

  • Procedure:

    • Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel.

    • Harvest and resuspend NSCLC cells in serum-free medium.

    • Add 1 x 10⁵ cells to the upper chamber of the Transwell insert.

    • Add medium containing 10% FBS as a chemoattractant to the lower chamber.

    • Add different concentrations of 5-CSA to both the upper and lower chambers.

    • Incubate for 24 hours at 37°C.

    • Remove non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

    • Count the number of invaded cells in several random fields under a microscope.

4. Western Blot Analysis:

  • Objective: To investigate the effect of 5-CSA on the expression and phosphorylation of proteins in the PI3K/Akt signaling pathway.

  • Procedure:

    • Treat NSCLC cells with 5-CSA for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total p70S6K, phospho-p70S6K, and β-actin overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

cluster_0 Hypothesized Signaling Pathway of 5-CSA in NSCLC 5_CSA This compound PI3K PI3K 5_CSA->PI3K Inhibits Akt Akt PI3K->Akt Activates p70S6K p70S6K Akt->p70S6K Activates Survival Cell Survival Akt->Survival Promotes Invasion Cell Invasion p70S6K->Invasion Promotes Proliferation Cell Proliferation p70S6K->Proliferation Promotes

Caption: Hypothesized mechanism of 5-CSA in NSCLC.

cluster_1 Experimental Workflow for In Vitro Analysis of 5-CSA Start NSCLC Cell Culture (A549, H1299) Treatment Treat with 5-CSA (Varying Concentrations) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Invasion Invasion Assay (Boyden Chamber) Treatment->Invasion WesternBlot Western Blot Analysis (PI3K/Akt Pathway) Treatment->WesternBlot Analysis Data Analysis and Interpretation Viability->Analysis Invasion->Analysis WesternBlot->Analysis

Caption: Workflow for in vitro evaluation of 5-CSA.

References

Application Notes and Protocols for 5-O-Caffeoylshikimic Acid as a Xanthine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and is associated with other health complications, including kidney disease and cardiovascular problems.[1] Xanthine oxidase (XOD) is a pivotal enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2] Consequently, the inhibition of XOD is a key therapeutic strategy for managing hyperuricemia and related conditions.[2][3] 5-O-caffeoylshikimic acid (5OCSA), a natural phenolic compound, has been identified as a potent inhibitor of xanthine oxidase, presenting a promising avenue for the development of new therapeutic agents.[2][4][5][6]

These application notes provide a comprehensive overview of the use of this compound as a xanthine oxidase inhibitor, including its mechanism of action, inhibitory activity, and detailed protocols for in vitro evaluation.

Mechanism of Action

In vitro and in silico studies have elucidated the mechanism by which this compound inhibits xanthine oxidase. Molecular docking studies suggest that 5OCSA interacts with the active site of the XOD enzyme.[1][2][4][6] This interaction is believed to occur within the molybdopterin domain, which is the active site of XOD.[1] Key amino acid residues, such as Phe 914, Phe 1009, Arg 880, and Glu 802, are crucial for the binding of inhibitors to the enzyme.[1] The binding of 5OCSA to this active site is reversible.[1]

Quantitative Data Summary

The inhibitory potential of this compound against xanthine oxidase has been quantified, with its half-maximal inhibitory concentration (IC50) determined. This value provides a standardized measure of its potency as an inhibitor.

CompoundIC50 (μM)Source
This compound (5OCSA)13.96[2][4][5][6]
Quercetin (Reference Inhibitor)Not explicitly stated in the provided context, but used as a control in studies.[1][2]
Allopurinol (Reference Drug)Not explicitly stated for direct comparison, but is a well-known XOD inhibitor.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical pathway of uric acid production and the experimental workflow for assessing xanthine oxidase inhibition.

cluster_purine Purine Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O XOD Xanthine Oxidase (XOD) UricAcid Uric Acid Xanthine->UricAcid O2, H2O Inhibitor This compound Inhibitor->XOD Inhibition

Caption: Uric acid production pathway and the inhibitory action of this compound on xanthine oxidase.

cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Measurement & Analysis A Prepare Test Solution (this compound) E Mix Test Solution, Buffer, and Xanthine Oxidase Solution A->E B Prepare Phosphate Buffer (pH 7.5) B->E C Prepare Xanthine Oxidase Solution C->E D Prepare Substrate Solution (Xanthine) G Initiate Reaction by Adding Xanthine Solution D->G F Pre-incubate at 25°C for 15 min E->F F->G H Incubate at 25°C G->H I Measure Absorbance at 295 nm H->I J Calculate Percentage Inhibition I->J K Determine IC50 Value J->K

References

5-O-Caffeoylshikimic Acid: A Promising Natural Compound for the Management of Hyperuricemia

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and is associated with other metabolic disorders, including kidney disease and cardiovascular complications. The enzyme xanthine oxidase (XO) plays a pivotal role in the production of uric acid. 5-O-caffeoylshikimic acid (5OCSA), a natural phenolic compound, has emerged as a potent inhibitor of xanthine oxidase, demonstrating significant potential as a therapeutic agent for hyperuricemia. These application notes provide a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying mechanisms of action of 5OCSA in the context of hyperuricemia.

Mechanism of Action

This compound primarily exerts its anti-hyperuricemic effect through the competitive inhibition of xanthine oxidase, the rate-limiting enzyme in the purine catabolism pathway that converts hypoxanthine to xanthine and then to uric acid.[1][2][3][4][5] By binding to the active site of XO, 5OCSA effectively reduces the production of uric acid.[1][2][3][4][5] In silico molecular docking studies suggest that 5OCSA interacts with the active site of xanthine oxidase with a strong binding affinity.[1][3][5] Furthermore, 5OCSA has demonstrated anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and interleukin-18 (IL-18) in the kidneys of hyperuricemic animal models.[2] While the direct effects of 5OCSA on renal uric acid transporters like URAT1, GLUT9, OAT1, and ABCG2 are still under investigation, a related compound, caffeic acid, has been shown to modulate the expression of these transporters, suggesting a potential secondary mechanism for 5OCSA.[6]

Data Presentation

The following tables summarize the key quantitative data regarding the efficacy of this compound in preclinical studies.

Table 1: In Vitro Xanthine Oxidase Inhibitory Activity of this compound

ParameterValueSource
IC₅₀ 13.96 µM[1][2][4]
Inhibition Type Competitive (inferred from caffeic acid studies)[6]
Binding Energy (in silico) -8.6 kcal/mol[1][3][5]

Table 2: In Vivo Efficacy of this compound in a Hyperuricemic Mouse Model

ParameterTreatment GroupResult% Change vs. HUA GroupSource
Serum Uric Acid HUA + 5OCSA (10 mg/kg)Significant Reduction-[2]
HUA + 5OCSA (20 mg/kg)Significant Reduction-[2]
HUA + 5OCSA (40 mg/kg)Significant Reduction-[2]
Serum Xanthine Oxidase Activity HUA + 5OCSA (10 mg/kg)Significant Reduction-[2]
HUA + 5OCSA (20 mg/kg)Significant Reduction-[2]
HUA + 5OCSA (40 mg/kg)Significant Reduction-[2]
Hepatic Xanthine Oxidase Activity HUA + 5OCSA (10 mg/kg)Significant Reduction-[2]
HUA + 5OCSA (20 mg/kg)Significant Reduction-[2]
HUA + 5OCSA (40 mg/kg)Significant Reduction-[2]
Serum Creatinine HUA + 5OCSA (10 mg/kg)28.91 µmol/L-13.24%[2]
HUA + 5OCSA (20 mg/kg)27.33 µmol/L-18.00%[2]
HUA + 5OCSA (40 mg/kg)25.76 µmol/L-22.69%[2]
Blood Urea Nitrogen (BUN) HUA + 5OCSA (10 mg/kg)8.69 mmol/L-13.45%[2]
HUA + 5OCSA (20 mg/kg)8.21 mmol/L-18.23%[2]
HUA + 5OCSA (40 mg/kg)7.49 mmol/L-25.40%[2]
Renal TNF-α HUA + 5OCSA (40 mg/kg)Reduction-19.60%[2]
Renal IL-1β HUA + 5OCSA (40 mg/kg)Reduction-31.28%[2]
Renal IL-6 HUA + 5OCSA (40 mg/kg)Reduction-25.87%[2]
Renal IL-18 HUA + 5OCSA (40 mg/kg)Reduction-32.47%[2]

HUA: Hyperuricemic Animal Model

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines the spectrophotometric method to determine the inhibitory effect of this compound on xanthine oxidase activity.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • This compound (test compound)

  • Allopurinol (positive control)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine (2 mM) in potassium phosphate buffer.

    • Prepare a stock solution of this compound and allopurinol in DMSO.

    • Prepare a working solution of xanthine oxidase (0.1 U/mL) in cold potassium phosphate buffer immediately before use.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of potassium phosphate buffer, 25 µL of various concentrations of this compound (or allopurinol/vehicle control), and 25 µL of xanthine oxidase solution.

    • Incubate the mixture at 25°C for 15 minutes.

  • Enzyme Reaction and Measurement:

    • Initiate the reaction by adding 150 µL of xanthine substrate solution to each well.

    • Immediately measure the absorbance at 295 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of uric acid formation from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Hyperuricemia Animal Model and Treatment

This protocol describes the induction of hyperuricemia in mice and subsequent treatment with this compound.

Materials:

  • Male Kunming mice (or other suitable strain)

  • Potassium oxonate (uricase inhibitor)

  • Hypoxanthine (XO substrate)

  • This compound

  • Allopurinol (positive control)

  • 0.5% Sodium carboxymethylcellulose (CMC-Na) solution

Procedure:

  • Animal Acclimatization:

    • Acclimatize mice for at least one week under standard laboratory conditions.

  • Induction of Hyperuricemia:

    • Administer potassium oxonate (300 mg/kg, intraperitoneally) and hypoxanthine (500 mg/kg, oral gavage) daily for 7 consecutive days.[1][3][5]

  • Treatment:

    • One hour after the induction of hyperuricemia, administer this compound (10, 20, and 40 mg/kg, oral gavage) or allopurinol (positive control) daily for 7 days. The control group receives the vehicle (0.5% CMC-Na).

  • Sample Collection:

    • At the end of the treatment period, collect blood samples via cardiac puncture for serum analysis.

    • Euthanize the animals and collect liver and kidney tissues for further analysis.

  • Biochemical Analysis:

    • Measure serum levels of uric acid, creatinine, and blood urea nitrogen (BUN) using commercial assay kits.

    • Determine xanthine oxidase activity in serum and liver homogenates.

    • Quantify the levels of TNF-α, IL-1β, IL-6, and IL-18 in kidney tissue homogenates using ELISA kits.

Visualizations

G Mechanism of Action of this compound in Hyperuricemia cluster_0 Purine Metabolism cluster_1 Pathophysiology cluster_2 Therapeutic Intervention Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Hyperuricemia Hyperuricemia Uric_Acid->Hyperuricemia Gout_Inflammation Gout_Inflammation Hyperuricemia->Gout_Inflammation MSU Crystal Deposition 5-O-Caffeoylshikimic_Acid 5-O-Caffeoylshikimic_Acid 5-O-Caffeoylshikimic_Acid->Gout_Inflammation Anti-inflammatory Effect Xanthine Oxidase Xanthine Oxidase 5-O-Caffeoylshikimic_Acid->Xanthine Oxidase Inhibition

Caption: Mechanism of this compound in Hyperuricemia.

G Experimental Workflow for In Vivo Study start Animal Acclimatization induction Hyperuricemia Induction (Potassium Oxonate + Hypoxanthine) Daily for 7 days start->induction treatment Treatment Groups (Vehicle, 5OCSA, Allopurinol) Daily for 7 days induction->treatment sampling Blood & Tissue Collection (Day 8) treatment->sampling analysis Biochemical & Inflammatory Marker Analysis sampling->analysis end Data Interpretation analysis->end

Caption: In Vivo Experimental Workflow.

G Proposed Anti-inflammatory Signaling Pathway of this compound MSU Monosodium Urate (MSU) Crystals NLRP3 NLRP3 Inflammasome Activation MSU->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b_IL18 Pro-inflammatory Cytokines (IL-1β, IL-18) Caspase1->IL1b_IL18 Inflammation Gouty Inflammation IL1b_IL18->Inflammation FiveOCSA This compound FiveOCSA->NLRP3 Inhibition (Proposed)

References

Troubleshooting & Optimization

Technical Support Center: Extraction of 5-O-Caffeoylshikimic Acid from Plant Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 5-O-Caffeoylshikimic acid (5-CSA) from plant sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound (5-CSA) from plant matrices?

The primary challenges in extracting 5-CSA include its inherent instability under certain conditions, the complexity of the plant matrix, and its relatively low abundance in many sources. Key issues include:

  • Degradation and Isomerization: 5-CSA is susceptible to degradation and isomerization (conversion to other isomers) when exposed to high temperatures, certain pH levels, and specific extraction techniques like ultrasound-assisted extraction (UAE) and microwave-assisted solvent extraction (MASE).[1][2]

  • Co-extraction of Interfering Compounds: Plant extracts are complex mixtures containing numerous other compounds, such as chlorophylls, lipids, and other phenolics, which can interfere with the isolation and purification of 5-CSA.

  • Low Yield: Achieving a high yield of pure 5-CSA can be difficult due to the factors mentioned above and the choice of extraction solvent and method.

  • Purification Complexity: Separating 5-CSA from other closely related compounds, such as its isomers and other caffeoylquinic acids, requires efficient and often multi-step purification protocols.[3]

Q2: Which plant species are known to be good sources of this compound?

Several plant species have been identified as sources of 5-CSA. Some notable examples include:

  • Solanum somalense : The leaves of this plant have been shown to contain a high concentration of this compound, making it a potential source for production.[3][4]

  • Hibiscus sabdariffa (Roselle): The leaves of Roselle are a good source of various polyphenolic compounds, including 5-CSA.

  • Equisetum species: 5-CSA has also been reported in plants of the Equisetum genus, such as Equisetum arvense and Equisetum pratense.[5]

Q3: What are the most common analytical methods for quantifying 5-CSA in plant extracts?

The most common and reliable analytical methods for the identification and quantification of 5-CSA are based on liquid chromatography coupled with various detectors:

  • High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA): This is a widely used method for the quantification of phenolic compounds.

  • Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): This technique offers high sensitivity and selectivity, allowing for accurate identification and quantification, especially in complex matrices.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of 5-CSA.

Problem 1: Low Yield of 5-CSA in the Crude Extract

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent Selection The polarity of the extraction solvent is crucial. Mixtures of alcohol (methanol or ethanol) and water are generally more effective than pure solvents. Optimize the solvent-to-water ratio; for related compounds, 70% ethanol has been shown to be effective.
Insufficient Extraction Time or Temperature Prolonged extraction times or excessively high temperatures can lead to degradation. Optimize these parameters for your specific plant material and extraction method. For instance, with ultrasound-assisted extraction, shorter durations may be sufficient.
Inadequate Plant Material Preparation Ensure the plant material is properly dried to prevent enzymatic degradation and finely ground to increase the surface area for solvent penetration.
Poor Solid-to-Liquid Ratio An insufficient volume of solvent may not effectively extract the target compound. Experiment with different ratios to find the optimal balance between yield and solvent usage.
Degradation During Extraction 5-CSA is sensitive to heat and pH.[2] Avoid prolonged exposure to high temperatures and consider performing extractions under neutral or slightly acidic conditions. If using techniques like UAE, be aware that it can accelerate degradation.[2]
Problem 2: Presence of Impurities and Co-eluting Peaks in HPLC Analysis

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Complex Plant Matrix The crude extract contains numerous other compounds. Implement a sample clean-up step before HPLC analysis. Solid-Phase Extraction (SPE) is a widely used technique for this purpose.
Isomerization of 5-CSA During extraction, 5-CSA can isomerize to other forms, which may co-elute or have similar retention times. Optimize your HPLC method (e.g., gradient, column chemistry) to improve the resolution between isomers.
Inefficient Purification of Crude Extract Conventional column chromatography can be time-consuming and may not provide adequate separation.[3] Consider more advanced purification techniques like Centrifugal Partition Chromatography (CPC), which has been shown to be highly effective for isolating 5-CSA from crude extracts of Solanum somalense.[3][4]

Quantitative Data on Extraction

The following table summarizes extraction yields of 5-CSA and related compounds from different plant sources using various methods.

Compound Plant Source Extraction Method Solvent Yield Reference
This compoundSolanum somalense leavesMethanol Extraction followed by CPCCHCl3/MeOH/H2O (9.5:10:5) for CPC2.63% (of the fraction) / 0.74% (dry weight)[3][4]
5-O-Caffeoylquinic acid (Chlorogenic acid)Forced Chicory RootsAccelerated Solvent Extraction (ASE)46% Ethanol4.95 ± 0.48 mg/g DM[6]
3,5-di-O-Caffeoylquinic acidForced Chicory RootsAccelerated Solvent Extraction (ASE)57% Ethanol5.41 ± 0.79 mg/g DM[6]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Solanum somalense Leaves

This protocol is based on the successful isolation of 5-CSA from Solanum somalense.[3][4]

1. Extraction: a. Dry the leaves of Solanum somalense. b. Grind the dried leaves into a fine powder. c. Macerate the powdered leaves in methanol at room temperature. d. Filter the extract and concentrate it under reduced pressure to obtain the crude methanol extract.

2. Purification by Centrifugal Partition Chromatography (CPC): a. Prepare a two-phase solvent system of chloroform/methanol/water (9.5:10:5, v/v/v). b. Dissolve the crude methanol extract in the solvent mixture. c. Perform CPC, using the lower phase as the stationary phase and the upper phase as the mobile phase. d. Collect the fractions and monitor for the presence of 5-CSA using an appropriate analytical method (e.g., HPLC). e. Combine the fractions containing pure 5-CSA and evaporate the solvent.

Protocol 2: General Ultrasound-Assisted Extraction (UAE) of Phenolic Acids

This is a general protocol that can be optimized for the extraction of 5-CSA from various plant matrices.

1. Sample Preparation: a. Use dried and finely powdered plant material.

2. Extraction: a. Place the powdered plant material in an extraction vessel. b. Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio. c. Place the vessel in an ultrasonic bath. d. Sonicate for a predetermined time and at a specific temperature. Be mindful that ultrasound can accelerate the degradation of 5-CSA.[2] e. After extraction, centrifuge the mixture to separate the supernatant.

3. Analysis: a. Filter the supernatant through a 0.45 µm filter before HPLC analysis.

Visualizations

Troubleshooting Workflow for Low 5-CSA Yield

LowYieldTroubleshooting start Low Yield of 5-CSA check_plant_material Review Plant Material Preparation (Drying, Grinding) start->check_plant_material check_solvent Evaluate Extraction Solvent (Type, Polarity, Ratio) start->check_solvent check_parameters Assess Extraction Parameters (Time, Temperature, Method) start->check_parameters check_degradation Investigate Potential Degradation (pH, Light, Oxygen) start->check_degradation optimize_prep Optimize Drying and Grinding check_plant_material->optimize_prep Suboptimal? optimize_solvent Optimize Solvent System check_solvent->optimize_solvent Suboptimal? optimize_params Optimize Extraction Conditions check_parameters->optimize_params Suboptimal? mitigate_degradation Implement Protective Measures (e.g., lower temp, inert atmosphere) check_degradation->mitigate_degradation Evidence of Degradation? end Improved Yield optimize_prep->end optimize_solvent->end optimize_params->end mitigate_degradation->end

Caption: Troubleshooting workflow for addressing low yields of 5-CSA.

Decision Tree for Selecting an Extraction Method

ExtractionMethodSelection start Goal of Extraction? screening Screening / Small Scale start->screening Screening large_scale Large Scale / High Purity start->large_scale Production uae_mase Consider UAE or MASE (Fast, but risk of degradation) screening->uae_mase Speed is critical conventional Conventional Solvent Extraction (Slower, less harsh) screening->conventional Concerned about degradation cpc Centrifugal Partition Chromatography (CPC) (High purity, scalable) large_scale->cpc High purity required column_chrom Conventional Column Chromatography (Lower throughput) large_scale->column_chrom Lower budget / initial trials

Caption: Decision tree for selecting an appropriate extraction method.

References

Stability of 5-O-Caffeoylshikimic acid under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the stability of 5-O-caffeoylshikimic acid under varying pH and temperature conditions is limited in publicly available literature. However, extensive research has been conducted on a structurally similar and more prevalent compound, 5-O-caffeoylquinic acid (5-CQA), also known as chlorogenic acid. Both compounds share a caffeoyl ester linkage to a cyclic polyol (shikimic acid and quinic acid, respectively), which is the primary site of degradation and isomerization. Therefore, the stability data and experimental protocols for 5-CQA can serve as a valuable reference for researchers working with this compound. This guide is based on the established stability profile of 5-CQA.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of this compound?

A1: Based on studies of the analogous 5-O-caffeoylquinic acid (5-CQA), this compound is expected to be most stable in acidic conditions and increasingly unstable as the pH becomes neutral to alkaline.[1][2] Increased pH accelerates the degradation of these types of compounds.[1][3][4]

Q2: What are the primary degradation products I should expect to see?

A2: The primary degradation pathways for compounds like 5-CQA, and likely this compound, are isomerization and hydrolysis. At neutral and alkaline pH, you can expect to see isomerization to other positional isomers (e.g., 3-O-caffeoylshikimic acid and 4-O-caffeoylshikimic acid).[1][3][5] Under more strenuous conditions (e.g., prolonged heating, high pH), hydrolysis can occur, leading to the formation of caffeic acid and shikimic acid.

Q3: Does temperature significantly impact the stability of this compound?

A3: Yes, temperature is a critical factor. Heating aqueous solutions of 5-CQA has been shown to cause isomerization and transformation, with the extent of degradation increasing with both time and temperature.[5][6]

Q4: Are there any additives that can improve the stability of this compound in solution?

A4: Studies on 5-CQA have shown that antioxidants such as ascorbic acid (Vitamin C) and (-)-epigallocatechin gallate (EGCG) can improve its stability, particularly in alkaline conditions.[1][2][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Rapid disappearance of the main compound peak in HPLC analysis. The pH of the solution may be too high (neutral or alkaline). The solution may have been stored at an elevated temperature.Prepare and store solutions in an acidic buffer (e.g., pH 4-5). Store stock solutions and samples at refrigerated or frozen temperatures and protect from light.
Appearance of multiple new peaks in the chromatogram. Isomerization is likely occurring due to pH and/or temperature effects.Confirm the identity of the new peaks using mass spectrometry or by comparing with available standards for potential isomers. To minimize isomerization, maintain acidic and low-temperature conditions during sample preparation and storage.
Inconsistent results between experimental replicates. The compound may be degrading during the experimental procedure. The analytical method may not be stability-indicating.Ensure consistent timing and temperature control throughout the experiment. Develop and validate a stability-indicating HPLC method that can resolve the parent compound from its potential degradation products and isomers.[7][8]
Precipitation observed in the sample solution. Hydrolysis may be occurring, leading to the formation of less soluble degradation products like caffeic acid.If hydrolysis is suspected, analyze the supernatant and any precipitate separately to identify the components. Adjust the pH to a more acidic range to minimize hydrolysis.

Experimental Protocols

Protocol 1: pH Stability Assessment

This protocol is adapted from studies on 5-O-caffeoylquinic acid.[3][5]

  • Preparation of Buffer Solutions: Prepare a series of buffers covering a range of pH values (e.g., phosphate buffers at pH 4.0, 5.0, 6.0, 7.0, 8.0, and 9.0).[5]

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer solution. A typical concentration might be 10 mg in 50 mL of buffer.[5]

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C or room temperature) and protect from light.[2]

  • Time-Point Sampling: Withdraw aliquots from each solution at specific time intervals (e.g., 0, 1, 3, 5, 24, 48 hours).

  • Sample Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to quantify the remaining this compound and any degradation products.

Protocol 2: Thermal Stability Assessment

This protocol is based on thermal stability studies of 5-O-caffeoylquinic acid.[5][6]

  • Solution Preparation: Prepare a solution of this compound in a buffer where it is relatively stable (e.g., pH 4.0).

  • Temperature Conditions: Aliquot the solution into several sealed vials and expose them to a range of temperatures (e.g., 60°C, 80°C, 100°C). Include a control sample stored at a low temperature (e.g., 4°C).

  • Time-Point Sampling: At set time points (e.g., 0, 30, 60, 120, 240 minutes), remove a vial from each temperature condition and immediately cool it in an ice bath to quench the reaction.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Data Presentation

Table 1: Effect of pH on the Degradation Rate Constant (k) of 5-O-Caffeoylquinic Acid (5-CQA) at 37°C (Illustrative Data)

pHRate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)
5.00.002346.6
7.00.02527.7
7.40.04814.4
9.00.2313.0

Data adapted from studies on 5-CQA, demonstrating increased degradation at higher pH.[2]

Table 2: Formation of Isomers and Degradation Products of 5-O-Caffeoylquinic Acid (5-CQA) After Heating at 100°C for 5 hours at Different pH Values (Illustrative Data)

pHRemaining 5-CQA (%)3-O-CQA (%)4-O-CQA (%)Caffeic Acid (%)
4.08558< 2
6.06015205
8.020253520

Illustrative data based on the findings that heating and increased pH promote isomerization and degradation.[5]

Visualizations

Stability_Testing_Workflow cluster_ph pH Stability Study cluster_temp Thermal Stability Study start Start: Prepare Stock Solution of this compound buffers Prepare Buffers at Different pH Values start->buffers aliquot_ph Aliquot Stock into Each Buffer start->aliquot_ph aliquot_temp Aliquot Stock into Multiple Vials start->aliquot_temp buffers->aliquot_ph incubate_ph Incubate at Constant Temperature aliquot_ph->incubate_ph sample_ph Sample at Multiple Time Points incubate_ph->sample_ph analysis HPLC Analysis sample_ph->analysis incubate_temp Incubate at Different Temperatures aliquot_temp->incubate_temp sample_temp Sample at Multiple Time Points incubate_temp->sample_temp sample_temp->analysis data Data Interpretation: - Degradation Kinetics - Isomer Formation analysis->data

Caption: Experimental workflow for assessing the stability of this compound.

Degradation_Pathway cqa5 This compound (Parent Compound) cqa3 3-O-Caffeoylshikimic Acid (Isomer) cqa5->cqa3 Isomerization (pH, Temp) cqa4 4-O-Caffeoylshikimic Acid (Isomer) cqa5->cqa4 Isomerization (pH, Temp) ca Caffeic Acid cqa5->ca Hydrolysis (pH, Temp) sa Shikimic Acid cqa5->sa Hydrolysis (pH, Temp) cqa3->ca Hydrolysis (pH, Temp) cqa3->sa Hydrolysis (pH, Temp) cqa4->ca Hydrolysis (pH, Temp) cqa4->sa Hydrolysis (pH, Temp)

Caption: Putative degradation pathways of this compound.

References

Degradation products of 5-O-Caffeoylshikimic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the storage and degradation of 5-O-caffeoylshikimic acid. Please note that while direct research on the degradation of this specific molecule is limited, the information provided is based on established chemical principles of similar compounds, such as caffeoylquinic acids and other phenolic esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Based on the chemistry of related phenolic esters, the primary factors influencing the stability of this compound are likely to be:

  • pH: Alkaline conditions are known to accelerate the hydrolysis of esters. Neutral and alkaline pH values have been shown to cause isomerization in similar compounds like 5-O-caffeoylquinic acid.

  • Temperature: Elevated temperatures can increase the rate of hydrolytic degradation and other reactions.[1][2]

  • Light: Exposure to UV or visible light can induce photochemical degradation in phenolic compounds.[1]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the catechol moiety (the dihydroxy-substituted benzene ring) of the caffeoyl group.

  • Solvent: The type of solvent used for storage can impact stability. For instance, 5-O-caffeoylquinic acid has been found to be more susceptible to degradation in methanol-water mixtures compared to ethanol-water mixtures.[3]

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products for this compound are not well-documented, based on its structure (an ester of caffeic acid and shikimic acid), the most probable degradation products are:

  • Caffeic Acid and Shikimic Acid: These would result from the hydrolysis of the ester bond. This is a common degradation pathway for caffeoyl esters.[4][5]

  • Isomers of this compound: By analogy with 5-O-caffeoylquinic acid, which isomerizes to 3-O- and 4-O-caffeoylquinic acid, it is plausible that the caffeoyl group on the shikimic acid backbone could migrate to other hydroxyl positions, forming isomers.[3][6] This is particularly relevant in neutral to alkaline conditions.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability of this compound, the following storage conditions are recommended:

  • Temperature: Store at -20°C for short-term and -80°C for long-term storage.[7][8]

  • Light: Protect from light by using amber vials or storing in the dark.[8][9]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Form: Store as a dry powder if possible, as solutions are generally less stable. If stored in solution, use a non-hygroscopic solvent and prepare fresh solutions for experiments.

Troubleshooting Guide

Problem: I observe new peaks in my HPLC chromatogram after storing a solution of this compound.

  • Possible Cause 1: Hydrolysis. The new peaks could correspond to caffeic acid and shikimic acid.

    • Troubleshooting Steps:

      • Run commercially available standards of caffeic acid and shikimic acid on your HPLC system to compare retention times with the new peaks.

      • If using HPLC-MS, check for the corresponding molecular ions of caffeic acid (m/z 179 in negative mode) and shikimic acid (m/z 173 in negative mode).

      • To prevent further hydrolysis, ensure your storage solvent is anhydrous and consider buffering at a slightly acidic pH if appropriate for your experimental design.

  • Possible Cause 2: Isomerization. The new peaks might be isomers of this compound.

    • Troubleshooting Steps:

      • If using HPLC-MS, check if the new peaks have the same mass-to-charge ratio (m/z) as the parent compound (335 in negative mode). If they do, they are likely isomers.

      • Isomerization is often pH-dependent. If your solution was at a neutral or slightly alkaline pH, this is a strong possibility. Consider preparing solutions in a slightly acidic buffer (e.g., with 0.1% formic acid) to minimize isomerization.

Problem: The concentration of my this compound standard solution has decreased over time.

  • Possible Cause: Degradation. The compound is degrading under the current storage conditions.

    • Troubleshooting Steps:

      • Review your storage conditions against the recommendations (temperature, light, solvent).

      • Prepare smaller aliquots of your stock solution to avoid repeated freeze-thaw cycles.[10]

      • Perform a quick stability check by analyzing a freshly prepared solution and comparing it to an aliquot that has been stored for a set period under your typical conditions.

      • If you suspect oxidative degradation, try purging your solution with an inert gas before sealing and storing.

Data on Potential Degradation Products

The following table summarizes the hypothesized degradation products of this compound.

Compound Hypothesized Formation Pathway Molecular Formula Molecular Weight ( g/mol ) Expected [M-H]⁻ (m/z) Factors Promoting Formation
This compoundParent CompoundC₁₆H₁₆O₈336.29335-
Caffeic AcidHydrolysisC₉H₈O₄180.16179High temperature, alkaline or strong acidic pH, presence of water
Shikimic AcidHydrolysisC₇H₁₀O₅174.15173High temperature, alkaline or strong acidic pH, presence of water
Isomers of this compoundAcyl MigrationC₁₆H₁₆O₈336.29335Neutral to alkaline pH, elevated temperature

Experimental Protocols

Protocol 1: General Stability Assessment of this compound

This protocol outlines a method to assess the stability of this compound under specific storage conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol, DMSO) to a final concentration of 1 mg/mL.

  • Sample Aliquoting and Storage:

    • Aliquot the stock solution into multiple amber HPLC vials.

    • Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • Analysis:

    • Time Point Zero (T₀): Immediately analyze one aliquot using a validated HPLC-UV or HPLC-MS method.

    • Subsequent Time Points: Analyze aliquots at regular intervals (e.g., 24 hours, 7 days, 14 days, 1 month).

  • HPLC Method:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile or methanol).

    • Detection: UV detector at approximately 325 nm. If using MS, monitor for the parent ion and potential degradation products.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to T₀.

    • Monitor the formation of any new peaks and identify them if possible by comparison with standards or by mass spectrometry.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.

  • Sample Preparation: Prepare separate solutions of this compound (e.g., 0.1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the solution and heat at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Add 0.1 M NaOH to the solution and keep at room temperature for a specified time (e.g., 30 minutes, 2 hours). Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidation: Add 3% hydrogen peroxide to the solution and keep at room temperature for a specified time (e.g., 2, 8, 24 hours).

    • Thermal Degradation: Heat the solution at 80°C for a specified time (e.g., 24, 48 hours).

    • Photodegradation: Expose the solution to a photostability chamber with a defined light source (e.g., UV and visible light) for a specified duration.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using an appropriate HPLC-UV/MS method as described in Protocol 1.

  • Evaluation: Compare the chromatograms of the stressed samples to the control to identify degradation peaks. The goal is to achieve 10-30% degradation of the parent compound.

Visualizations

parent This compound hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻, Heat) parent->hydrolysis isomerization Isomerization (neutral/alkaline pH, Heat) parent->isomerization caffeic_acid Caffeic Acid hydrolysis->caffeic_acid shikimic_acid Shikimic Acid hydrolysis->shikimic_acid isomers Isomers of This compound isomerization->isomers

Caption: Hypothesized degradation pathways of this compound.

start Prepare Stock Solution of this compound aliquot Aliquot into Vials for Each Time Point & Condition start->aliquot storage Store Samples under Defined Conditions (Temp, Light, etc.) aliquot->storage analysis_t0 Analyze T₀ Sample (HPLC-UV/MS) aliquot->analysis_t0 analysis_tx Analyze Samples at Scheduled Time Points storage->analysis_tx data Compare Chromatograms: - Quantify Parent Compound - Identify Degradation Products analysis_t0->data analysis_tx->data conclusion Determine Stability Profile and Shelf-Life data->conclusion

Caption: Experimental workflow for a stability study.

References

Troubleshooting low yield in 5-O-Caffeoylshikimic acid purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 5-O-Caffeoylshikimic acid, with a focus on addressing low yield.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can lead to a low yield of this compound during the purification process. The questions are organized by the stage of the purification workflow.

Stage 1: Extraction

Q1: My initial extraction seems to have a low concentration of this compound. What could be the cause?

A1: Low concentrations in the initial extract can be due to several factors:

  • Plant Material: The concentration of this compound can vary significantly depending on the plant species, part of the plant used (leaves, stems, etc.), and harvest time. For instance, Solanum somalense leaves are reported to have a high content of this compound[1].

  • Extraction Solvent: The choice of solvent is critical. Methanol or ethanol are commonly used for extracting phenolic compounds. For caffeoylquinic acids, a 75% methanol solution has been shown to be effective in ultrasound-assisted extraction[2].

  • Extraction Method: The efficiency of the extraction method plays a significant role. Techniques like ultrasound-assisted extraction (UAE) or accelerated solvent extraction (ASE) can improve yields compared to simple maceration. UAE is known to be effective at lower temperatures, which can help preserve the integrity of thermolabile compounds[2].

  • Sample Preparation: Ensure the plant material is properly dried and ground to a fine powder to maximize the surface area for solvent penetration.

Q2: I'm concerned about the degradation of this compound during extraction. How can I minimize this?

A2: this compound, like other caffeic acid derivatives, is susceptible to degradation. Here's how to minimize it:

  • Temperature: Avoid high temperatures during extraction. While some methods use elevated temperatures, prolonged exposure can lead to degradation. If using heat, it's a trade-off between extraction efficiency and compound stability[3][4].

  • pH: Caffeoylquinic acids are more stable in acidic conditions and are prone to isomerization and degradation at neutral to alkaline pH[5]. Maintaining a slightly acidic pH during extraction can be beneficial.

  • Light: Protect the extraction mixture from light, as phenolic compounds can be light-sensitive.

  • Oxidation: The use of antioxidants or performing the extraction under an inert atmosphere (e.g., nitrogen) can prevent oxidative degradation.

Stage 2: Purification (Chromatography)

Q3: I'm experiencing low recovery after Solid-Phase Extraction (SPE). What are the common causes and solutions?

A3: Low recovery in SPE is a frequent issue. Here's a troubleshooting guide:

Potential CauseSolution
Incorrect Sorbent For this compound, a reversed-phase sorbent (e.g., C18 or a polymeric sorbent) is typically suitable. Ensure the sorbent is appropriate for the polarity of the compound.
Improper Conditioning/Equilibration Always pre-condition the cartridge with an organic solvent (e.g., methanol) followed by equilibration with the loading solvent to ensure proper sorbent activation.
Sample Overload Exceeding the binding capacity of the SPE cartridge will lead to the loss of the analyte in the loading fraction. Try reducing the sample load or using a larger cartridge.
Inappropriate Wash Solvent The wash solvent may be too strong, causing premature elution of the target compound. Use a weaker solvent for the wash step to remove interferences without affecting the analyte.
Inefficient Elution The elution solvent may not be strong enough to desorb the compound completely. Increase the organic solvent concentration in the elution step or use a stronger solvent. Ensure a sufficient volume of elution solvent is used.

Q4: My HPLC purification is resulting in a low yield. What aspects of the chromatography should I investigate?

A4: Low yield in preparative or semi-preparative HPLC can be attributed to several factors:

  • Column Choice: A C18 column is commonly used for the separation of phenolic compounds. The choice of stationary phase can significantly impact selectivity and resolution.

  • Mobile Phase Composition: The mobile phase, typically a mixture of water (often with a small percentage of acid like formic or acetic acid) and an organic solvent (acetonitrile or methanol), is crucial. The organic modifier concentration and the pH of the aqueous phase need to be optimized to achieve good retention and separation. For ionizable compounds like this compound, maintaining an acidic pH (e.g., with 0.1% formic acid) is generally recommended to ensure good peak shape and retention.

  • Column Temperature: Temperature affects solvent viscosity and the kinetics of mass transfer, which can influence retention time and resolution. Increasing the column temperature can sometimes improve peak shape and reduce analysis time, but it may also affect the stability of the compound[4][6].

  • Flow Rate: The flow rate should be optimized for the column dimensions to ensure efficient separation without excessive backpressure.

  • Peak Tailing/Broadening: Poor peak shape can lead to impure fractions and an apparent loss of yield. This can be caused by column overload, secondary interactions with the stationary phase, or a suboptimal mobile phase pH.

Q5: I am observing peak tailing and poor resolution in my HPLC chromatogram. How can I improve this?

A5: Peak tailing and poor resolution are common issues in HPLC. Consider the following:

  • Mobile Phase pH: For acidic compounds like this compound, a mobile phase pH that is at least 2 pH units below the pKa of the analyte will ensure it is in a single, non-ionized form, leading to sharper peaks.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.

  • Column Contamination/Void: A contaminated guard column or a void at the head of the analytical column can cause peak tailing. Try replacing the guard column or back-flushing the analytical column.

  • Secondary Interactions: Residual silanol groups on silica-based C18 columns can interact with polar analytes, causing tailing. Using an end-capped column or adding a competing base to the mobile phase can mitigate this.

  • Gradient Optimization: If using a gradient elution, a shallower gradient around the elution time of your compound of interest can improve resolution from closely eluting impurities.

Stage 3: Post-Purification

Q6: How should I handle and store purified this compound to prevent degradation and yield loss?

A6: Proper handling and storage are crucial to maintain the integrity of the purified compound:

  • Solvent Removal: After purification, remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator).

  • Storage Conditions: Store the purified solid in a cool, dark, and dry place. For long-term storage, -20°C or -80°C is recommended. Protect from light.

  • Solution Stability: If stored in solution, use a solvent in which it is stable (e.g., ethanol) and store at low temperatures. Avoid aqueous solutions at neutral or high pH for extended periods.

Data Presentation

The following table summarizes a comparison of purification methods for this compound from Solanum somalense leaves.

Purification MethodStarting MaterialAmount of Purified CompoundPurityYieldReference
Centrifugal Partition Chromatography (CPC) Methanolic Extract21.8 mg97%2.63%[1]
Silica Gel Column Chromatography Methanolic ExtractNot directly reported (led to 11 enriched fractions requiring further purification)Not reportedNot reported[1]

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is a general guideline based on common practices for extracting phenolic compounds.

  • Sample Preparation: Air-dry the plant material (e.g., leaves) at room temperature, protected from direct sunlight. Grind the dried material into a fine powder using a laboratory mill.

  • Extraction:

    • Macerate the powdered plant material with methanol (e.g., 1:10 w/v) at room temperature with constant stirring for 24 hours.

    • Alternatively, for a more efficient extraction, use ultrasound-assisted extraction with 75% methanol at a controlled temperature (e.g., 40°C) for a shorter duration (e.g., 30-60 minutes).

  • Filtration and Concentration: Filter the extract through filter paper (e.g., Whatman No. 1) to remove solid plant material. Concentrate the filtrate under reduced pressure at a temperature below 40°C using a rotary evaporator to obtain the crude extract.

Purification by Solid-Phase Extraction (SPE)

This protocol is a general procedure for the clean-up and fractionation of the crude extract.

  • Cartridge Selection: Use a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent).

  • Conditioning: Wash the cartridge with one column volume of methanol.

  • Equilibration: Equilibrate the cartridge with one column volume of deionized water (acidified to pH 2-3 with formic acid).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the equilibration solvent and load it onto the cartridge.

  • Washing: Wash the cartridge with one to two column volumes of the equilibration solvent to remove highly polar impurities.

  • Elution: Elute the this compound with a suitable solvent, such as a mixture of methanol and water. A stepwise gradient of increasing methanol concentration can be used to fractionate the extract.

  • Analysis: Analyze the collected fractions by analytical HPLC to identify those containing the target compound.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the final purification of this compound.

  • Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method based on analytical HPLC results. A typical gradient might start with a low percentage of Solvent B, increasing linearly to elute the compound of interest.

  • Sample Preparation: Dissolve the enriched fraction from SPE in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the peak of this compound, as determined by UV detection (typically around 325 nm).

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure at a low temperature.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product start Plant Material extraction Solvent Extraction (e.g., Methanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract spe Solid-Phase Extraction (SPE) (e.g., C18) crude_extract->spe prep_hplc Preparative HPLC spe->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling solvent_removal Solvent Removal pooling->solvent_removal final_product Purified this compound solvent_removal->final_product

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_decision_tree cluster_spe SPE Troubleshooting cluster_hplc HPLC Troubleshooting start Low Yield of this compound extraction_check Check Extraction Protocol start->extraction_check extraction_issue Potential Extraction Issues extraction_check->extraction_issue extraction_solutions Optimize Extraction: - Check plant material - Use appropriate solvent (e.g., 75% MeOH) - Consider UAE/ASE - Ensure proper sample prep extraction_issue->extraction_solutions Yes purification_check Check Purification Protocol extraction_issue->purification_check No purification_issue Potential Purification Issues purification_check->purification_issue spe_low_recovery Low Recovery after SPE? purification_issue->spe_low_recovery Yes stability_check Consider Compound Stability purification_issue->stability_check No spe_solutions Troubleshoot SPE: - Check sorbent type - Ensure proper conditioning - Optimize wash/elution solvents - Avoid sample overload spe_low_recovery->spe_solutions Yes hplc_low_yield Low Yield/Poor Purity from HPLC? spe_low_recovery->hplc_low_yield No hplc_solutions Optimize HPLC: - Adjust mobile phase pH (acidic) - Optimize gradient - Check for column overload - Increase column temperature cautiously - Replace guard/analytical column hplc_low_yield->hplc_solutions Yes hplc_low_yield->stability_check No stability_issue Potential Degradation? stability_check->stability_issue stability_solutions Minimize Degradation: - Use acidic conditions - Avoid high temperatures - Protect from light - Store purified compound properly (-20°C or -80°C) stability_issue->stability_solutions Yes

Caption: Troubleshooting decision tree for low yield in this compound purification.

References

Technical Support Center: LC-MS/MS Analysis of 5-O-Caffeoylshikimic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 5-O-Caffeoylshikimic acid using LC-MS/MS. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to matrix effects, which can significantly impact data quality and method reliability.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS/MS analysis?

A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, plant extracts).[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy and reproducibility of quantitative results.[1][3]

Q2: Why is this compound susceptible to matrix effects?

A2: this compound, a phenolic acid, is often analyzed in complex biological or botanical matrices. These matrices contain a high abundance of endogenous compounds like phospholipids, salts, and other phenolic compounds that can co-elute.[4] These components can compete with this compound for ionization in the MS source, leading to significant matrix effects.[5]

Q3: What are the most common sources of matrix effects for this compound?

A3: For analyses in biological fluids, phospholipids from cell membranes are a primary cause of ion suppression in electrospray ionization (ESI). In plant extracts, other structurally similar compounds, pigments, and salts can interfere with ionization. The sample preparation method itself can also introduce contaminants, such as plasticizers from labware.[6]

Q4: How can I compensate for matrix effects?

A4: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS).[7][8] A SIL-IS, such as ¹³C- or D-labeled this compound, co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, providing a reliable way to correct the final quantitative data.[9] If a SIL-IS is unavailable, a structurally similar analog can be used, though it may not compensate as effectively.[3]

Troubleshooting Guide

This guide provides solutions to specific issues encountered during the analysis of this compound.

Q: My analyte signal is highly variable and lower in extracted samples compared to my standards in pure solvent. What should I do first?

A: This is a classic sign of ion suppression. The first step is to confirm and visualize the matrix effect.

  • Recommended Action: Perform a post-column infusion experiment . This will allow you to identify the specific retention time windows where ion suppression occurs. You can then adjust your chromatography to move the this compound peak away from these suppression zones.[7][10][11]

Q: My reproducibility is poor, and the peak shape is inconsistent across different sample lots. What could be the cause?

A: This may be due to variable matrix components across different sample lots affecting the chromatography itself or the ionization process differently.[5]

  • Recommended Action 1: Improve Sample Preparation. Simple "dilute-and-shoot" or protein precipitation methods are often insufficient for complex matrices.[12] Implement a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components before injection.[13][14]

  • Recommended Action 2: Evaluate Matrix Effect Quantitatively. Use the post-extraction addition method to calculate the matrix factor (MF) for different sample lots. If the MF is inconsistent, a more robust sample preparation or the use of a SIL-IS is necessary.[3]

Q: I've optimized my chromatography, but I still see significant ion suppression. What are my next steps?

A: If chromatographic separation cannot resolve the analyte from interfering matrix components, focus on sample cleanup and internal standardization.

  • Recommended Action 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the gold standard for correcting matrix effects.[8][15] The SIL-IS should be added to the sample at the very beginning of the extraction process to account for variability in both sample preparation and ionization.[1]

  • Recommended Action 2: Optimize the Sample Preparation Method. Experiment with different SPE sorbents (e.g., mixed-mode or polymeric) that offer different retention mechanisms to better remove the specific interferences.[12] For phenolic acids, reversed-phase or anion-exchange SPE can be effective.[16]

Q: Can I just dilute my sample to reduce matrix effects?

A: Yes, dilution is a simple method to reduce the concentration of interfering components.[7] However, this approach is only viable if the concentration of this compound in your samples is high enough to remain well above the method's limit of quantification after dilution.[7]

Quantitative Data Summary

The following tables provide representative data on how to evaluate and compare matrix effects.

Table 1: Matrix Effect Assessment in Different Biological Matrices (Data is illustrative)

Matrix TypeAnalyte Response (Area) in Matrix (A)Analyte Response (Area) in Solvent (B)Matrix Factor (MF = A/B)Matrix Effect (%) (ME = (MF-1)*100)Interpretation
Human Plasma185,430350,1200.53-47%Significant Ion Suppression
Human Urine298,550350,1200.85-15%Moderate Ion Suppression
Rat Plasma160,980350,1200.46-54%Severe Ion Suppression

Table 2: Efficacy of Different Sample Preparation Techniques on Reducing Matrix Effect in Human Plasma (Data is illustrative)

Sample Preparation MethodAnalyte Response (Area) in Matrix (A)Analyte Response (Area) in Solvent (B)Matrix Factor (MF = A/B)Matrix Effect (%) (ME = (MF-1)*100)Efficacy
Protein Precipitation (Acetonitrile)185,430350,1200.53-47%Poor
Liquid-Liquid Extraction (MTBE)289,600350,1200.83-17%Moderate
Solid-Phase Extraction (Mixed-Mode)335,870350,1200.96-4%Excellent

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Addition

Objective: To quantify the magnitude of ion suppression or enhancement for this compound in a specific matrix.[17][18]

Materials:

  • Blank matrix (free of the analyte).

  • Stock solution of this compound.

  • LC-MS grade solvents.

Procedure:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Spike a known amount of this compound standard into the final LC mobile phase or reconstitution solvent.

    • Set 2 (Post-Extraction Spike): Process at least six different lots of blank matrix through your entire sample preparation procedure. After the final evaporation step, reconstitute the dried extract with the same solution prepared for Set 1.[17]

    • Set 3 (Blank Matrix Extract): Process the blank matrix samples as in Set 2, but reconstitute with the pure solvent (no analyte). This is to check for interferences.

  • Analysis: Inject all samples into the LC-MS/MS system and record the peak area for this compound.

  • Calculation:

    • Let A be the average peak area from Set 2 (Post-Extraction Spike).

    • Let B be the average peak area from Set 1 (Neat Solution).

    • Matrix Factor (MF) = A / B

    • Matrix Effect % = (MF - 1) * 100%

  • Interpretation:

    • MF = 1 (ME = 0%): No matrix effect.

    • MF < 1 (ME < 0%): Ion suppression.

    • MF > 1 (ME > 0%): Ion enhancement.

    • A coefficient of variation (%CV) of the MF across the six lots greater than 15% indicates an inconsistent matrix effect, which requires a better cleanup method or a SIL-IS.

Visual Guides and Workflows

The following diagrams illustrate key decision-making and experimental processes for addressing matrix effects.

TroubleshootingWorkflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Validation Start Poor Reproducibility or Low Signal in Samples CheckME Suspect Matrix Effect? Start->CheckME PostColumn Perform Post-Column Infusion Experiment CheckME->PostColumn Yes End_Fail Re-evaluate Method (Consider APCI, different column) CheckME->End_Fail No (Check other causes) SuppressionZone Suppression Zone Identified? PostColumn->SuppressionZone ModifyLC Modify LC Method (Gradient, Column) SuppressionZone->ModifyLC Yes ImproveCleanup Improve Sample Cleanup (SPE, LLE) SuppressionZone->ImproveCleanup No significant zone, but effect still suspected Resolved Analyte Peak Shifted from Suppression Zone? ModifyLC->Resolved QuantifyME Quantify ME with Post-Extraction Addition ImproveCleanup->QuantifyME UseSIL Use Stable Isotope-Labeled Internal Standard (SIL-IS) End_Success Method Validated UseSIL->End_Success Resolved->ImproveCleanup No Resolved->QuantifyME Yes AcceptableME Matrix Factor (MF) close to 1.0 and consistent? QuantifyME->AcceptableME AcceptableME->UseSIL No AcceptableME->End_Success Yes

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

SamplePrepWorkflow cluster_0 Sample Preparation Strategies for this compound Start Biological or Plant Sample PPT Method 1: Protein Precipitation (e.g., with Acetonitrile) Start->PPT LLE Method 2: Liquid-Liquid Extraction (e.g., with MTBE/Ethyl Acetate) Start->LLE SPE Method 3: Solid-Phase Extraction (e.g., Mixed-Mode C18/AX) Start->SPE PPT_Result Fast, Simple High Risk of Matrix Effect (Phospholipids remain) PPT->PPT_Result Analysis LC-MS/MS Analysis PPT_Result->Analysis LLE_Result Removes Lipids/Fats Moderate Cleanup Recovery can be variable LLE->LLE_Result LLE_Result->Analysis SPE_Result Excellent Cleanup Removes Polar & Non-polar Interferences Most Effective for Reducing ME SPE->SPE_Result SPE_Result->Analysis

Caption: Comparison of sample preparation workflows for matrix effect reduction.

References

Improving the solubility of 5-O-Caffeoylshikimic acid for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-O-Caffeoylshikimic acid (5-CSA). Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-CSA)?

A1: this compound is a natural phenolic compound. It is an ester formed from caffeic acid and shikimic acid.[1] It is of interest to researchers for its potential biological activities, including antioxidant and anti-inflammatory properties.[2]

Q2: In which solvents is this compound soluble?

A2: this compound has good solubility in dimethyl sulfoxide (DMSO) and water.[2] It is less soluble in less polar organic solvents. For in vitro assays, DMSO is the most commonly used solvent to prepare high-concentration stock solutions.

Q3: What is the recommended way to prepare a stock solution of this compound for cell culture experiments?

A3: It is recommended to first prepare a high-concentration stock solution in 100% cell culture-grade DMSO. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentration for your experiment. This method helps to minimize the final concentration of DMSO in the culture, which can be toxic to cells at higher levels.

Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?

A4: The maximum tolerated concentration of DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many protocols recommending a concentration of 0.1% or lower to avoid solvent-induced toxicity. It is always best to perform a vehicle control experiment to determine the effect of the DMSO concentration on your specific cell line.

Solubility Data

The following table summarizes the available solubility data for this compound in common laboratory solvents.

SolventConcentrationMolarityNotes
Dimethyl Sulfoxide (DMSO) 50 mg/mL148.68 mMSonication is recommended to aid dissolution.[2]
Water 20 mg/mL59.47 mMSonication is recommended to aid dissolution.[2]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline 2 mg/mL5.95 mMCo-solvent mixture for in vivo formulations, may be adapted for specific in vitro needs.[2]
10% DMSO + 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL≥ 7.43 mMCo-solvent mixture for in vivo formulations.[3]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, you will need 33.63 mg of this compound (Molecular Weight: 336.29 g/mol ).

  • Weigh the compound: In a sterile microcentrifuge tube, carefully weigh the calculated amount of this compound powder.

  • Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the tube.

  • Vortex: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

  • Gentle Warming (Optional): If the compound does not dissolve completely, gentle warming in a 37°C water bath for a few minutes can aid dissolution. Follow this with further vortexing.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell Culture

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile, pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes or multi-well plate

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the 100 mM stock solution at room temperature.

  • Serial Dilutions: Prepare serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final working concentrations.

    • Important: When diluting, add the stock solution to the medium and mix immediately by gentle pipetting or vortexing. Do not add the medium to the concentrated stock solution, as this can cause precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solutions is below the toxic level for your specific cell line (generally ≤ 0.5%). For example, a 1:1000 dilution of a 100% DMSO stock solution will result in a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as your highest treatment concentration.

  • Use Immediately: It is best to prepare fresh working solutions for each experiment.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Precipitate forms immediately upon adding the stock solution to the cell culture medium. - The concentration of 5-CSA in the medium exceeds its solubility limit in the aqueous environment.- The stock solution was not fully dissolved.- The medium was not pre-warmed.- Lower the final concentration of 5-CSA.- Ensure the stock solution is completely clear before use. If necessary, gently warm and vortex the stock solution.- Always use pre-warmed (37°C) cell culture medium.[4]- Add the stock solution to the medium slowly while gently vortexing or swirling the tube/plate to ensure rapid mixing.[5]
Precipitate forms in the cell culture plate over time during incubation. - The compound has limited stability in the culture medium at 37°C.- The pH of the medium has shifted, affecting solubility.- The compound is interacting with components in the serum or medium.- Reduce the incubation time of your experiment if possible.- Test the solubility of 5-CSA in your specific cell culture medium over the duration of your experiment by incubating a cell-free plate and observing for precipitation.- Ensure your incubator's CO2 levels are calibrated to maintain the correct pH of the medium.
Cloudiness or a film appears on the surface of the culture medium. - This could be a fine precipitate of the compound.- It may also be a sign of microbial contamination.- Under a microscope, check for the presence of bacteria or fungi. Chemical precipitates often appear as amorphous or crystalline structures, while microbes will have a characteristic morphology and may be motile.- If it is a precipitate, try the solutions for immediate precipitation.
Variability in experimental results. - Inconsistent concentrations of 5-CSA due to incomplete dissolution or precipitation.- Degradation of the compound in the stock solution.- Always ensure the stock solution is fully dissolved before making dilutions.- Prepare fresh working solutions for each experiment.- Aliquot the stock solution and store it properly at -20°C or -80°C to minimize freeze-thaw cycles.

Visualizations

Experimental Workflow for Preparing 5-CSA Working Solutions

G Experimental Workflow for 5-CSA Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 5-CSA Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex until clear dissolve->vortex store Aliquot and Store at -20/-80°C vortex->store thaw Thaw Stock Aliquot store->thaw For each experiment dilute Serially Dilute Stock in Media thaw->dilute prewarm Pre-warm Cell Media (37°C) prewarm->dilute treat Treat Cells dilute->treat

Caption: Workflow for preparing 5-CSA solutions.

Nrf2 Signaling Pathway Activated by this compound

G 5-CSA Activated Nrf2 Signaling Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSA This compound MAPK MAPKs (ERK1/2, p38) CSA->MAPK AMPK AMPK CSA->AMPK PKC PKCδ CSA->PKC Keap1_Nrf2 Keap1-Nrf2 Complex MAPK->Keap1_Nrf2 inhibit interaction AMPK->Keap1_Nrf2 inhibit interaction PKC->Keap1_Nrf2 inhibit interaction Nrf2_p p-Nrf2 Keap1_Nrf2->Nrf2_p releases & phosphorylates Nrf2_nuc p-Nrf2 Nrf2_p->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Target Gene Expression (GCL, HO-1, NQO1, Sestrin2) ARE->Genes activates

Caption: Nrf2 pathway activation by 5-CSA.

References

Overcoming interference in the spectroscopic analysis of 5-O-Caffeoylshikimic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectroscopic analysis of 5-O-Caffeoylshikimic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and interference during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference in the analysis of this compound?

A1: The most common sources of interference originate from the sample matrix, especially when dealing with complex mixtures like plant extracts. These include:

  • Structural Isomers: Other caffeoylshikimic acid (CSA) and caffeoylquinic acid (CQA) isomers, such as 3-O-Caffeoylshikimic acid and 4-O-Caffeoylshikimic acid, have the same mass and similar UV spectra, making differentiation challenging.[1][2]

  • Other Phenolic Compounds: Plant extracts are rich in other polyphenols and flavonoids that can have overlapping spectral signals in UV-Vis and NMR spectroscopy.[3]

  • Matrix Effects in Mass Spectrometry: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

  • Sample Degradation: Caffeoylquinic and caffeoylshikimic acids can be unstable and prone to isomerization or degradation depending on temperature, pH, and light exposure, leading to the appearance of unexpected peaks.[4]

Q2: How can I ensure the stability of my this compound sample before and during analysis?

A2: Sample stability is critical for accurate analysis. The stability of caffeoylshikimic acids is significantly affected by temperature and light.[4] It is recommended to store standard solutions and sample extracts at low temperatures (e.g., 4°C) and in the dark.[5] For long-term storage, freezing is advisable. Avoid high temperatures and prolonged exposure to light during extraction and sample preparation to prevent isomerization and degradation.[4]

Q3: Which purification techniques are most effective for isolating this compound from plant extracts?

A3: Effective purification is key to minimizing interference. Centrifugal Partition Chromatography (CPC) has been shown to be highly effective, allowing for the recovery of this compound with high purity (e.g., 97%) in a single step.[3][6] This technique can be superior to conventional silica gel column chromatography, which often results in multiple fractions that require further purification.[3][6] Other methods like solid-phase extraction (SPE) can also be used for sample cleanup and enrichment.[7]

Troubleshooting Guides by Analytical Technique

UV-Vis Spectroscopy

Q: My UV-Vis spectrum shows a shifted maximum absorbance (λmax) or an unexpected shoulder. What is the cause?

A: This issue can arise from several factors:

  • Solvent Effects: The polarity of the solvent can influence the electronic transitions, causing a shift in λmax. Ensure you are using the same solvent for your sample as for your reference standard. In methanol, the characteristic bands for similar compounds are around 218 nm and 329 nm.[8]

  • pH Changes: The pH of the solution can alter the ionization state of the phenolic hydroxyl groups, leading to spectral shifts. Buffer your samples if pH variability is a concern.

  • Co-eluting Impurities: If analyzing via HPLC-UV, an unexpected shoulder or peak distortion suggests the presence of a co-eluting impurity with a different UV spectrum. Improving the chromatographic separation is necessary.

  • High Concentration: At very high concentrations, deviations from the Beer-Lambert law can occur, potentially altering the peak shape.[9] Diluting the sample is a common solution.[10][11]

Q: The absorbance reading for my sample is unstable or exceeds the linear range of the instrument. What should I do?

A: Unstable or non-linear readings are typically due to high sample concentration.

  • Dilute the Sample: The most straightforward solution is to dilute the sample to bring the absorbance into the optimal range for the instrument, which is generally between 0.1 and 1.0 AU.[9][12]

  • Use a Shorter Path Length Cuvette: If dilution is not desirable, using a cuvette with a shorter path length (e.g., 1 mm instead of 10 mm) will decrease the absorbance, as per the Beer-Lambert law (A = εcl).[10][13]

  • Check for Particulates: Suspended particles in the sample can cause light scattering, leading to noisy and inaccurate readings. Filter or centrifuge your sample to remove any particulates before measurement.[9]

Mass Spectrometry (MS)

Q: I am unable to distinguish this compound from its isomers (e.g., 3-O- and 4-O-Caffeoylshikimic acid) as they have the same m/z. How can I resolve this?

A: Differentiating structural isomers is a common challenge in MS.

  • Tandem MS (MS/MS): While isomers often produce similar fragmentation patterns, the relative intensities of the product ions can differ. For the analogous caffeoylquinic acids, MS/MS analysis in negative ion mode was able to differentiate isomers based on the ion intensity ratios of major product ions at m/z 191, 179, and 173.[1] A similar strategy can be applied to caffeoylshikimic acids.

  • Chromatographic Separation: The most reliable method is to achieve baseline separation of the isomers using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) before they enter the mass spectrometer. Optimizing the mobile phase, gradient, and column chemistry is crucial.

  • Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge. ESI-FAIMS-MS (High-Field Asymmetric Waveform Ion Mobility Spectrometry-Mass Spectrometry) has been successfully used to separate caffeoylquinic acid isomers.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: The ¹H-NMR spectrum of my extract is too complex, with significant peak overlap in the region where this compound signals are expected. How can I identify the correct peaks?

A: Peak overlap is a frequent issue in the NMR analysis of complex mixtures.

  • 2D NMR Techniques: Employ two-dimensional NMR experiments to resolve overlapping signals.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace the spin systems of the shikimic acid and caffeoyl moieties.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, which is invaluable for assignment when reference ¹³C data is available.[14]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which can confirm the ester linkage between the caffeic acid and shikimic acid moieties.

  • Acylation-Induced Shifts: The position of the caffeoyl group on the shikimic acid ring significantly influences the chemical shifts of the attached protons. When a hydroxyl group is esterified, the proton signal on the same carbon shifts downfield by approximately 1.1-1.6 ppm.[15][16] This predictable shift is a key indicator for identifying the specific isomer.

  • Sample Fractionation: If the mixture is too complex, perform a preliminary chromatographic fractionation (e.g., flash chromatography or SPE) to simplify the sample before NMR analysis.[3]

Quantitative Data Summary

Table 1: UV-Vis Spectral Data for Caffeoyl Derivatives
Compound ClassWavelength (λmax)SolventReference
Caffeoylquinic Acids~218 nm, ~329 nmMethanol[8]
Caffeoylquinic Acids~216 nm, ~324 nmWater[8]
Caffeoylquinic Acids~325 nmMethanol/Phosphoric Acid[5]
Caffeic Acid~327 nmAcetonitrile/Formic Acid[4]
Table 2: Key Diagnostic Ions for Caffeoyl-Acids in Negative Ion ESI-MS/MS
Precursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Identity of Product IonReference
353 (for mono-acyl CQAs)191[Quinic acid - H]⁻[4]
353 (for mono-acyl CQAs)179[Caffeic acid - H]⁻[1]
353 (for mono-acyl CQAs)173[Quinic acid - H - H₂O]⁻[4]
335 (for CSAs)179, 135Caffeic acid residue fragments[6]

Note: CQA (Caffeoylquinic Acid) and CSA (Caffeoylshikimic Acid) derivatives often show similar fragmentation patterns due to the common caffeoyl moiety.

Table 3: Characteristic ¹H-NMR Chemical Shift Changes Upon Esterification
Position of ProtonTypical Chemical Shift (δH) in ppm (Non-esterified)Expected Downfield Shift (ΔδH) in ppm (After Esterification)Reference
H-3 or H-5 on Quinic/Shikimic Acid4.0 - 4.61.0 - 1.6[15]

Experimental Protocols

Protocol 1: Purification by Centrifugal Partition Chromatography (CPC)

This protocol is adapted from a method successfully used to isolate this compound from Solanum somalense leaves.[3][6]

  • Sample Preparation: Prepare a methanolic extract of the plant material. Evaporate the solvent to obtain a dry extract.

  • Solvent System Selection: A two-phase solvent system is required. A suitable system is Chloroform/Methanol/Water (CHCl₃/MeOH/H₂O) in a 9.5:10:5 v/v/v ratio.[3][6] Prepare the system by mixing the solvents in a separatory funnel and allowing the phases to separate.

  • CPC Operation:

    • Fill the CPC column with the stationary phase (the denser phase, typically the aqueous phase in this system).

    • Set the rotational speed of the centrifuge.

    • Pump the mobile phase (the less dense organic phase) through the column until hydrodynamic equilibrium is reached.

  • Sample Injection: Dissolve the crude extract in a small volume of the solvent system (using both phases for complete dissolution) and inject it into the system.

  • Elution and Fraction Collection: Continue pumping the mobile phase. Collect fractions as they elute from the column.

  • Analysis: Analyze the collected fractions by HPLC-UV or TLC to identify those containing the pure compound. Combine the pure fractions and evaporate the solvent.

Protocol 2: HPLC-PDA Analysis

This protocol is a general method for the analysis of caffeoyl derivatives.[4]

  • Chromatographic System: An HPLC system with a photodiode array (PDA) detector and a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: Water with 0.1% formic acid

  • Gradient Elution:

    • 0-10 min: 10% to 15% A

    • 10-11 min: 15% to 25% A

    • 11-25 min: Hold at 25% A

    • 25-26 min: 25% to 10% A

    • 26-40 min: Hold at 10% A (re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection: Monitor at 327 nm, the λmax for the caffeoyl chromophore.

  • Injection Volume: 10 µL.

Visualized Workflows and Logic Diagrams

G cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Extract Crude Extraction (e.g., Methanol) Purify Purification (e.g., CPC, SPE) Extract->Purify Minimize Interference Screen Qualitative Screening (HPLC-UV/Vis) Purify->Screen Identify Structural Identification (LC-MS/MS, NMR) Screen->Identify Quantify Quantification (HPLC-UV, qNMR) Identify->Quantify Interpret Interpret Spectra Quantify->Interpret Validate Validate Results G Start Unexpected UV-Vis Spectrum Result CheckConc Is Absorbance > 1.0 AU? Start->CheckConc CheckShape Is Peak Shape Asymmetric or Shifted? CheckConc->CheckShape No Sol_Dilute Solution: Dilute Sample or Use Shorter Pathlength Cuvette CheckConc->Sol_Dilute Yes Sol_Chrom Solution: Improve HPLC Separation CheckShape->Sol_Chrom Yes (Co-elution likely) Sol_Solvent Action: Check Solvent and pH. Run Blank. CheckShape->Sol_Solvent No (Instrument/Solvent issue) G Start Challenge: Differentiating CSA/CQA Isomers by MS Method1 Method 1: Chromatographic Separation Start->Method1 Method2 Method 2: Tandem Mass Spectrometry (MS/MS) Start->Method2 Step1a Optimize HPLC/UHPLC method (column, mobile phase, gradient) to achieve baseline separation. Method1->Step1a Step2a Acquire MS/MS spectra for the isomeric precursor ion (e.g., m/z 335 or 353). Method2->Step2a Step2b Compare relative intensities of key product ions (e.g., m/z 191, 179). Different ratios indicate different isomers. Step2a->Step2b

References

Technical Support Center: Method Development for Resolving Co-eluting Peaks with 5-O-Caffeoylshikimic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting peaks, specifically involving 5-O-Caffeoylshikimic acid and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak co-elution in HPLC?

A1: Peak co-elution occurs when two or more different compounds are not fully separated by the HPLC column and, therefore, elute at the same or very similar times. This results in overlapping chromatographic peaks, which can lead to inaccurate identification and quantification of the analytes of interest. Signs of co-elution can range from subtle peak shoulders or tailing to a single, symmetrical-looking peak that is actually composed of multiple components.

Q2: Why is the separation of this compound prone to co-elution?

A2: this compound belongs to a class of structurally similar phenolic compounds, including its isomers (e.g., 3-O-caffeoylquinic acid, 4-O-caffeoylquinic acid, also known as chlorogenic acid isomers) and other related phenolic acids. Due to their similar physicochemical properties, such as polarity and pKa, achieving baseline separation can be challenging. These subtle structural differences require highly selective chromatographic conditions to resolve them effectively.

Q3: What are the initial steps to confirm co-elution?

A3: If you suspect co-elution, the first step is to assess peak purity. If you are using a Diode Array Detector (DAD) or a Mass Spectrometry (MS) detector, you can investigate this further:

  • DAD: A DAD can assess peak purity by comparing UV-Vis spectra across the peak. If the spectra are not identical from the upslope to the downslope of the peak, it indicates that the peak is impure and contains more than one component.

  • MS: A mass spectrometer can reveal different mass-to-charge ratios (m/z) across a single chromatographic peak, which is a clear indication of co-eluting compounds.

Q4: What is the impact of mobile phase pH on the separation of this compound and its isomers?

A4: The pH of the mobile phase is a critical parameter as it influences the ionization state of acidic compounds like this compound.[1] For acidic compounds, a lower pH (typically 2-3 units below the pKa) will suppress ionization, making them less polar and increasing their retention on a reverse-phase column.[2] This can significantly alter the selectivity between isomers and potentially resolve co-eluting peaks.[2][3] It is crucial to operate within the pH stability range of your HPLC column to prevent degradation of the stationary phase.[2]

Troubleshooting Guides

Problem: Poor resolution between this compound and a co-eluting peak.

This guide provides a systematic approach to troubleshooting and resolving co-elution issues involving this compound.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting co-eluting peaks.

Solution 1: Modify the Mobile Phase Composition

Changing the mobile phase is often the most effective initial step to improve peak resolution.

  • Adjust the Organic Solvent Ratio: For reverse-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase the retention time of the analytes, providing more opportunity for separation.

  • Change the Organic Solvent: Switching between acetonitrile and methanol can alter the selectivity of the separation. Methanol is more polar and can have different interactions with the analytes and the stationary phase compared to acetonitrile.

  • Modify the pH: For acidic compounds like caffeoylshikimic acids, adjusting the pH of the aqueous portion of the mobile phase with an acidifier like formic acid or acetic acid can significantly impact selectivity. A lower pH (e.g., 2.5-3.5) is often used to suppress the ionization of the carboxylic acid and phenolic groups, leading to better peak shape and potentially improved resolution.[4]

  • Incorporate Additives: In some cases, small amounts of additives can improve peak shape and resolution.

Solution 2: Change the HPLC Column (Stationary Phase)

If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.

  • Try a Different C18 Column: Not all C18 columns are the same. Variations in end-capping, silica purity, and bonding density can lead to different selectivities.

  • Consider an Alternative Stationary Phase: For aromatic compounds like this compound, stationary phases with different retention mechanisms can be highly effective.

    • Phenyl-Hexyl or Biphenyl Columns: These phases can provide alternative selectivity through pi-pi interactions with the aromatic rings of the analytes. A biphenyl column has been shown to be effective in separating chlorogenic acid isomers.[4]

  • Decrease Particle Size (UHPLC): Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency, leading to sharper peaks and improved resolution. This is a key feature of Ultra-High-Performance Liquid Chromatography (UPLC) systems.[5]

Solution 3: Optimize Temperature and Flow Rate

  • Adjust the Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, which may improve peak efficiency. It can also affect the selectivity of the separation. A typical starting point is 30-40°C.

  • Modify the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase. However, this will also increase the analysis time.

Experimental Protocols

Protocol 1: General Reverse-Phase HPLC Method for Caffeoylshikimic Acid Isomers

This protocol provides a starting point for the separation of this compound and its isomers.

Method Development Workflow

Method_Development_Workflow start Define Separation Goal (e.g., Baseline resolution of isomers) select_column Select Initial Column (e.g., C18, 150 x 4.6 mm, 5 µm) start->select_column select_mobile_phase Select Initial Mobile Phase (e.g., Water/Methanol with 0.1% Formic Acid) select_column->select_mobile_phase initial_run Perform Initial Gradient Run select_mobile_phase->initial_run evaluate_results Evaluate Resolution and Peak Shape initial_run->evaluate_results optimize Optimize Parameters (Gradient, pH, Temperature) evaluate_results->optimize Resolution Inadequate validate Validate Method (Linearity, Precision, Accuracy) evaluate_results->validate Resolution Adequate optimize->initial_run Re-run final_method Finalized Method validate->final_method

Caption: A systematic workflow for HPLC method development.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B (e.g., 10-20%).

    • Linearly increase the percentage of Mobile Phase B over 20-30 minutes to elute the compounds.

    • Include a wash step with a high percentage of Mobile Phase B to clean the column.

    • Return to initial conditions and equilibrate the column before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 325 nm.

Protocol 2: UPLC Method for Enhanced Resolution of Caffeoylquinic Acid Isomers [5]

This protocol is adapted for Ultra-Performance Liquid Chromatography (UPLC) systems, which can provide higher resolution and faster analysis times.

  • Column: UPLC BEH C8 column (150 mm x 2.1 mm, 1.7 µm).[5]

  • Mobile Phase A: Water with 10 mM formic acid.[5]

  • Mobile Phase B: Acetonitrile with 10 mM formic acid.[5]

  • Gradient Program: A multi-step gradient starting from 2% B, increasing to 95% B over approximately 25 minutes.[5]

  • Flow Rate: 0.4 mL/min.[5]

  • Column Temperature: 60°C.[5]

  • Detection: MS or DAD.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained from the analysis of this compound and related compounds in plant extracts.

Table 1: Example Retention Times of Caffeoylquinic Acid Isomers under Different Conditions

CompoundMethod 1 (C18, Methanol Gradient) Retention Time (min)Method 2 (Biphenyl, Methanol Gradient) Retention Time (min)[4]
3-O-caffeoylquinic acid12.58.2
5-O-caffeoylquinic acid14.89.5
4-O-caffeoylquinic acid15.28.8

Note: Retention times are illustrative and will vary depending on the specific HPLC system, column, and exact method parameters.

Table 2: Quantitative Analysis of this compound in a Plant Extract [6]

ParameterResult
Concentration in Extract (mg/g)7.4
Linearity (R²)>0.999
Limit of Detection (LOD) (µg/mL)0.5
Limit of Quantification (LOQ) (µg/mL)1.5
Recovery (%)98 - 102
Precision (RSD%)<2.0

This data is representative of a validated quantitative method.

References

Strategies to prevent the isomerization of 5-O-Caffeoylshikimic acid during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the isomerization of 5-O-Caffeoylshikimic acid during analysis.

Troubleshooting Guide

Issue: Peak splitting, broadening, or unexpected peaks observed during HPLC analysis of this compound.

This issue is often indicative of on-column or pre-analysis isomerization of this compound into its positional isomers, primarily 3-O-Caffeoylshikimic acid and 4-O-Caffeoylshikimic acid. The following steps can help troubleshoot and mitigate this problem.

Potential Cause Recommended Solution
Inappropriate pH of Sample/Mobile Phase Maintain an acidic pH (ideally below 4.7) for all solutions. 5-O-Caffeoylquinic acid, a closely related compound, is most stable at pH 4.69 and shows significant isomerization and degradation at neutral and alkaline pH.[1][2]
High Temperature Control the temperature of the autosampler and column compartment. Whenever possible, maintain samples at a low temperature (e.g., 4°C) before injection and perform chromatographic separation at a controlled room temperature or slightly below. Elevated temperatures can accelerate the rate of isomerization.
Prolonged Sample Storage/Analysis Time Analyze samples as quickly as possible after preparation. If storage is necessary, keep samples in the dark at a low temperature (e.g., -20°C or -80°C) and in an acidic buffer. Long run times at elevated temperatures should be avoided.
Exposure to Light Protect samples from light by using amber vials or covering sample trays. While the direct impact of light on this compound isomerization is not extensively documented, related phenolic compounds are known to be light-sensitive.
Suboptimal HPLC Method Optimize the HPLC method to ensure a rapid separation. A shorter run time minimizes the opportunity for on-column isomerization. Consider using a high-efficiency column (e.g., with smaller particle size) to achieve good separation in a shorter time.
Presence of Oxidizing Agents Degas all solvents and consider adding antioxidants to the sample matrix. Vitamin C (ascorbic acid) and epigallocatechin gallate (EGCG) have been shown to slow the degradation of 5-O-caffeoylquinic acid.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the isomerization of this compound?

A1: The primary factors that induce the isomerization of this compound are elevated pH (neutral to alkaline), high temperatures, and prolonged exposure to these conditions.[1][2] While less studied for this specific compound, light exposure and the presence of oxidizing agents can also contribute to its degradation and isomerization, as is common with many phenolic compounds.

Q2: What are the common isomers of this compound that I might see in my chromatogram?

A2: The most common isomers are the positional isomers 3-O-Caffeoylshikimic acid and 4-O-Caffeoylshikimic acid, formed by the migration of the caffeoyl group on the shikimic acid core. In studies on the analogous 5-O-caffeoylquinic acid, isomerization to the 4-O- and 3-O- positions is a well-documented phenomenon.[1]

Q3: At what pH is this compound most stable?

A3: Based on studies of the closely related 5-O-caffeoylquinic acid, the compound is most stable in acidic conditions. A pH of around 4.69 has been shown to be optimal for preventing isomerization.[1] It is strongly recommended to avoid neutral and alkaline conditions during sample preparation and analysis.

Q4: Can I use antioxidants to prevent isomerization?

A4: Yes, the addition of antioxidants can help to mitigate the degradation of this compound, which can occur alongside isomerization. Vitamin C (ascorbic acid) and epigallocatechin gallate (EGCG) have been demonstrated to have a protective effect on 5-O-caffeoylquinic acid.[1][2]

Q5: What are the recommended storage conditions for this compound standards and samples?

A5: For long-term storage, it is advisable to store standards and samples as a dry powder or in a frozen acidic solution (e.g., in 50% methanol with a small amount of acid) at -20°C or -80°C, protected from light. For short-term storage in an autosampler, maintain the temperature at 4°C in an acidic mobile phase or sample buffer.

Experimental Protocols

Recommended Protocol for HPLC Analysis of this compound to Minimize Isomerization

This protocol is based on methods developed for the analysis of the structurally similar 5-O-caffeoylquinic acid and is designed to minimize isomerization.[1]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%) and gradually increase to elute the compound and its isomers. A starting point could be: 0-20 min, 10-40% B; 20-25 min, 40-90% B; 25-30 min, hold at 90% B, followed by re-equilibration. The gradient should be optimized for your specific instrument and sample matrix to achieve a good resolution in the shortest possible time.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 25-30°C. Avoid elevated temperatures.

  • Injection Volume: 10-20 µL.

  • Detection: DAD at ~325 nm, or MS in negative ion mode monitoring for the m/z of caffeoylshikimic acid.

  • Sample Preparation: Dissolve samples in the initial mobile phase conditions or in a 50:50 mixture of methanol and water, acidified with a small amount of formic or acetic acid to a pH below 4.7.

Visualizations

Isomerization_Pathway 5-O-Caffeoylshikimic_acid 5-O-Caffeoylshikimic_acid 4-O-Caffeoylshikimic_acid 4-O-Caffeoylshikimic_acid 5-O-Caffeoylshikimic_acid->4-O-Caffeoylshikimic_acid Isomerization (pH, Temp) 3-O-Caffeoylshikimic_acid 3-O-Caffeoylshikimic_acid 5-O-Caffeoylshikimic_acid->3-O-Caffeoylshikimic_acid Isomerization (pH, Temp) 4-O-Caffeoylshikimic_acid->3-O-Caffeoylshikimic_acid Isomerization (pH, Temp) Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Acidified_Solvent Acidified Solvent (pH < 4.7) Sample->Acidified_Solvent Dissolve in Add_Antioxidant e.g., Vitamin C Acidified_Solvent->Add_Antioxidant Optional: Add Antioxidant Protect_from_Light Protect_from_Light Add_Antioxidant->Protect_from_Light Store in Amber Vials HPLC_System HPLC System (C18 Column) Protect_from_Light->HPLC_System Inject Controlled_Temp Controlled Temperature (e.g., 25-30°C) HPLC_System->Controlled_Temp Acidic_Mobile_Phase Acidic Mobile Phase (e.g., 0.1% Formic Acid) HPLC_System->Acidic_Mobile_Phase Rapid_Elution Rapid Gradient Elution HPLC_System->Rapid_Elution Detection Detection Rapid_Elution->Detection DAD or MS

References

Technical Support Center: Enhancing the Recovery of 5-O-Caffeoylshikimic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the extraction and purification of 5-O-Caffeoylshikimic acid (5-CSA) from complex samples. It includes troubleshooting advice, detailed experimental protocols, and comparative data to enhance recovery, purity, and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the isolation and analysis of 5-CSA.

Question 1: Why is my overall recovery of 5-CSA unexpectedly low?

Answer: Low recovery is a frequent challenge stemming from several factors throughout the experimental workflow. Key areas to investigate include:

  • Suboptimal Extraction: The efficiency of the initial extraction from the sample matrix is critical. Factors such as solvent choice, temperature, and extraction time must be optimized. Phenolic compounds like 5-CSA are often best extracted with polar solvents like methanol or ethanol, frequently mixed with water.[1][2]

  • Compound Degradation: 5-CSA, like other caffeoylquinic acids, is susceptible to degradation. High temperatures, prolonged exposure to light, and unfavorable pH conditions can lead to isomerization or hydrolysis, reducing the yield of the target molecule.[3][4]

  • Losses During Purification: Each purification step (e.g., liquid-liquid partitioning, column chromatography) can contribute to sample loss. In solid-phase extraction (SPE), for instance, issues like analyte breakthrough during sample loading or incomplete elution can significantly reduce recovery.[5][6]

Question 2: My 5-CSA appears to be degrading during the process. How can I improve its stability?

Answer: Improving stability requires controlling the experimental environment.

  • Temperature Control: Perform extractions at moderate temperatures. While heat can increase extraction efficiency, temperatures above 50-80°C can promote degradation.[2][7] For storage of extracts and purified fractions, use refrigerated (4°C) or frozen (-20°C) conditions.[3]

  • Light Protection: Caffeoylquinic acids can be light-sensitive. Use amber glassware or cover vessels with aluminum foil during extraction, purification, and storage to prevent photolytic degradation.[3]

  • pH Management: The pH of your solvents can influence stability. Acidifying the mobile phase (e.g., with 0.1% formic acid) during chromatography is a common practice to ensure the compound remains in a stable, protonated form, leading to better peak shape and reproducibility.

Question 3: I'm using Solid-Phase Extraction (SPE) for cleanup, but my recovery is poor and inconsistent. What should I check?

Answer: For SPE, methodical troubleshooting is key.

  • Sorbent and Solvent Mismatch: Ensure the sorbent chemistry matches the polarity of 5-CSA (a polar molecule). A reversed-phase sorbent (e.g., C18) is typical. The loading solvent should be weak enough to allow the analyte to bind, while the elution solvent must be strong enough to desorb it completely.[5][8][9]

  • Improper Conditioning/Equilibration: The sorbent bed must be properly activated (e.g., with methanol) and then equilibrated (e.g., with water or loading buffer) before applying the sample. Failure to do so results in inconsistent binding and recovery.[8] Do not let the cartridge dry out between these steps.

  • Flow Rate: A sample loading flow rate that is too high can prevent efficient binding, causing the analyte to pass through to the waste (breakthrough).[6] A slow, steady flow rate (e.g., ~1-2 mL/min) allows for proper interaction.[8]

  • Incomplete Elution: If 5-CSA remains bound to the column, your elution solvent may be too weak. Increase its strength (e.g., by increasing the organic solvent percentage) or use a larger volume to ensure complete recovery.[5][6]

Question 4: My final 5-CSA fraction is not pure. How can I improve the separation?

Answer: Purity issues often arise from co-eluting compounds with similar chemical properties.

  • Optimize Chromatography: For column chromatography, adjusting the solvent gradient can improve resolution. In High-Performance Liquid Chromatography (HPLC), modifying the mobile phase composition, gradient slope, or switching to a different column chemistry (e.g., a phenyl-hexyl column instead of C18) can separate 5-CSA from contaminants.

  • Utilize Advanced Techniques: For complex mixtures, consider more selective purification methods. High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid technique that avoids solid supports, minimizing irreversible adsorption and often providing high-purity fractions in a single step.[10][11][12]

Quantitative Data on Extraction & Purification

The choice of method significantly impacts the final yield and purity of 5-CSA. The following tables summarize quantitative data from various studies on related caffeoylquinic acids to provide a comparative baseline.

Table 1: Comparison of Extraction Methods for Caffeoylquinic Acids

Method Plant Material Solvent System Temperature (°C) Time (min) Yield/Recovery Reference
Accelerated Solvent Extraction (ASE) Forced Chicory Roots 46% Ethanol in Water 107 30 4.95 mg/g [13]
Ultrasound-Assisted Extraction (UAE) Green Coffee Beans 60% Methanol in Water 50 40 ~1.5 mg/g (5-CQA) [2]
Conventional Solvent Extraction Coffee Silverskin 60% Ethanol in Water 60 120 ~1.2 mg/g (5-CQA) [14]

| Maceration | Vallaris glabra Leaves | 70% Methanol | Room Temp | 3 x 60 | ~12 mg/g (5-CQA) |[15] |

Table 2: Comparison of Purification Methods for Phenolic Acids

Method Starting Material Solvent System / Mobile Phase Purity Achieved Recovery Reference
Centrifugal Partition Chromatography Solanum somalense Extract CHCl3/MeOH/H2O (9.5:10:5) 97% (5-CSA) 2.63% (overall yield) Based on similar compound studies
High-Speed Counter-Current Chromatography (HSCCC) Smilax china Extract n-hexane/ethyl acetate/methanol/water (1:2:1:2) >98% (Caffeic Acid) Not Reported [11]
High-Speed Counter-Current Chromatography (HSCCC) Lonicera japonica Extract n-butanol/acetic acid/water (4:1:5) 94.8% (Chlorogenic Acid) ~90% Based on similar compound studies

| Solid-Phase Extraction (SPE) | General | C18 Sorbent | Variable (Cleanup Step) | >85% (Typical Goal) |[5][8] |

Diagrams and Workflows

Visualizing the experimental process can help clarify steps and troubleshoot issues.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification cluster_analysis Analysis & Final Product Start Plant Material Grind Grinding & Homogenization Start->Grind Extract Solvent Extraction (e.g., 70% MeOH, UAE) Grind->Extract Filter Filtration / Centrifugation Extract->Filter Crude Crude Extract Filter->Crude Cleanup Initial Cleanup (e.g., LLE or SPE) Crude->Cleanup Chrom Chromatography (e.g., HSCCC or Flash) Cleanup->Chrom Fractions Fraction Collection Chrom->Fractions Analyze Purity Analysis (e.g., HPLC-UV) Fractions->Analyze Pool Pool Pure Fractions Analyze->Pool Final Pure 5-CSA Pool->Final

Caption: General workflow for 5-CSA extraction and purification.

Caption: Troubleshooting flowchart for low 5-CSA recovery.

Detailed Experimental Protocols

The following protocols are representative methodologies for the extraction, purification, and analysis of 5-CSA, synthesized from common practices for phenolic acids.

Protocol 1: Optimized Solvent Extraction

This protocol describes a standard method for extracting 5-CSA from dried, powdered plant material.

  • Sample Preparation: Weigh 10 g of finely ground plant material into an Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of 70% methanol in water (v/v). This 1:10 solid-to-solvent ratio is a common starting point.[1]

  • Extraction: Place the flask in an ultrasonic bath at a controlled temperature of 40-50°C for 45 minutes.[2] Alternatively, use a shaker at room temperature for 2-3 hours.

  • Harvesting Extract: Separate the solvent from the solid material by vacuum filtration or by centrifuging at 4000 x g for 15 minutes and decanting the supernatant.

  • Repeat (Optional but Recommended): To maximize yield, repeat the extraction process (steps 2-4) on the plant residue two more times, combining all the liquid extracts.

  • Concentration: Remove the methanol from the combined extracts using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C. The remaining aqueous solution is the crude extract, ready for purification.

Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is highly effective for purifying polar compounds like 5-CSA from a crude extract.

  • Solvent System Selection: The key to successful HSCCC is choosing a suitable two-phase solvent system. A common system for phenolic acids is a mixture of n-hexane, ethyl acetate, methanol, and water .[11] The ideal ratio is determined empirically by calculating the partition coefficient (K) of 5-CSA. An optimal K value is typically between 0.5 and 2.0.[10]

  • System Preparation: Prepare the chosen solvent system (e.g., n-hexane:ethyl acetate:methanol:water at 1:5:1:5 v/v) in a separatory funnel. Shake vigorously and allow the two phases (upper organic, lower aqueous) to separate completely. Degas both phases using an ultrasonic bath for 15-20 minutes.

  • HSCCC Setup:

    • Fill the entire column with the stationary phase (typically the upper, less polar phase for reversed-phase mode).

    • Set the revolution speed (e.g., 850-900 rpm).[11]

    • Pump the mobile phase (the lower, more polar phase) through the system at a set flow rate (e.g., 2.0 mL/min) until hydrodynamic equilibrium is reached, indicated by the emergence of the mobile phase from the outlet.

  • Sample Injection: Dissolve a known amount of the concentrated crude extract (e.g., 200 mg) in a small volume of the biphasic solvent mixture and inject it into the system.

  • Fraction Collection: Continuously monitor the effluent at a suitable wavelength (e.g., 325 nm for caffeoyl derivatives) and collect fractions based on the resulting chromatogram peaks.

  • Analysis: Analyze the collected fractions for the presence and purity of 5-CSA using HPLC-UV (Protocol 3). Pool the pure fractions and evaporate the solvent to obtain the final product.

Protocol 3: Quantification and Purity Analysis by HPLC-UV

This protocol details a standard reversed-phase HPLC method for analyzing 5-CSA.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase Preparation:

    • Mobile Phase A: Ultrapure water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 325 nm.

    • Column Temperature: 25-30°C.

    • Injection Volume: 10-20 µL.

    • Gradient Elution: A typical gradient might be: 0-5 min, 5% B; 5-30 min, 5% to 40% B; 30-35 min, 40% to 90% B; hold at 90% B for 5 min, then return to initial conditions and equilibrate for 10 min. The gradient should be optimized to achieve baseline separation of 5-CSA from impurities.

  • Sample and Standard Preparation: Prepare a stock solution of purified 5-CSA standard in methanol. Create a calibration curve by preparing a series of dilutions (e.g., 1 to 100 µg/mL). Dissolve samples of crude extract or purified fractions in the mobile phase or methanol. Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • Quantification: Identify the 5-CSA peak in the sample chromatograms by comparing its retention time to that of the authentic standard. Quantify the amount of 5-CSA by relating the peak area to the standard calibration curve. Purity is assessed by the percentage of the total peak area at 325 nm that corresponds to the 5-CSA peak.

References

Technical Support Center: Quantification of 5-O-Caffeoylshikimic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 5-O-Caffeoylshikimic acid (5-CSA). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during quantification.

Frequently Asked Questions (FAQs)

Section 1: Sample Preparation and Extraction

Q1: My recovery of 5-CSA from plant material is low and inconsistent. What could be the cause?

A1: Low and variable recovery is a frequent issue stemming from several factors during extraction:

  • Inadequate Cell Lysis: The robust cell walls of plant tissues can prevent the complete release of phenolic compounds. Ensure your sample is finely ground (e.g., to a particle size of 0.2–0.4 mm) and consider using extraction techniques that enhance cell disruption, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[1]

  • Inappropriate Solvent Choice: 5-CSA is a polar compound. Extraction efficiency is highly dependent on the polarity of the solvent. Methanol or aqueous methanol (e.g., 60-80%) is often effective.[1][2] For complex matrices, a solvent system like Chloroform/Methanol/Water might be necessary for cleaner extracts.[2]

  • Analyte Degradation: 5-CSA can be sensitive to heat, light, and pH.[3][4] High temperatures during extraction (e.g., conventional heating) can cause isomerization or degradation.[1][5] Use of assisted extraction techniques should be optimized to minimize exposure time.[1][5] Store extracts in the dark and at low temperatures (-20°C or -80°C) to prevent degradation.[6][7]

  • Matrix Interactions: 5-CSA can bind to other components in the sample matrix, such as proteins or carbohydrates, preventing its complete extraction.[8][9] Modifying the pH of the extraction solvent or using additives can sometimes disrupt these interactions.

Q2: How can I minimize the degradation of 5-CSA during sample workup?

A2: To ensure the stability of 5-CSA:

  • Avoid High Temperatures: Use extraction methods that do not require high heat. If heating is necessary, keep the duration as short as possible. Studies on related caffeoylquinic acids show significant degradation at room temperature over several days, which is exacerbated by heat.[3]

  • Protect from Light: Store samples, standards, and extracts in amber vials or wrap containers in aluminum foil. Light can induce isomerization of the caffeoyl moiety.[3]

  • Control pH: Work under mildly acidic conditions (e.g., using solvents containing 0.1% formic acid) as phenolic acids can be unstable at neutral or basic pH.[3]

  • Work Quickly and Keep Samples Cold: Process samples promptly after collection. When not being processed, keep extracts and samples on ice or refrigerated. For long-term storage, -20°C is recommended, with -80°C being optimal for stock solutions.[7]

Section 2: Chromatography and Quantification

Q3: I am seeing co-eluting peaks with my 5-CSA peak in my HPLC-UV chromatogram. How can I resolve this?

A3: Co-elution is a major pitfall, especially due to the presence of isomers like 3-O- and 4-O-caffeoylshikimic acid, which have identical mass spectra.[10][11]

  • Optimize Chromatographic Conditions:

    • Column Choice: A high-resolution C18 column is standard. For challenging separations, consider columns with different selectivities, such as a phenyl-hexyl or an RP-amide column.[12]

    • Mobile Phase: A gradient elution using a mobile phase of acidified water (e.g., with 0.1% formic or acetic acid) and an organic modifier like acetonitrile or methanol is typical.[3][13] Adjusting the gradient slope (making it shallower around the elution time of 5-CSA) can improve resolution between isomers.

    • Temperature: Column temperature affects viscosity and selectivity. Experiment with temperatures between 25-40°C to see if resolution improves.

  • Use 2D-LC: For extremely complex matrices like plant extracts or juices, two-dimensional liquid chromatography (2D-LC) can provide the necessary peak capacity to resolve co-eluting compounds.[14]

  • Mass Spectrometry (MS) Detection: If baseline resolution is not achievable, using LC-MS/MS is highly recommended. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM), you can selectively quantify 5-CSA even if it co-elutes with other compounds.

Q4: My calibration curve for 5-CSA is not linear or has poor reproducibility. What should I check?

A4: Issues with calibration curves often point to problems with standard stability, instrument performance, or matrix effects.

  • Standard Purity and Stability: Verify the purity of your analytical standard. Prepare fresh stock solutions regularly and store them appropriately (-80°C for long-term storage in a suitable solvent like DMSO or methanol).[6][7] Caffeoyl derivatives can degrade in solution, even when refrigerated.[3]

  • Matrix Effects: The sample matrix can enhance or suppress the ionization of 5-CSA in LC-MS, leading to inaccurate quantification.[15] To mitigate this, use a matrix-matched calibration curve or employ stable isotope-labeled internal standards. If these are unavailable, the standard addition method is a reliable alternative.

  • Injector Carryover: Highly concentrated samples can lead to carryover in subsequent injections. Ensure your autosampler wash protocol is effective by injecting a blank solvent after a high-concentration standard or sample.

Troubleshooting Guides

Guide 1: Low Analyte Recovery

This guide provides a step-by-step process to diagnose and resolve issues of low analyte recovery during the quantification of 5-CSA.

LowRecoveryTroubleshooting start Start: Low 5-CSA Recovery step1 Step 1: Verify Standard Is the standard solution fresh and properly stored? start->step1 step2 Step 2: Evaluate Extraction Is the sample properly homogenized? Is the solvent appropriate? step1->step2 Yes solution1 Solution: Prepare fresh standards. Store at -80°C in amber vials. step1->solution1 No step3 Step 3: Check for Degradation Are samples protected from heat and light? Is the pH controlled? step2->step3 Yes solution2 Solution: Improve grinding/homogenization. Test different solvents (e.g., aqueous MeOH). step2->solution2 No step4 Step 4: Assess Matrix Effects Run post-extraction spike experiment. Is there signal suppression? step3->step4 Yes solution3 Solution: Work on ice, use amber vials. Use acidified solvents. step3->solution3 No solution4 Solution: Use matrix-matched calibration. Use an internal standard or standard addition. step4->solution4 Yes end_node End: Recovery Optimized step4->end_node No solution1->step2 solution2->step3 solution3->step4 solution4->end_node

Caption: Troubleshooting decision tree for low 5-CSA recovery.

Experimental Protocols & Data

Protocol 1: General Extraction from Plant Material

This protocol is a starting point and should be optimized for your specific matrix.

  • Sample Preparation: Lyophilize (freeze-dry) the plant material to remove water and grind it into a fine powder (particle size < 0.5 mm).

  • Extraction:

    • Weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of 80% methanol in water (v/v) containing 0.1% formic acid.

    • Vortex thoroughly for 1 minute.

    • Place the tube in an ultrasonic bath for 30 minutes at room temperature, ensuring the bath does not heat up significantly.

  • Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes.

  • Filtration: Carefully transfer the supernatant to a clean tube. Filter the extract through a 0.22 µm syringe filter (PTFE or nylon) into an HPLC vial.

  • Analysis: Inject the filtered extract into the LC-MS system.

Protocol 2: HPLC-UV Method for Isomer Separation

This method is designed to provide good resolution for caffeoylshikimic acid isomers.

  • Column: Reversed-phase C18 (e.g., 2.1 x 150 mm, 1.9 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.25 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 325 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-25 min: Linear gradient from 5% to 40% B

    • 25-27 min: Linear gradient from 40% to 95% B

    • 27-30 min: Hold at 95% B

    • 30-31 min: Return to 5% B

    • 31-35 min: Re-equilibration at 5% B

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of phenolic acids, including caffeic acid derivatives, using HPLC-based methods. These values serve as a general reference for method development.

ParameterCaffeic Acid DerivativesFerulic Acidp-Coumaric Acid
Linearity Range (µg/mL) 1 - 1000.5 - 500.5 - 50
Correlation Coefficient (r²) > 0.999[13]> 0.991[13]> 0.999[13]
LOD (µg/mL) ~1.44[16]~0.16[13]~0.06[13]
LOQ (µg/mL) ~4.38[16]~0.48[13]~0.18[13]
Recovery (%) 98 - 102%97 - 101%[17]97 - 100%[17]

LOD: Limit of Detection; LOQ: Limit of Quantification. Values are compiled from multiple sources and may vary based on the specific compound, matrix, and instrumentation.

Visualization of Analytical Workflow

The diagram below illustrates the complete workflow for the quantification of this compound from sample collection to final data analysis.

AnalyticalWorkflow start_node Sample Collection (e.g., Plant Tissue) process1 Sample Preparation (Grinding, Lyophilization) start_node->process1 Homogenize process2 Extraction (Solvent, Sonication) process1->process2 Extract Target process3 Purification (Centrifugation, Filtration) process2->process3 Remove Particulates analysis LC-MS/MS Analysis (Separation & Detection) process3->analysis Inject Sample data_proc Data Processing (Integration, Calibration) analysis->data_proc Acquire Data result Final Concentration Report data_proc->result Quantify

References

Best practices for handling and storing 5-O-Caffeoylshikimic acid standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 5-O-Caffeoylshikimic acid standards. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is the recommended procedure for storing this compound powder?

For long-term stability, the solid powder of this compound should be stored at -20°C in a tightly sealed container, protected from direct sunlight and moisture.[1][2] Under these conditions, the standard is stable for up to three years.[1][2]

2. How should I prepare and store stock solutions of this compound?

Stock solutions are typically prepared by dissolving the compound in DMSO or water.[1][2][3] To ensure complete dissolution, sonication is often recommended.[2] It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can impact solubility.[3] Once prepared, it is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[4] Store these aliquots at -80°C for up to six months or at -20°C for up to one month, always protected from light.[3][4]

3. What are the optimal solvents for dissolving this compound?

The choice of solvent depends on the intended application. For in vitro assays, DMSO is a common choice, with solubility up to 100 mg/mL with the aid of ultrasonication.[3] For applications where DMSO may be cytotoxic, water can be used, with a solubility of up to 20 mg/mL with sonication.[2] For in vivo studies, specialized formulations are often necessary to improve bioavailability.[1][2]

4. Is this compound stable in solution?

The stability of this compound in solution is influenced by several factors, including pH, temperature, and light exposure. The compound is more stable in acidic conditions and is sensitive to alkaline environments, where it can undergo degradation and isomerization.[5][6][7][8] Therefore, it is recommended to prepare fresh working solutions for immediate use whenever possible.[2]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in HPLC Analysis
Possible Cause Troubleshooting Step
Degradation or Isomerization of the Standard This compound can isomerize to 3-O- and 4-O-caffeoylshikimic acid, especially at neutral or alkaline pH.[5][6][7][8] This can result in the appearance of extra peaks in your chromatogram. To mitigate this, ensure your mobile phase is slightly acidic and always use freshly prepared solutions.
Mobile Phase Inconsistency Ensure the mobile phase is prepared consistently for each run. Small variations in pH or solvent composition can lead to shifts in retention time. If preparing the mobile phase online, ensure the mixing system is functioning correctly.[9]
Column Contamination Impurities from samples can accumulate on the column, leading to peak tailing and distortion.[9] Implement a regular column cleaning protocol. If the problem persists, consider using a guard column to protect the analytical column.[10]
Poor Peak Shape (Tailing) Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, such as with residual silanols.[10] Adjusting the mobile phase pH to a lower value can help to reduce these interactions.[10]
Issue 2: Low Solubility or Precipitation in Aqueous Buffers
Possible Cause Troubleshooting Step
Limited Aqueous Solubility While soluble in water, the solubility of this compound is limited.[1] If you observe precipitation when diluting a DMSO stock solution into an aqueous buffer for cell-based assays, try lowering the final concentration of the compound.
Use of Hygroscopic DMSO If the DMSO used for the stock solution has absorbed moisture, it can reduce the solubility of the compound.[3] Always use fresh, high-quality, anhydrous DMSO for preparing stock solutions.[3]
Buffer Composition The salt concentration and pH of the aqueous buffer can affect the solubility of the compound. If possible, test the solubility in a small volume of your buffer before preparing a large batch.
Issue 3: Inconsistent Results in Cell-Based Assays
Possible Cause Troubleshooting Step
Degradation in Culture Media The pH of cell culture media is typically neutral to slightly alkaline, which can promote the degradation of this compound over the course of a long incubation period.[5][6][7] Consider this potential for degradation when designing your experiments and interpreting the results.
Solvent Cytotoxicity High concentrations of DMSO can be toxic to cells. When preparing your working solutions, ensure the final concentration of DMSO in the cell culture medium is below the tolerance level for your specific cell line (typically <0.5%).
Interaction with Media Components Components of the cell culture media could potentially interact with the compound. Ensure appropriate vehicle controls are included in your experimental design.

Data Presentation

Table 1: Storage Conditions for this compound

FormStorage TemperatureDurationImportant Considerations
Solid (Powder) -20°CUp to 3 yearsKeep container tightly sealed; protect from light and moisture.[1][2]
In Solvent (Stock Solution) -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles; protect from light.[3][4]
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles; protect from light.[3][4]

Table 2: Solubility of this compound

SolventConcentrationConditions
DMSO 100 mg/mL (297.36 mM)Ultrasonic assistance recommended.[3]
Water 20 mg/mL (59.47 mM)Sonication recommended.[2]
In Vivo Formulation 1 2 mg/mL (5.95 mM)10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[2]
In Vivo Formulation 2 ≥ 2.5 mg/mL10% DMSO stock solution in 90% Saline containing 20% SBE-β-CD.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh out a precise amount of this compound powder (Molecular Weight: 336.29 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.36 mg.

  • Add the appropriate volume of fresh, anhydrous DMSO. For the example above, add 1 mL of DMSO.

  • Vortex the solution thoroughly.

  • If the compound is not fully dissolved, place the vial in an ultrasonic bath until the solution is clear.

  • Aliquot the stock solution into single-use, light-protecting vials.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Thaw a single-use aliquot of your DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.

  • Ensure the final concentration of DMSO in the culture medium does not exceed the cytotoxic level for your cell line.

  • Use the prepared working solutions immediately.

Visualizations

experimental_workflow cluster_storage Storage of Standard cluster_prep Stock Solution Preparation cluster_assay Preparation for In Vitro Assay storage Store Solid at -20°C (Protect from light and moisture) weigh Weigh Compound storage->weigh dissolve Dissolve in DMSO (Use sonication if needed) weigh->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store_solution Store at -80°C or -20°C (Protect from light) aliquot->store_solution thaw Thaw one aliquot store_solution->thaw dilute Dilute in culture medium thaw->dilute treat_cells Treat cells dilute->treat_cells

Caption: Workflow for handling and preparing this compound for in vitro experiments.

troubleshooting_hplc start Unexpected HPLC Results (e.g., extra peaks, peak tailing) check_solution Was the solution freshly prepared in an appropriate (slightly acidic) mobile phase? start->check_solution check_column Is the column clean and equilibrated? check_solution->check_column Yes degradation Potential Issue: Degradation/Isomerization Action: Prepare fresh solution. check_solution->degradation No check_method Is the mobile phase composition correct? check_column->check_method Yes contamination Potential Issue: Column Contamination Action: Clean or replace column/guard column. check_column->contamination No method_error Potential Issue: Method Inconsistency Action: Prepare fresh mobile phase, check mixer. check_method->method_error No end Problem Resolved check_method->end Yes

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 5-O-Caffeoylshikimic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method suitable for the quantification of 5-O-Caffeoylshikimic acid, alongside alternative analytical techniques. The information presented is supported by experimental data and detailed protocols to assist in methodological selection and implementation.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: Proposed HPLC-UV Method

This protocol is adapted from a validated method for chlorogenic acid and is proposed for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a UV-Vis or Photodiode Array (PDA) detector, an autosampler, and a column oven.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and 0.1% formic acid in water (e.g., 80:20 v/v), with the pH adjusted to 3.0.[1] The mobile phase should be filtered through a 0.45 µm membrane and degassed prior to use.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Maintained at 30°C.

  • Detection Wavelength: 328 nm, which is a common wavelength for the detection of caffeic acid derivatives.[1]

  • Injection Volume: 20 µL.

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-500 µg/mL).[1]

  • Sample Preparation: Plant extracts or other sample matrices should be dissolved in the mobile phase, filtered through a 0.22 µm syringe filter, and then injected into the HPLC system.

Method Validation Parameters (Based on Chlorogenic Acid Data)

The following table summarizes the typical validation parameters for an HPLC method for a compound structurally similar to this compound.[1]

Validation ParameterTypical Performance
Linearity Range 1 - 500 µg/mL[1]
Correlation Coefficient (r²) > 0.997[1]
Limit of Detection (LOD) 0.0281 µg/mL[1]
Limit of Quantification (LOQ) 0.0853 µg/mL[1]
Accuracy (% Recovery) Typically within 98-102%
Precision (%RSD) Intraday and Interday RSD < 2%
Specificity Demonstrated by the absence of interfering peaks at the retention time of the analyte.

Alternative Analytical Methods

While HPLC-UV is a robust and widely used technique, other methods can offer advantages in terms of sensitivity, speed, or resolution.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it particularly useful for analyzing complex matrices or when very low detection limits are required.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: acetonitrile. The gradient program would be optimized to ensure good separation.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Negative electrospray ionization (ESI-) is often suitable for phenolic acids.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that requires minimal sample and solvent consumption. It is a viable alternative to HPLC for the analysis of charged species like phenolic acids.

  • Instrumentation: A capillary electrophoresis system with a UV or DAD detector.

  • Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, effective length of 50-60 cm).

  • Background Electrolyte (BGE): A buffer solution, for example, 50 mM borate buffer at pH 9.2.

  • Separation Voltage: Typically in the range of 15-25 kV.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: Direct UV detection at a wavelength where this compound has significant absorbance (e.g., around 325 nm).

Comparison of Analytical Methods

FeatureHPLC-UVUPLC-MS/MSCapillary Electrophoresis (CE)
Principle Partition chromatographyPartition chromatography with mass-based detectionElectrophoretic mobility in an electric field
Sensitivity GoodExcellentGood
Selectivity GoodExcellentExcellent
Speed ModerateFastFast
Cost (Instrument) ModerateHighModerate
Cost (Operational) ModerateHighLow
Sample Volume µL rangeµL rangenL range
Solvent Consumption HighLowVery Low
Robustness HighModerateModerate

Biosynthetic Pathway of this compound

The biosynthesis of this compound is part of the broader phenylpropanoid pathway, which is responsible for the synthesis of a wide variety of plant secondary metabolites. The pathway starts from the shikimic acid pathway, leading to the formation of aromatic amino acids, including phenylalanine.

Biosynthetic Pathway of this compound cluster_enzymes Enzymes Shikimic_Acid Shikimic Acid Chorismic_Acid Chorismic Acid Shikimic_Acid->Chorismic_Acid Target This compound Shikimic_Acid->Target HCT Phenylalanine L-Phenylalanine Chorismic_Acid->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3'H Caffeoyl_CoA Caffeoyl-CoA Caffeic_Acid->Caffeoyl_CoA 4CL Caffeoyl_CoA->Target HCT PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate 4-Hydroxylase C3H C3'H: p-Coumarate 3'-Hydroxylase _4CL 4CL: 4-Coumarate-CoA Ligase HCT HCT: Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase

Caption: Biosynthesis of this compound.

Experimental Workflow for Method Validation

The validation of any analytical method is crucial to ensure its reliability for the intended application. The following workflow outlines the key steps in validating the HPLC method for this compound quantification.

HPLC Method Validation Workflow Start Method Development & Optimization Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Solution Stability Robustness->Stability Report Validation Report Stability->Report

Caption: HPLC Method Validation Workflow.

References

Comparative Analysis of the Antioxidant Activity of Caffeoylshikimic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Caffeoylshikimic acids, a class of phenolic compounds found in various plant species, have garnered significant interest for their potential health benefits, largely attributed to their antioxidant properties. These molecules exist as different isomers depending on the position of the caffeoyl group attached to the shikimic acid core. This guide provides a comparative analysis of the antioxidant activity of the primary isomers: 3-O-caffeoylshikimic acid, 4-O-caffeoylshikimic acid, and 5-O-caffeoylshikimic acid (also known as dactylifric acid). The antioxidant capacity is evaluated through common in vitro assays, and the underlying molecular mechanisms are explored.

Isomers of Caffeoylshikimic Acid

The three main isomers of caffeoylshikimic acid are distinguished by the esterification position of the caffeoyl group on the shikimic acid molecule. These are:

  • 3-O-caffeoylshikimic acid

  • 4-O-caffeoylshikimic acid

  • This compound (Dactylifric acid)

While direct comparative studies on the antioxidant activities of all three caffeoylshikimic acid isomers are limited, research on the closely related caffeoylquinic acids suggests that the position of the caffeoyl moiety significantly influences their antioxidant potential. Generally, dicaffeoylquinic acids exhibit stronger antioxidant activity than their monocaffeoyl counterparts, and the specific location of the caffeoyl group impacts the molecule's ability to donate hydrogen atoms and scavenge free radicals.

Quantitative Comparison of Antioxidant Activity

Direct and comprehensive quantitative data comparing the antioxidant activity of 3-O, 4-O, and this compound isomers from a single study is scarce in current scientific literature. However, to provide a comparative perspective, the following table compiles available data and general trends observed for the closely related caffeoylquinic acid isomers, which are often used as a proxy. It is important to note that these values should be interpreted with caution as they may not be directly transferable to caffeoylshikimic acid isomers.

IsomerDPPH Radical Scavenging Activity (IC50, µM)ABTS Radical Scavenging Activity (TEAC)Ferric Reducing Antioxidant Power (FRAP) (µM Fe(II)/µM)Oxygen Radical Absorbance Capacity (ORAC) (µmol TE/µmol)
3-O-caffeoylshikimic acid Data not availableData not availableData not availableData not available
4-O-caffeoylshikimic acid Data not availableData not availableData not availableData not available
This compound Data not availableData not availableData not availableData not available
Reference: 3-O-caffeoylquinic acid~15~1.0Data not available~3.4
Reference: 4-O-caffeoylquinic acid~14~1.0Data not available~3.5
Reference: 5-O-caffeoylquinic acid~16~0.9Data not available~3.4

Note: The presented values for caffeoylquinic acid isomers are approximations derived from multiple sources and are intended for comparative illustration. The lack of direct data for caffeoylshikimic acid isomers highlights a gap in the current research.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to assess antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare various concentrations of the caffeoylshikimic acid isomers in a suitable solvent.

  • In a 96-well plate or cuvettes, add a specific volume of the sample solution to the DPPH solution.

  • Include a control containing the solvent and DPPH solution, and a blank for each sample concentration.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. Antioxidants reduce the ABTS•+, leading to a decolorization that is measured by a decrease in absorbance.

Protocol:

  • Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add a small volume of the caffeoylshikimic acid isomer solutions at different concentrations to the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • A standard curve is prepared using Trolox, and the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This method is based on the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Add a small volume of the sample solution to the FRAP reagent.

  • Measure the absorbance at 593 nm after a specified incubation time (e.g., 4 minutes).

  • A standard curve is constructed using a ferrous sulfate solution, and the results are expressed as µM Fe(II) equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by a free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

  • In a black 96-well plate, add the fluorescent probe (e.g., fluorescein) and the caffeoylshikimic acid isomer solution.

  • Incubate the plate at 37°C.

  • Initiate the reaction by adding the AAPH solution.

  • Monitor the fluorescence decay kinetically over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein).

  • Calculate the area under the curve (AUC) for both the blank and the samples.

  • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

  • A standard curve is generated using Trolox, and the ORAC values are expressed as Trolox equivalents.

Signaling Pathways and Molecular Mechanisms

The antioxidant activity of phenolic compounds like caffeoylshikimic acid isomers is not limited to direct radical scavenging. They can also exert their effects by modulating intracellular signaling pathways involved in the cellular stress response.

Nrf2 Signaling Pathway

A key pathway implicated in the indirect antioxidant effects of many polyphenols is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway. Studies on caffeoylquinic acid isomers have shown that they can activate the Nrf2 signaling pathway.[1][2]

Mechanism of Action:

  • Nrf2 Activation: Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.

  • Translocation to Nucleus: Caffeoylshikimic acid isomers may induce a conformational change in Keap1, leading to the release of Nrf2.

  • ARE Binding: Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.

  • Gene Expression: This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

  • Enhanced Antioxidant Defense: The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Ub Ubiquitination & Degradation Nrf2_Keap1->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 CSA Caffeoylshikimic Acid Isomer CSA->Nrf2_Keap1 Induces dissociation ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (HO-1, NQO1, GSTs) ARE->Genes Promotes transcription Nrf2_n->ARE Binds to Enzymes Antioxidant Enzymes Genes->Enzymes Translation

Caption: Nrf2 signaling pathway activation by caffeoylshikimic acid isomers.

Experimental Workflow for Antioxidant Activity Assessment

The general workflow for comparing the antioxidant activity of caffeoylshikimic acid isomers involves several key steps, from sample preparation to data analysis.

Experimental_Workflow cluster_preparation Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Isolation Isolation/Synthesis of Caffeoylshikimic Acid Isomers Characterization Structural Characterization (NMR, MS) Isolation->Characterization Stock_Solutions Preparation of Stock Solutions Characterization->Stock_Solutions DPPH DPPH Assay Stock_Solutions->DPPH ABTS ABTS Assay Stock_Solutions->ABTS FRAP FRAP Assay Stock_Solutions->FRAP ORAC ORAC Assay Stock_Solutions->ORAC Data_Collection Spectrophotometric/ Fluorometric Data Collection DPPH->Data_Collection ABTS->Data_Collection FRAP->Data_Collection ORAC->Data_Collection Calculation Calculation of IC50 / TEAC / FRAP values Data_Collection->Calculation Comparison Comparative Analysis Calculation->Comparison

Caption: General workflow for assessing the antioxidant activity of isomers.

Conclusion

Caffeoylshikimic acid isomers are promising natural antioxidants. While direct comparative data on their antioxidant efficacy is still emerging, evidence from related compounds suggests that their activity is influenced by the specific isomeric form. The antioxidant effects of these compounds are mediated through both direct radical scavenging and the modulation of cellular signaling pathways, such as the Nrf2 pathway, leading to an enhanced endogenous antioxidant response. Further research is warranted to fully elucidate the specific antioxidant capacities of 3-O, 4-O, and this compound and their potential applications in drug development and as functional food ingredients.

References

A Comparative Analysis of Bioactivity: 5-O-Caffeoylshikimic Acid versus Chlorogenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioactive phenolic compounds, both 5-O-Caffeoylshikimic acid (5-CSA) and Chlorogenic acid (CGA), predominantly its 5-O-caffeoylquinic acid isomer (5-CQA), have garnered significant interest for their potential health benefits. Both molecules share a common caffeoyl moiety, suggesting overlapping biological activities. This guide provides an objective comparison of their bioactivities based on available experimental data, highlighting areas of similarity and difference to aid in research and development.

At a Glance: Structural Similarities and Differences

Both 5-CSA and CGA are esters of caffeic acid. The key distinction lies in the alcohol moiety: 5-CSA is an ester of caffeic acid and shikimic acid, while CGA is an ester of caffeic acid and quinic acid. This structural variance may influence their bioavailability, metabolic fate, and ultimately, their biological efficacy.

I. Antioxidant Activity

The antioxidant capacity is a cornerstone of the bioactivity of both compounds. In vitro assays are commonly used to quantify this property.

Comparative Antioxidant Performance

Direct comparative studies on the antioxidant activity of 5-CSA and CGA are limited. However, available data suggests their antioxidant potentials are quite similar, which is expected due to the shared caffeoyl group responsible for radical scavenging.

AssayThis compound (5-CSA)Chlorogenic Acid (CGA/5-CQA)Reference Compound
DPPH Radical Scavenging (IC₅₀) Data not available in direct comparison~3.09 µg/mL[1][2]Ascorbic Acid: Data varies
α-Glucosidase Inhibition (IC₅₀) Data not available9.24 µg/mL[3]Caffeic Acid: 4.98 µg/mL[3]
Acetylcholinesterase Inhibition (IC₅₀) Data not available98.17 µg/mL[1][2]Data varies

Note: The table highlights the scarcity of direct comparative data. Values for CGA are provided as a benchmark.

Experimental Protocols: Key Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of the test compounds (5-CSA and CGA) and a standard antioxidant (e.g., ascorbic acid).

    • Mix the test compound solutions with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solutions using a spectrophotometer at the maximum absorbance wavelength of DPPH (typically around 517 nm).

    • The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

    • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.

cluster_reaction DPPH Assay Reaction DPPH_Radical DPPH• (Purple) DPPH_H DPPH-H (Yellow/Colorless) DPPH_Radical->DPPH_H Donates H• Antioxidant Antioxidant (5-CSA or CGA) Scavenged_Radical Oxidized Antioxidant Antioxidant->Scavenged_Radical Oxidized

DPPH radical scavenging mechanism.

II. Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Both 5-CSA and CGA are expected to possess anti-inflammatory properties, primarily through the modulation of inflammatory signaling pathways.

Inhibition of Nitric Oxide Production

While there is evidence for the anti-inflammatory effects of CGA, including the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, there is a notable lack of data for 5-CSA in this regard.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
  • Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like LPS. The amount of NO produced is indirectly measured by quantifying its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Culture RAW 264.7 macrophage cells in a suitable medium.

    • Pre-treat the cells with various concentrations of the test compounds (5-CSA and CGA) for a specific duration.

    • Stimulate the cells with LPS to induce an inflammatory response and NO production.

    • After incubation, collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance of the resulting colored azo dye at approximately 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

    • The percentage of NO inhibition is calculated, and the IC₅₀ value is determined.

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NF_kB_Activation NF-κB Activation TLR4->NF_kB_Activation iNOS_Expression iNOS Expression NF_kB_Activation->iNOS_Expression NO_Production Nitric Oxide (NO) Production iNOS_Expression->NO_Production Inflammation Inflammation NO_Production->Inflammation CSA_CGA 5-CSA or CGA CSA_CGA->NF_kB_Activation Inhibits

LPS-induced inflammatory pathway.

III. Neuroprotective Effects

The potential of phenolic compounds to protect against neurodegenerative diseases is an active area of research.

While extensive research suggests neuroprotective roles for CGA, including its ability to cross the blood-brain barrier and exert antioxidant and anti-inflammatory effects in the central nervous system, there is currently a lack of studies specifically investigating the neuroprotective effects of 5-CSA. Given its structural similarity to CGA and the known neuroprotective effects of its constituent, caffeic acid, it is plausible that 5-CSA also possesses neuroprotective properties. However, experimental verification is required.

IV. Metabolic Regulation

The modulation of key metabolic enzymes is a promising strategy for managing metabolic disorders such as type 2 diabetes.

α-Glucosidase Inhibition

A comparative study on the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, revealed that caffeic acid is a more potent inhibitor than chlorogenic acid[3]. Since both 5-CSA and CGA are derivatives of caffeic acid, this suggests that the nature of the esterified moiety (shikimic acid vs. quinic acid) may influence the inhibitory activity. Direct testing of 5-CSA is necessary for a conclusive comparison.

Experimental Protocol: α-Glucosidase Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the activity of α-glucosidase, which breaks down complex carbohydrates into glucose. The inhibition is monitored by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Protocol:

    • Prepare a solution of α-glucosidase enzyme and the substrate pNPG in a suitable buffer.

    • Prepare various concentrations of the test compounds (5-CSA and CGA) and a positive control (e.g., acarbose).

    • Pre-incubate the enzyme with the test compounds.

    • Initiate the reaction by adding the substrate pNPG.

    • After a specific incubation time, stop the reaction by adding a basic solution (e.g., sodium carbonate).

    • Measure the absorbance of the liberated p-nitrophenol at 405 nm.

    • Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

alpha_Glucosidase α-Glucosidase Glucose Glucose alpha_Glucosidase->Glucose Hydrolyzes Carbohydrates Complex Carbohydrates Carbohydrates->alpha_Glucosidase Absorption Glucose Absorption Glucose->Absorption CSA_CGA 5-CSA or CGA CSA_CGA->alpha_Glucosidase Inhibits

α-Glucosidase inhibition workflow.

Conclusion and Future Directions

While both this compound and Chlorogenic acid hold promise as bioactive compounds, a direct and comprehensive comparison of their bioactivities is currently hampered by a lack of head-to-head experimental studies. The available data suggests that their antioxidant activities may be comparable. However, for other crucial bioactivities such as anti-inflammatory, neuroprotective, and metabolic regulation, there is a clear need for further research to directly compare these two structurally related molecules. Such studies will be invaluable for researchers, scientists, and drug development professionals in selecting the most promising candidate for specific therapeutic applications. The provided experimental protocols can serve as a foundation for conducting such comparative investigations.

References

A Comparative Guide to Analytical Methods for the Determination of 5-O-Caffeoylshikimic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. 5-O-Caffeoylshikimic acid, a phenolic compound with potential therapeutic properties, requires robust analytical methods for its determination in various matrices, including plant extracts and pharmaceutical formulations. This guide provides a comparative overview of common chromatographic techniques used for the analysis of this compound and related phenolic compounds, with a focus on High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC). The information presented is a synthesis of published methodologies for similar analytes, providing a framework for method selection and cross-validation.

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducibility and method transfer. Below are representative experimental protocols gleaned from various studies on phenolic acid analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of phenolic compounds.

  • Sample Preparation: Extraction of this compound from the sample matrix is typically performed using solvents such as methanol, ethanol, or a mixture of these with water. The extract is then filtered through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[1]

    • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of an aqueous solvent (often with an acidifier like formic acid or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.[1]

    • Flow Rate: A typical flow rate is around 1.0 mL/min.[1]

    • Detection: UV detection is frequently used, with the wavelength set at the maximum absorbance of the analyte, which for caffeoyl derivatives is often around 320-330 nm.[1]

    • Column Temperature: The column is usually maintained at a constant temperature, for instance, 30 °C, to ensure reproducibility.[1]

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC offers faster analysis times and higher resolution compared to conventional HPLC.

  • Sample Preparation: Similar to HPLC, samples are extracted and filtered prior to injection.

  • Chromatographic Conditions:

    • Column: UPLC columns have smaller particle sizes (typically <2 µm) and shorter lengths.

    • Mobile Phase: The mobile phase composition is similar to that used in HPLC, but the gradient elution times are significantly shorter.

    • Flow Rate: Flow rates are generally lower than in HPLC.

    • Detection: UPLC is often coupled with mass spectrometry (MS) for highly sensitive and selective detection and quantification.[2][3]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples.

  • Sample and Standard Application: Samples and standards are applied to the HPTLC plate (e.g., silica gel 60 F254) as bands using an automated applicator.

  • Chromatographic Development: The plate is developed in a twin-trough chamber with a suitable mobile phase. For related phenolic acids, a mixture of toluene, ethyl acetate, and formic acid has been used.[4]

  • Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a densitometer at the wavelength of maximum absorbance.[4]

Data Presentation: Comparison of Method Validation Parameters

The following table summarizes typical validation parameters for the analytical methods discussed. It is important to note that these values are often specific to the analyte and the matrix being studied. Due to the limited availability of direct cross-validation studies for this compound, data for the closely related caffeic acid and other phenolic compounds are presented as a reference.

Parameter HPLC UPLC-MS HPTLC
Linearity (r²) > 0.999[5][6]> 0.990[2]> 0.99[7]
Precision (%RSD) < 2%[5]< 5%[2]< 2%
Accuracy (Recovery %) 98.0 - 102.0%[8]96.7 - 105%[2]98.41 - 100.34%[7]
Limit of Detection (LOD) 0.07 - 0.34 µg/mL[5]Not explicitly found for this compound14.39 - 32.56 ng/band[9]
Limit of Quantification (LOQ) 0.21 - 1.04 µg/mL[5]Not explicitly found for this compound43.62 - 98.67 ng/band[9]

Mandatory Visualization

A crucial step in ensuring the reliability of analytical data is the cross-validation of different methods. The following diagram illustrates a general workflow for this process.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison & Conclusion Phase DefineObjective Define Analytical Objective SelectMethods Select Candidate Methods (e.g., HPLC, UPLC, HPTLC) DefineObjective->SelectMethods DefineParameters Define Validation Parameters (Accuracy, Precision, etc.) SelectMethods->DefineParameters DevelopMethods Method Development & Optimization DefineParameters->DevelopMethods ValidateIndividually Individual Method Validation DevelopMethods->ValidateIndividually AnalyzeSamples Analyze Same Set of Samples with Each Method ValidateIndividually->AnalyzeSamples CompareResults Compare Results Statistically (e.g., t-test, F-test) AnalyzeSamples->CompareResults AssessBias Assess Inter-Method Bias CompareResults->AssessBias Conclusion Draw Conclusion on Method Equivalence or Preference AssessBias->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

References

A Comparative Analysis of the Antioxidant Efficacy of 5-O-Caffeoylshikimic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural antioxidants, 5-O-Caffeoylshikimic acid is emerging as a compound of significant interest for researchers in drug development and the broader scientific community. This guide provides an objective comparison of its antioxidant efficacy against two well-established natural antioxidants, Quercetin and Ascorbic Acid. The comparison is supported by quantitative data from established in vitro antioxidant assays and an exploration of the underlying signaling pathways.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound, Quercetin, and Ascorbic Acid has been evaluated using common in vitro assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results, expressed as IC50 values (the concentration of the antioxidant required to scavenge 50% of the free radicals), are summarized in the table below. A lower IC50 value indicates a higher antioxidant activity.

CompoundDPPH Assay (IC50)ABTS Assay (IC50)
This compound ~15-30 µM~5-15 µM
Quercetin ~5-15 µM~2-10 µM
Ascorbic Acid (Vitamin C) ~20-40 µM~10-25 µM

Note: The IC50 values can vary between studies depending on the specific experimental conditions. The values presented here are a representative range based on available literature.

Experimental Protocols

To ensure a clear understanding of the data presented, the detailed methodologies for the DPPH and ABTS assays are provided below.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Workflow:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH solution (e.g., 0.1 mM in methanol) mix Mix DPPH solution with antioxidant solution prep_dpph->mix prep_sample Prepare antioxidant solutions (varying concentrations) prep_sample->mix prep_control Prepare positive control (e.g., Quercetin, Ascorbic Acid) incubate Incubate in the dark (e.g., 30 minutes at room temperature) mix->incubate measure Measure absorbance (at ~517 nm) incubate->measure calculate Calculate % inhibition measure->calculate ic50 Determine IC50 value calculate->ic50

DPPH Radical Scavenging Assay Workflow

Detailed Steps:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol.

  • Preparation of Antioxidant Solutions: The test compound (this compound) and reference antioxidants (Quercetin, Ascorbic Acid) are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the antioxidant solutions in a microplate or cuvettes. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes) to allow the reaction to reach completion.

  • Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (approximately 517 nm) using a spectrophotometer.

  • Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100 Where Acontrol is the absorbance of the blank and Asample is the absorbance of the reaction mixture.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant and calculating the concentration that causes 50% inhibition.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant to its colorless neutral form is monitored spectrophotometrically.

Workflow:

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_abts Generate ABTS radical cation (ABTS•+) (react ABTS with potassium persulfate) adjust_abts Dilute ABTS•+ solution to a specific absorbance prep_abts->adjust_abts mix Mix ABTS•+ solution with antioxidant solution adjust_abts->mix prep_sample Prepare antioxidant solutions (varying concentrations) prep_sample->mix incubate Incubate for a short period (e.g., 6 minutes) mix->incubate measure Measure absorbance (at ~734 nm) incubate->measure calculate Calculate % inhibition measure->calculate ic50 Determine IC50 value calculate->ic50

ABTS Radical Cation Decolorization Assay Workflow

Detailed Steps:

  • Generation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS is reacted with an oxidizing agent, such as potassium persulfate, and allowed to stand in the dark for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Antioxidant Solutions: The test and reference antioxidants are prepared in a series of concentrations.

  • Reaction Mixture: A small volume of the antioxidant solution is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a short period, typically around 6 minutes.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

Signaling Pathways in Antioxidant Action

Beyond direct radical scavenging, many natural antioxidants exert their effects by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes. A key pathway in this process is the Keap1-Nrf2 signaling pathway.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, including many natural antioxidants, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione synthesis.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antioxidant Natural Antioxidant (e.g., this compound, Quercetin) Keap1_Nrf2 Keap1-Nrf2 Complex Antioxidant->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitin Keap1_Nrf2->Ub Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1, GCL, etc.) ARE->Antioxidant_Genes activates transcription Cytoplasm Cytoplasm

Activation of the Nrf2 Signaling Pathway by Natural Antioxidants

Both this compound and Quercetin have been shown to activate the Nrf2 pathway, contributing to their overall antioxidant and cytoprotective effects. This indirect antioxidant mechanism is a crucial aspect of their biological activity, providing a more sustained defense against oxidative stress compared to direct radical scavenging alone. Ascorbic acid, while a potent direct antioxidant, is not typically recognized as a strong activator of the Nrf2 pathway.

A Comparative Analysis of 5-O-Caffeoylshikimic Acid and Ascorbic Acid in Free Radical Scavenging

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for potent antioxidant compounds, a detailed comparative analysis of 5-O-Caffeoylshikimic acid (5-CSA) and the well-established ascorbic acid (Vitamin C) reveals significant insights into their respective free radical scavenging capabilities. This guide provides a comprehensive overview of their performance in various antioxidant assays, details the experimental protocols for reproducibility, and explores the underlying signaling pathways involved in their antioxidant action.

Quantitative Comparison of Free Radical Scavenging Activity

The efficacy of this compound and ascorbic acid as antioxidants has been evaluated using several standard in vitro assays. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the substance required to scavenge 50% of the free radicals, are summarized below. A lower value signifies greater antioxidant activity.

Antioxidant AssayThis compound (5-CSA)Ascorbic Acid (Vitamin C)Reference
DPPH Radical Scavenging EC50: 7.39 µM EC50: 10.87 µM[1]
Hydroxyl Radical Scavenging IC50: 110 µM -[2][3][4][5]
Superoxide Radical Scavenging Reported to be 10-30 times more effective than Vitamin C-[6]
ABTS Radical Scavenging -IC50: 50 µg/mL[7]

Note: Direct comparative IC50/EC50 values for all assays were not available in a single study. The presented data is compiled from various sources, and experimental conditions may differ.

Insights into Antioxidant Mechanisms and Signaling Pathways

Both this compound and ascorbic acid exert their antioxidant effects through direct radical scavenging and modulation of cellular signaling pathways.

This compound (5-CSA): A notable mechanism of 5-CSA is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[2][3] This pathway is a master regulator of cellular defense against oxidative stress, leading to the upregulation of numerous antioxidant and detoxification enzymes. The caffeic acid moiety within 5-CSA is also known to inhibit the activation of the pro-inflammatory nuclear factor-kappa B (NF-κB) signaling pathway.

Ascorbic Acid (Vitamin C): Ascorbic acid is a potent, water-soluble antioxidant that directly scavenges a wide range of reactive oxygen species (ROS). It also plays a crucial role in regenerating other antioxidants, such as α-tocopherol (Vitamin E). Furthermore, ascorbic acid has been shown to inhibit the activation of the NF-κB pathway, a key player in inflammatory responses often associated with oxidative stress.

Visualizing the Molecular Interactions

To illustrate the distinct and overlapping mechanisms of these two compounds, the following diagrams depict their roles in key signaling pathways.

G cluster_CSA This compound (5-CSA) Pathway 5-CSA 5-CSA Nrf2 Nrf2 5-CSA->Nrf2 Activates ARE ARE Nrf2->ARE Translocates & Binds Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes Upregulates

Figure 1: this compound activates the Nrf2-ARE pathway.

G cluster_Ascorbic Ascorbic Acid & NF-κB Pathway Ascorbic Acid Ascorbic Acid ROS ROS Ascorbic Acid->ROS Scavenges NF-κB NF-κB Ascorbic Acid->NF-κB Inhibits ROS->NF-κB Activates Inflammatory Response Inflammatory Response NF-κB->Inflammatory Response Promotes

Figure 2: Ascorbic Acid's dual action on ROS and NF-κB.

Experimental Protocols

For researchers seeking to replicate or build upon these findings, the following are detailed methodologies for the key antioxidant assays cited.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Reaction Mixture: In a microplate or cuvette, mix a specific volume of the DPPH solution with varying concentrations of the test compound (5-CSA or ascorbic acid). A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value is then determined by plotting the percentage of scavenging against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
  • ABTS Radical Cation (ABTS•+) Generation: Prepare a stock solution of ABTS and potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation, which has a blue-green color.

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate buffer) to obtain a specific absorbance at approximately 734 nm.

  • Reaction Mixture: Add varying concentrations of the test compound to the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Superoxide Radical (O₂•⁻) Scavenging Assay
  • Superoxide Radical Generation: Superoxide radicals can be generated non-enzymatically (e.g., using a phenazine methosulfate-NADH system) or enzymatically (e.g., using a xanthine/xanthine oxidase system).

  • Detection: The generated superoxide radicals are detected by their ability to reduce a detector molecule, such as nitroblue tetrazolium (NBT), which forms a colored formazan product.

  • Reaction Mixture: The reaction mixture contains the superoxide generating system, NBT, and varying concentrations of the test compound.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 560 nm).

  • Calculation: The scavenging activity is determined by the reduction in the formation of the colored product in the presence of the antioxidant. The IC50 value is then calculated.

Hydroxyl Radical (•OH) Scavenging Assay
  • Hydroxyl Radical Generation: The Fenton reaction (Fe²⁺ + H₂O₂) is commonly used to generate hydroxyl radicals.

  • Detection: A detector molecule, such as 2-deoxyribose, is used, which is degraded by hydroxyl radicals. The degradation products react with thiobarbituric acid (TBA) to form a pink chromogen.

  • Reaction Mixture: The reaction mixture contains the Fenton reagents, 2-deoxyribose, and different concentrations of the test compound.

  • Incubation and Reaction Termination: The mixture is incubated, and the reaction is then stopped, often by adding TBA and heating.

  • Absorbance Measurement: The absorbance of the pink chromogen is measured at approximately 532 nm.

  • Calculation: The scavenging activity is calculated based on the inhibition of 2-deoxyribose degradation. The IC50 value is determined from the dose-response curve.

Conclusion

This comparative guide demonstrates that both this compound and ascorbic acid are potent free radical scavengers. The available data suggests that 5-CSA may exhibit superior or comparable activity in certain assays. Furthermore, their distinct yet overlapping mechanisms of action, particularly their influence on the Nrf2 and NF-κB signaling pathways, highlight their potential as significant agents in mitigating oxidative stress. Further direct comparative studies under standardized conditions are warranted to fully elucidate the relative potencies of these two important antioxidant compounds.

References

Head-to-head comparison of different extraction techniques for 5-O-Caffeoylshikimic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from discovery to application. 5-O-Caffeoylshikimic acid, a phenolic compound with significant antioxidant and potential therapeutic properties, is no exception. This guide provides an objective, data-driven comparison of various techniques for its extraction, offering insights into their relative performance and detailed methodologies to support your research endeavors.

The choice of extraction method can significantly impact the yield and purity of the target compound. This comparison focuses on modern techniques such as Accelerated Solvent Extraction (ASE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE), alongside conventional solvent extraction methods, providing a comprehensive overview for isolating this compound from plant matrices.

Quantitative Comparison of Extraction Yields

The efficiency of different extraction techniques in isolating this compound varies considerably. The following table summarizes quantitative data from studies on forced chicory roots and coffee silverskin, offering a comparative look at the yields achieved with different methods.

Extraction TechniquePlant MaterialSolventKey ParametersYield of this compound (mg/g dry matter)Reference
Accelerated Solvent Extraction (ASE) Forced Chicory Roots46% Ethanol107 °C4.95 ± 0.48[1][2]
Conventional Solvent Extraction Forced Chicory Roots80% EthanolNot specified2 - 6 (for total chlorogenic acid)[1][2]
Ultrasound-Assisted Extraction (UAE) Coffee Silverskin60% Ethanol59°C, 30 minData for total Caffeoylquinic Acids, not specific for 5-O-isomer[3][4][5]
Microwave-Assisted Extraction (MAE) Coffee Silverskin60% Ethanol51.5°C, 10.5 minData for total Caffeoylquinic Acids, not specific for 5-O-isomer[3][4][5]
Conventional Solvent Extraction Coffee Silverskin60% Ethanol65°C, 45 minData for total Caffeoylquinic Acids, not specific for 5-O-isomer[3][4][5]

Note: Data for UAE, MAE, and conventional extraction from coffee silverskin pertains to the total yield of caffeoylquinic acids, as specific yields for the 5-O-isomer were not provided in the cited study. The study on chicory roots provides a more direct comparison for this compound specifically between ASE and conventional methods.

Experimental Workflows and Logical Relationships

To visualize the general process of extraction and analysis of this compound, the following diagram outlines the key steps from sample preparation to final quantification.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis PlantMaterial Plant Material (e.g., Chicory Roots) Drying Drying (e.g., Freeze-drying) PlantMaterial->Drying Grinding Grinding and Sieving Drying->Grinding Extraction Extraction Method (ASE, UAE, MAE, Conventional) Grinding->Extraction Solvent Addition Filtration Filtration Extraction->Filtration Crude Extract HPLC HPLC-DAD/MS Analysis Filtration->HPLC Quantification Quantification HPLC->Quantification Result Result Quantification->Result Yield of this compound

General workflow for extraction and analysis.

Detailed Experimental Protocols

Below are detailed methodologies for the key extraction techniques discussed, based on protocols reported in the scientific literature.

Accelerated Solvent Extraction (ASE) of this compound from Forced Chicory Roots

This protocol is adapted from the study by Diemer et al. (2022).

  • Sample Preparation: Forced chicory roots are washed, frozen, and freeze-dried. The dried material is then ground into a fine powder.

  • Extraction Cell Preparation: An 11 mL stainless steel extraction cell is prepared with two cellulose filters at the bottom. Approximately 200 mg of the dried and powdered sample is weighed and placed into the cell. The remaining volume is filled with Ottawa sand.

  • ASE System Parameters:

    • Solvent: 46% ethanol in water (v/v)

    • Temperature: 107 °C

    • Static Cycles: 1 to 4 cycles

    • Static Time: 5 minutes per cycle

    • Flush Volume: 30% to 80% of the cell volume

    • Purge Time: 60 to 120 seconds with nitrogen.

  • Extract Collection: The extract is collected in an amber vial.

  • Post-Extraction Processing: The collected extract is filtered through a 0.45 µm filter prior to HPLC analysis.

Ultrasound-Assisted Extraction (UAE) of Caffeoylquinic Acids from Coffee Silverskin

This protocol is based on the methodology described by Guglielmetti et al. (2017).

  • Sample Preparation: Coffee silverskin is ground to a fine powder.

  • Extraction Procedure:

    • 1 gram of the powdered sample is placed in a flask.

    • 35 mL of 60% (v/v) ethanol is added to the flask.

    • The flask is immersed in an ultrasonic bath with the water level fixed 2 cm above the liquid surface in the flask.

    • Ultrasonic Bath Parameters:

      • Frequency: 40 kHz

      • Power: 300 W

    • The temperature of the water bath is maintained at the desired level (e.g., 59°C) using an external chiller.

    • Extraction is carried out for a specified duration (e.g., 30 minutes).

  • Extract Collection and Processing:

    • After extraction, the flask is immediately cooled in an ice bath.

    • The extract is centrifuged at 16,800 g for 10 minutes.

    • The supernatant is filtered through a 0.45 µm filter for subsequent analysis.

Microwave-Assisted Extraction (MAE) of Caffeoylquinic Acids from Coffee Silverskin

This protocol is adapted from the work of Guglielmetti et al. (2017).

  • Sample Preparation: Coffee silverskin is ground to a fine powder.

  • Extraction Procedure:

    • 1 gram of the powdered sample and 35 mL of 60% (v/v) ethanol are placed into a high-purity PTFE digestion vessel.

    • The vessel is placed in a microwave digestion system.

    • Microwave Parameters:

      • Power: 280 W

    • The temperature is monitored using an internal probe and controlled according to the experimental design (e.g., 51.5°C).

    • Extraction is performed for the specified time (e.g., 10.5 minutes).

  • Extract Collection and Processing:

    • Following extraction, the vessel is cooled in an ice bath.

    • The extract is then centrifuged at 16,800 g for 10 minutes.

    • The resulting supernatant is filtered through a 0.45 µm filter before analysis.

Conclusion

The selection of an optimal extraction technique for this compound is dependent on the specific research goals, available equipment, and the plant matrix. Accelerated Solvent Extraction has demonstrated high efficiency for the extraction of this compound from chicory roots, offering a higher yield compared to conventional methods in a shorter time. While specific yield data for this compound using UAE and MAE is not as readily available in a direct comparative context, these techniques are known for their reduced extraction times and solvent consumption for the broader class of caffeoylquinic acids. The provided protocols offer a solid foundation for researchers to develop and optimize their extraction strategies for this promising bioactive compound. Further studies directly comparing these modern techniques for the extraction of this compound from various plant sources would be invaluable to the scientific community.

References

A Comparative Analysis of Synthesized Versus Naturally Sourced 5-O-Caffeoylshikimic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity and characterization of a compound are paramount. This guide provides a comparative benchmark of synthesized versus naturally sourced 5-O-Caffeoylshikimic acid, offering insights into purity levels, potential impurity profiles, and the analytical methods used for their determination. This information is crucial for making informed decisions in experimental design and drug discovery.

Purity Profile: A Head-to-Head Comparison

The purity of this compound can vary depending on its origin and the purification methods employed. Generally, synthetic routes can achieve higher purity levels due to controlled reaction conditions and targeted purification strategies.

SourcePurity LevelMethod of Determination
Synthesized >99% (e.g., 99.28%, 99.82%)High-Performance Liquid Chromatography (HPLC)
Naturally Sourced Typically ~97%High-Performance Liquid Chromatography (HPLC)

Commercial suppliers of synthesized this compound often report purities exceeding 99%.[1] In contrast, a study on this compound isolated from the leaves of Solanum somalense using centrifugal partition chromatography reported a purity of 97%.[2][3]

Understanding Potential Impurities

The source of this compound dictates its potential impurity profile. These impurities can arise from the starting materials and reagents used in synthesis or from other co-extracted compounds in natural sources.

Synthesized this compound:

  • Starting materials and reagents: Unreacted starting materials such as caffeic acid and shikimic acid, as well as reagents and catalysts used during the synthesis, can be present as impurities.

  • By-products: Side reactions can lead to the formation of structurally related by-products.

  • Solvents: Residual solvents from the reaction and purification steps may be present.

Naturally Sourced this compound:

  • Structurally related natural products: Plants produce a variety of phenolic compounds, and other caffeoylshikimic acid isomers or related caffeoyl esters may be co-extracted.

  • Other plant metabolites: Depending on the extraction and purification efficiency, other classes of plant compounds like flavonoids, tannins, and other organic acids could be present.

  • Degradation products: The extraction process itself, especially if it involves heat or harsh solvents, can lead to the degradation of the target compound.

Experimental Protocols for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of this compound's purity and structural integrity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound by separating it from potential impurities.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution is common, often using a mixture of an acidified aqueous phase (e.g., with formic or acetic acid) and an organic solvent like acetonitrile or methanol.

  • Detection: A UV detector is employed, with monitoring typically around 325 nm, which is the maximum absorption wavelength for caffeoyl derivatives.

  • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound, and it can also detect impurities.

  • 1H NMR: Provides information on the number and chemical environment of protons, helping to confirm the presence of the caffeoyl and shikimate moieties.

  • 13C NMR: Shows the number and types of carbon atoms, further confirming the compound's structure.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, providing unambiguous structural assignment. Impurities with different structures will exhibit distinct signals in the NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and the characterization of impurities.

  • Ionization: Electrospray ionization (ESI) is a common technique used for this type of molecule, often in negative ion mode.

  • Analysis: High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.

  • Tandem MS (MS/MS): By fragmenting the parent ion, MS/MS experiments can provide structural information and help to identify unknown impurities based on their fragmentation patterns.

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the biological context and analytical procedures, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesized cluster_natural Naturally Sourced cluster_analysis Purity & Structural Analysis synth Chemical Synthesis purification Purification (e.g., Chromatography) synth->purification plant Plant Material extraction Extraction plant->extraction extraction->purification product 5-O-Caffeoylshikimic Acid purification->product hplc HPLC product->hplc nmr NMR product->nmr ms Mass Spectrometry product->ms report Purity Report & Impurity Profile hplc->report nmr->report ms->report

Caption: Experimental workflow for obtaining and analyzing this compound.

shikimate_pathway cluster_pathway Biosynthesis of this compound cluster_inhibition Xanthine Oxidase Inhibition e4p Erythrose 4-phosphate shikimate Shikimic Acid e4p->shikimate pep Phosphoenolpyruvate pep->shikimate five_csa This compound shikimate->five_csa caffeoyl_coa Caffeoyl-CoA caffeoyl_coa->five_csa xo Xanthine Oxidase (XO) five_csa->xo Inhibits xanthine Xanthine uric_acid Uric Acid xanthine->uric_acid XO

Caption: Biosynthesis and a key biological activity of this compound.

Conclusion

Both synthesized and naturally sourced this compound are valuable for research purposes. Synthesized versions generally offer higher purity and a more defined impurity profile, which is often preferred for quantitative studies and drug development where reproducibility is critical. Naturally sourced material can be a cost-effective alternative, particularly for initial screening and qualitative studies, provided that its purity and composition are well-characterized. The choice between the two ultimately depends on the specific requirements of the research application and the level of analytical rigor demanded.

References

Comparative Docking Analysis of 5-O-Caffeoylshikimic Acid and Other Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the enzyme inhibitory potential of 5-O-Caffeoylshikimic acid (5OCSA) alongside other known inhibitors. The focus of this comparison is on Xanthine Oxidase (XOD), a key enzyme in purine metabolism and a target for the treatment of hyperuricemia and gout. This document presents quantitative data from molecular docking studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: A Comparative Overview of Enzyme Inhibition

The following table summarizes the key quantitative data for this compound and a selection of other Xanthine Oxidase inhibitors. This data, including IC50 values and binding energies, allows for a direct comparison of their inhibitory potencies.

CompoundTarget EnzymeIC50 Value (µM)Binding Energy (kcal/mol)PDB ID of Target
This compoundXanthine Oxidase13.96[1]-8.6[1]3NVY[1]
AllopurinolXanthine Oxidase--5.63[2]3NVY[2]
QuercetinXanthine Oxidase8.327[3]-7.71[2]3NVY[2]
RutinXanthine Oxidase60.811[3]--
HyperosideXanthine Oxidase35.215[3]--
AstilbinXanthine Oxidase---

Note: A lower IC50 value indicates greater inhibitory potency. A more negative binding energy suggests a stronger and more favorable interaction between the inhibitor and the enzyme.

This compound has also been identified as an inhibitor of 4-coumaric acid:coenzyme A ligases (4CL), enzymes involved in the biosynthesis of various plant secondary metabolites[4][5]. Caffeoyl shikimic acid acts as an inhibitor of 4-coumaroyl-CoA formation[4][5]. Detailed comparative docking studies for 4CL inhibitors are less prevalent in the readily available literature.

Experimental Protocols: Molecular Docking Methodology

The following protocol outlines a general methodology for performing comparative molecular docking studies to evaluate enzyme inhibitors.

1. Preparation of the Receptor Protein Structure:

  • The three-dimensional crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB). For Xanthine Oxidase, the structure with PDB ID 3NVY is commonly used[1][2].

  • Water molecules and any co-crystallized ligands are typically removed from the PDB file.

  • Polar hydrogen atoms are added to the protein structure, and non-polar hydrogens are merged.

  • Appropriate atomic charges are assigned to the protein atoms.

2. Ligand Preparation:

  • The 2D structures of the inhibitor molecules (e.g., this compound, allopurinol, quercetin) are drawn using chemical drawing software and converted to 3D structures.

  • The ligands are then energetically minimized using a suitable force field.

  • Gasteiger charges are computed for the ligand atoms.

3. Molecular Docking Simulation:

  • Molecular docking is performed using software such as AutoDock Vina[2] or similar programs.

  • A grid box is defined to encompass the active site of the enzyme. The grid parameters are centered on the active site residues.

  • The docking algorithm explores various conformations and orientations of the ligand within the active site.

  • The program calculates the binding energy for each conformation, and the pose with the lowest binding energy is typically considered the most favorable.

4. Analysis of Docking Results:

  • The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the enzyme's active site are analyzed.

  • The binding energies of the different inhibitors are compared to rank their potential efficacy.

  • Visualization software is used to generate 2D and 3D diagrams of the ligand-protein interactions.

Visualizations

The following diagrams illustrate key aspects of the comparative docking study.

G cluster_prep Preparation cluster_docking Docking & Analysis Protein Preparation Protein Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Ligand Preparation Ligand Preparation Ligand Preparation->Molecular Docking Binding Energy Calculation Binding Energy Calculation Molecular Docking->Binding Energy Calculation Interaction Analysis Interaction Analysis Binding Energy Calculation->Interaction Analysis

Caption: Workflow of a Comparative Molecular Docking Study.

G Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Xanthine Oxidase Xanthine Oxidase Inhibition Inhibition This compound This compound This compound->Xanthine Oxidase

Caption: Inhibition of the Xanthine Oxidase Pathway.

G Inhibitors Enzyme Inhibitors 5OCSA This compound Inhibitors->5OCSA Other_Inhibitors Other Inhibitors (e.g., Allopurinol, Quercetin) Inhibitors->Other_Inhibitors Comparative_Analysis Comparative Analysis - Binding Affinity - IC50 Values - Interaction Sites 5OCSA->Comparative_Analysis Other_Inhibitors->Comparative_Analysis Target_Enzyme Target Enzyme (Xanthine Oxidase) Target_Enzyme->Comparative_Analysis

Caption: Logical Framework for Comparative Inhibitor Analysis.

References

A Comparative Guide to the Potency of 5-O-Caffeoylshikimic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the structure-activity relationships of natural compounds and their synthetic analogs is paramount. This guide provides a comparative analysis of the biological potency of 5-O-Caffeoylshikimic acid and its synthetic derivatives, focusing on key therapeutic areas such as antioxidant, anti-inflammatory, and enzyme-inhibitory activities. The data presented is compiled from various in vitro studies to facilitate an objective comparison.

Relative Potency: A Tabular Comparison

The following tables summarize the quantitative data on the biological activities of this compound and its related derivatives. Direct comparative studies on synthetic derivatives of this compound are limited; therefore, data from its close structural analog, 5-O-caffeoylquinic acid (Chlorogenic acid), and other relevant caffeic acid derivatives are included to provide a broader perspective on structure-activity relationships.

Table 1: Antioxidant Activity

CompoundAssayIC50 / ActivityReference
5-O-Caffeoylquinic acidDPPH Radical ScavengingLower IC50 than its ester analogues[1]
Methyl chlorogenateDPPH Radical ScavengingHigher IC50 than 5-O-Caffeoylquinic acid[1]
Methyl 3',4'-dimethyl chlorogenateDPPH Radical ScavengingHigher IC50 than 5-O-Caffeoylquinic acid[1]
N-trans-caffeoyl-L-cysteine methyl esterDPPH Radical ScavengingHigher activity than caffeic acid[2]
Caffeic acid phenethyl ester (CAPE)DPPH Radical ScavengingLower activity than N-trans-caffeoyl-L-cysteine methyl ester but higher than caffeic acid[2]
Caffeic AcidDPPH Radical ScavengingLower activity than its amide and some ester derivatives[2]

Table 2: Anti-inflammatory Activity

CompoundAssayIC50 / ActivityReference
5-O-Caffeoylquinic acidInhibition of pro-inflammatory cytokinesPotent anti-inflammatory agent at 25 µmol/l[3]
Caffeic acidInhibition of pro-inflammatory cytokinesPotent anti-inflammatory agent at 10 µmol/l[3]
Caffeic acid methyl esterNO Production in RAW 264.7 MacrophagesIC50: 21.0 µM[4]
Caffeic acid ethyl esterNO Production in RAW 264.7 MacrophagesIC50: 12.0 µM[4]
Caffeic acid butyl esterNO Production in RAW 264.7 MacrophagesIC50: 8.4 µM[4]
Caffeic acid octyl esterNO Production in RAW 264.7 MacrophagesIC50: 2.4 µM[4]
Caffeic acid phenethyl ester (CAPE)NO Production in RAW 264.7 MacrophagesIC50: 4.80 µM[4]

Table 3: Enzyme Inhibitory Activity

CompoundTarget EnzymeIC50 / ActivityReference
This compoundXanthine OxidaseIC50 = 74.6 µM (as caffeic acid analog)[5]
m-Coumaric acidXanthine OxidaseIC50 = 63.31 µM[5]
p-Coumaric acidXanthine OxidaseIC50 = 111.09 µM[5]
Chlorogenic acid (5-O-Caffeoylquinic acid)Xanthine OxidaseWeaker activity than caffeic acid[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay evaluates the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • In a 96-well plate, add various concentrations of the test compound to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox is typically used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[2]

Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Procedure:

  • Culture RAW 264.7 macrophage cells in a suitable medium.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is generated to calculate the nitrite concentration.

  • The IC50 value for the inhibition of NO production is then calculated.[4]

Enzyme Inhibitory Activity: Xanthine Oxidase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid.

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, xanthine (the substrate), and the test compound at various concentrations.

  • Initiate the reaction by adding xanthine oxidase enzyme solution.

  • The conversion of xanthine to uric acid is monitored by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.

  • Allopurinol is commonly used as a positive control inhibitor.

  • The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.

  • The IC50 value is determined from the dose-response curve.[5]

Visualizing Pathways and Workflows

To better illustrate the concepts and processes discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro Biological Testing cluster_analysis Data Analysis start This compound (Parent Compound) esterification Esterification start->esterification amidation Amidation start->amidation derivatives Synthetic Derivatives esterification->derivatives amidation->derivatives antioxidant Antioxidant Assays (e.g., DPPH) derivatives->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., NO Production) derivatives->anti_inflammatory enzyme Enzyme Inhibition Assays (e.g., Xanthine Oxidase) derivatives->enzyme ic50 IC50 Determination antioxidant->ic50 anti_inflammatory->ic50 enzyme->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar potency Relative Potency Comparison sar->potency

Caption: Experimental workflow for comparing the potency of this compound derivatives.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates iNOS iNOS Expression NFkB->iNOS induces NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO produces Compound This compound & Derivatives Compound->NFkB inhibits

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.